molecular formula C8H6Br2O3 B1581642 Methyl 3,5-dibromo-4-hydroxybenzoate CAS No. 41727-47-3

Methyl 3,5-dibromo-4-hydroxybenzoate

Cat. No.: B1581642
CAS No.: 41727-47-3
M. Wt: 309.94 g/mol
InChI Key: NVGJGYZKXBLIKY-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-4-hydroxybenzoate is a useful research compound. Its molecular formula is C8H6Br2O3 and its molecular weight is 309.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-dibromo-4-hydroxybenzoate
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InChI

InChI=1S/C8H6Br2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NVGJGYZKXBLIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
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DSSTOX Substance ID

DTXSID90194523
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
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Molecular Weight

309.94 g/mol
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CAS No.

41727-47-3
Record name Methyl 3,5-dibromo-4-hydroxybenzoate
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Record name Methyl 3,5-dibromo-4-hydroxybenzoate
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Record name Methyl 3,5-dibromo-4-hydroxybenzoate
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Record name Methyl 3,5-dibromo-4-hydroxybenzoate
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Foundational & Exploratory

"Methyl 3,5-dibromo-4-hydroxybenzoate CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate

Introduction

This compound is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a hydroxyl group and two bromine atoms ortho to it on a benzene ring, provides multiple reactive sites for further chemical modifications. This guide offers a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway with mechanistic considerations, analytical characterization methods, its applications in research and drug development, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a detailed understanding of this versatile building block.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a white to off-white crystalline powder. Its core identity is defined by the Chemical Abstracts Service (CAS) number 41727-47-3 .[1][2] The molecular structure consists of a methyl benzoate core with bromine substituents at the 3 and 5 positions and a hydroxyl group at the 4 position.

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 41727-47-3[1][2]
Molecular Formula C₈H₆Br₂O₃[1][2][3]
Molecular Weight 309.94 g/mol [1][3][4]
IUPAC Name This compound[2][3][5]
Synonyms Benzoic acid, 3,5-dibromo-4-hydroxy-, methyl ester; 3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester[1]
Appearance White to Almost white powder to crystal[6]
Melting Point 119.0-125.0 °C[2][5]
SMILES COC(=O)C1=CC(Br)=C(O)C(Br)=C1[2][3][5]
InChI Key NVGJGYZKXBLIKY-UHFFFAOYSA-N[2][3][5]

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the methyl ester group, electrophilic substitution is directed to the two ortho positions, which are highly activated.

The reaction of methyl p-hydroxybenzoate with bromine can lead to a mixture of the mono-brominated product (methyl 3-bromo-4-hydroxybenzoate) and the di-brominated product (this compound).[7] To favor the formation of the disubstituted product, a molar excess of the brominating agent is typically used.

Plausible Synthetic Protocol

The following is a generalized, plausible protocol for the synthesis of this compound.

  • Dissolution: Dissolve methyl 4-hydroxybenzoate in a suitable solvent, such as glacial acetic acid or a halogenated alkane like dichloromethane.[7]

  • Cooling: Cool the solution in an ice bath to a temperature between 0-5 °C.[7]

  • Bromination: Slowly add at least two equivalents of liquid bromine dropwise to the cooled solution while stirring. The temperature should be carefully controlled during the addition to prevent unwanted side reactions.

  • Reaction: Allow the reaction to stir at a low temperature or room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.[7]

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene, to yield the final product.[7]

G cluster_workflow Synthesis Workflow start Start: Methyl 4-hydroxybenzoate in Solvent cool Cool to 0-5 °C start->cool Step 1 add_br2 Add Bromine (2+ eq.) cool->add_br2 Step 2 react Reaction Stirring add_br2->react Step 3 quench Quench with Na₂S₂O₃ react->quench Step 4 extract Extraction & Washing quench->extract Step 5 purify Recrystallization extract->purify Step 6 end_product Final Product: this compound purify->end_product Step 7

Caption: A generalized workflow for the synthesis of this compound.

Section 3: Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons, a singlet for the phenolic hydroxyl proton, and a singlet for the methyl ester protons.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the methyl carbon.[3]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Br stretches.[3]

Table 2: Key Spectral Data

TechniqueKey Peaks/SignalsSource(s)
¹³C NMR Spectral data available in databases.[3]
GC-MS Top mass-to-charge ratio (m/z) peaks at 279, 62, and 277.[3]
ATR-IR Spectrum available in databases.[3]

Section 4: Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules. The functional groups on the molecule—the phenolic hydroxyl, the methyl ester, and the bromine atoms—offer multiple avenues for synthetic transformations.

  • Building Block: It serves as a foundational structure for introducing a 3,5-dibromo-4-hydroxyphenyl moiety into larger molecules.

  • Derivatization:

    • The hydroxyl group can be alkylated to form ethers or acylated to form esters, which is a common strategy in medicinal chemistry to alter a compound's solubility, lipophilicity, and biological activity.[8]

    • The ester group can be hydrolyzed to the corresponding carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid) or converted to an amide.

    • The bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

While specific, large-scale applications in established drugs are not widely documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery.[8] Structurally related bromo-hydroxybenzoates are used in the preparation of selective inhibitors and other complex molecules for scientific research.[9]

G cluster_applications Role as a Chemical Intermediate cluster_reactions Functional Group Transformations cluster_products Resulting Scaffolds start This compound ether Etherification (O-alkylation) start->ether hydrolysis Ester Hydrolysis start->hydrolysis coupling Cross-Coupling (e.g., Suzuki) start->coupling ether_prod Aryl Ether Derivatives ether->ether_prod acid_prod Carboxylic Acid Derivatives hydrolysis->acid_prod biaryl_prod Biaryl Derivatives coupling->biaryl_prod

Caption: Synthetic utility of this compound as an intermediate.

Section 5: Safety, Handling, and Storage

This compound is classified as an irritant.[3] Proper safety precautions must be observed when handling this chemical.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[3][10][11][12]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][10][11][12]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[3][10][11]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[6][11][13]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[6][11]

  • Hand Protection: Wear compatible chemical-resistant gloves.[6][11]

  • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[6][11]

  • Hygiene: Wash hands thoroughly after handling.[11][13] Avoid breathing dust.[6][11]

First Aid Measures
  • If on Skin: Wash with plenty of soap and water.[11][13]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11][13]

  • If Swallowed: Clean mouth with water and get medical attention.[6]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][11][13]

Conclusion

This compound, identified by CAS number 41727-47-3, is a key synthetic intermediate with a well-defined set of physicochemical properties. Its synthesis is straightforward via the electrophilic bromination of methyl 4-hydroxybenzoate. The compound's utility lies in the versatility of its functional groups, which allow for a wide range of chemical modifications, making it a valuable building block for creating complex organic molecules. While it may cause skin, eye, and respiratory irritation, it can be handled safely by adhering to standard laboratory safety protocols. For researchers in medicinal chemistry and organic synthesis, this compound represents a valuable tool for the development of novel molecular entities.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed and in-depth protocol for the synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in the development of various pharmaceutical and bioactive molecules. The synthesis is achieved through the electrophilic bromination of Methyl 4-hydroxybenzoate. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, details purification techniques, and presents comprehensive characterization data. Furthermore, it emphasizes the critical safety precautions necessary for handling the hazardous materials involved. The guide is structured to offer both practical instructions for laboratory execution and a deeper understanding of the underlying chemical principles, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and organic synthesis. The presence of two bromine atoms on the benzene ring profoundly influences the molecule's electronic and lipophilic properties, making it a versatile building block for the synthesis of more complex target molecules. The hydroxyl and methyl ester functionalities offer reactive handles for further chemical transformations, such as etherification, esterification, and amidation.

The core utility of this compound lies in its role as a precursor to novel therapeutic agents. The strategic placement of the bromine atoms can enhance the binding affinity of a drug candidate to its biological target, improve its metabolic stability, and increase its cell membrane permeability. Consequently, a reliable and well-documented synthetic route to high-purity this compound is of paramount importance to the drug discovery and development pipeline.

The Chemical Transformation: An Overview

The synthesis of this compound is achieved via the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate with molecular bromine. The hydroxyl group (-OH) of the starting material is a strongly activating, ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack. The ester group (-COOCH₃) is a deactivating, meta-directing group. The directing effects of the hydroxyl group dominate, leading to substitution at the positions ortho to it (positions 3 and 5).

The reaction is typically carried out in a suitable solvent, with glacial acetic acid being a common choice. The use of a slight excess of bromine ensures the complete dibromination of the aromatic ring.

Reaction Mechanism

The mechanism of this electrophilic bromination proceeds in a stepwise fashion:

  • Polarization of Bromine: The bromine molecule (Br₂) becomes polarized as it approaches the electron-rich aromatic ring of Methyl 4-hydroxybenzoate.

  • Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A base (such as the solvent or another molecule) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the mono-brominated intermediate, Methyl 3-bromo-4-hydroxybenzoate.

  • Second Bromination: Due to the continued activation by the hydroxyl group, the mono-brominated intermediate readily undergoes a second electrophilic substitution at the other vacant ortho position (position 5) to yield the final product, this compound.

The formation of the dibrominated product is a common outcome when reacting phenols with an excess of bromine.[1][2][3]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberPurity
Methyl 4-hydroxybenzoateC₈H₈O₃152.1599-76-3≥99%
BromineBr₂159.817726-95-6≥99.5%
Glacial Acetic AcidCH₃COOH60.0564-19-7≥99.7%
DichloromethaneCH₂Cl₂84.9375-09-2≥99.8%
Sodium ThiosulfateNa₂S₂O₃158.117772-98-7≥98%
TolueneC₇H₈92.14108-88-3≥99.5%
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6≥99%
Equipment
  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle or oil bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Synthetic Procedure

The following procedure is adapted from established methodologies for the bromination of phenolic compounds.[4]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar. Add Methyl 4-hydroxybenzoate (1.0 eq) and dichloromethane (a suitable volume to dissolve the starting material, e.g., 10-20 mL per gram of starting material).

  • Dissolution and Cooling: Stir the mixture until the Methyl 4-hydroxybenzoate is completely dissolved. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (2.2 eq) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Slow Addition of Bromine: Transfer the bromine solution to a dropping funnel and add it dropwise to the cooled solution of Methyl 4-hydroxybenzoate over a period of 30-60 minutes. Maintain the reaction temperature between 0-5 °C during the addition. The reaction mixture will turn from colorless to a reddish-brown color.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up - Quenching Excess Bromine: Once the reaction is complete, carefully quench the excess bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears and the solution becomes colorless or pale yellow.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add water and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity crystalline product.

  • Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound.[4]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to induce complete crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold toluene.

    • Dry the purified crystals in a vacuum oven.

Characterization of this compound

Accurate characterization of the synthesized compound is crucial for validating its identity and purity.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₆Br₂O₃
Molecular Weight 309.94 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point 122-125 °C[6]
CAS Number 41727-47-3[5]
Spectroscopic Data

The following spectroscopic data is consistent with the structure of this compound.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The spectrum will show a singlet for the two equivalent aromatic protons.

    • A singlet for the methyl ester protons.

    • A broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The spectrum will show distinct signals for the different carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

  • IR (Infrared) Spectroscopy:

    • A broad absorption band corresponding to the O-H stretching of the hydroxyl group.

    • A strong absorption band for the C=O stretching of the ester group.

    • Absorption bands corresponding to C-Br stretching and C-O stretching.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms. Fragmentation patterns will be consistent with the structure.

Safety and Hazard Management

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

  • Bromine: Highly corrosive, toxic by inhalation and skin contact, and a strong oxidizing agent. Always handle bromine in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat.[7]

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use only in a well-ventilated area or fume hood.

  • Waste Disposal: All bromine-containing waste must be collected in a designated, properly labeled waste container. Neutralize any residual bromine with sodium thiosulfate before disposal. Follow all institutional and local regulations for the disposal of chemical waste.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Start Methyl 4-hydroxybenzoate + Dichloromethane Cooling Cool to 0-5 °C Start->Cooling Bromination Slow addition of Bromine in Acetic Acid Cooling->Bromination Reaction Stir at Room Temperature (Monitor by TLC) Bromination->Reaction Quench Quench with Sodium Thiosulfate Reaction->Quench Extraction Extract with Dichloromethane Quench->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Na₂SO₄ and Concentrate Washing->Drying Recrystallization Recrystallize from Toluene Drying->Recrystallization Analysis Physicochemical and Spectroscopic Analysis (NMR, IR, MS, MP) Recrystallization->Analysis FinalProduct Pure Methyl 3,5-dibromo- 4-hydroxybenzoate Analysis->FinalProduct

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive and authoritative resource for the synthesis of this compound. By following the detailed experimental protocol and adhering to the stringent safety guidelines, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for ensuring the identity and purity of the synthesized compound. This guide is intended to empower scientists with the knowledge and practical insights necessary for the successful and safe execution of this important chemical transformation.

References

Introduction: A Versatile Halogenated Phenolic Ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate

This compound is a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As a functionalized phenolic ester, it serves as a versatile intermediate and building block for more complex molecular architectures. The presence of multiple reactive sites—a nucleophilic hydroxyl group, an ester moiety susceptible to hydrolysis or amidation, and two bromine atoms that can participate in cross-coupling reactions—makes it a valuable precursor for a wide range of chemical transformations.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to offer field-proven insights into the compound's properties, synthesis, characterization, and safe handling, grounded in authoritative references.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. This compound is a white to off-white solid at room temperature.[1][2] Its key identifiers and physicochemical properties are summarized below for rapid reference.

Table 1: Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound[3][4]
CAS Number 41727-47-3[1][3][4]
Molecular Formula C₈H₆Br₂O₃[3][4]
Molecular Weight 309.94 g/mol [3][5]
InChI Key NVGJGYZKXBLIKY-UHFFFAOYSA-N[3][4]
SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)Br[3][4]
Synonyms 3,5-Dibromo-4-hydroxybenzoic acid methyl ester, Methyl dibromosalicylate[1][3]
Table 2: Physicochemical Properties
PropertyValueSource(s)
Appearance White to Off-White Solid/Powder[1][2]
Melting Point 119-125 °C[1][2][4]
Boiling Point 297.2 ± 35.0 °C (Predicted)[1]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol (slightly).[1][6][7]
pKa 5.30 ± 0.23 (Predicted)[1]
Storage Temp. Refrigerator (2-8 °C)[1]

Structural Elucidation and Spectroscopic Signature

The identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques. The structure, shown below, dictates a predictable pattern of signals.

Caption: Chemical Structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Due to the symmetrical substitution pattern, the two aromatic protons (at C2 and C6) are chemically equivalent and should appear as a sharp singlet. The chemical shift would be downfield due to the deshielding effects of the bromine atoms and the carbonyl group. Another singlet would correspond to the three protons of the methyl ester group (-OCH₃), while the phenolic proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the methoxy carbon, and four signals for the aromatic carbons (C1, C2/C6, C3/C5, and C4), reflecting the molecule's symmetry.

  • FT-IR: The infrared spectrum provides key functional group information. Expect to see a broad absorption band for the O-H stretch of the phenol, a sharp peak for the C=O stretch of the ester, and characteristic peaks for C-O stretching and C-Br stretching, as well as aromatic C=C and C-H bending.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4 peaks), which is a definitive confirmation of its dibrominated nature. The molecular ion peak would be observed at m/z corresponding to its molecular weight.[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most reliably achieved via the direct esterification of its corresponding carboxylic acid, 3,5-dibromo-4-hydroxybenzoic acid.[8][9] This method, a classic Fischer esterification, offers high yields and avoids the regioselectivity issues associated with direct bromination of methyl 4-hydroxybenzoate, where di-substitution can be a significant side reaction.[10][11]

Synthesis_Pathway Reactant 3,5-Dibromo-4-hydroxybenzoic Acid (Substrate) Catalyst H₂SO₄ (conc.) (Acid Catalyst) Methanol Methanol (CH₃OH) (Reagent & Solvent) Process Reflux (e.g., 65-70 °C) Catalyst->Process Product This compound (Final Product) Process->Product

Caption: Fischer Esterification pathway for the synthesis of the title compound.

Protocol: Synthesis via Fischer Esterification

This protocol describes a robust method for synthesizing the title compound from its commercially available carboxylic acid precursor.

Materials:

  • 3,5-Dibromo-4-hydroxybenzoic acid (1.0 eq)

  • Methanol (reagent grade, excess, ~20-30 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~2-3 drops per gram of acid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-hydroxybenzoic acid.[9]

  • Reagent Addition: Add an excess of methanol to the flask. The acid may not fully dissolve initially.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, evidenced by the disappearance of the starting material spot.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.

    • Trustworthiness Check: This step ensures the efficient transfer of the organic-soluble product from the aqueous phase.

  • Work-up - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Causality Insight: The bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted starting material, preventing them from co-precipitating with the product upon solvent removal.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford the final product as a white crystalline solid.

Key Applications and Chemical Reactivity

The primary value of this compound lies in its utility as a chemical intermediate. Its trifunctional nature allows for selective and sequential modifications.

  • Precursor for Complex Ligands: It is explicitly used to synthesize 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester.[4][7] This transformation likely involves a Suzuki or Stille cross-coupling reaction at the C-Br positions, demonstrating the utility of the bromo-substituents as handles for C-C bond formation.

  • Pharmaceutical Intermediate: The parent acid, 3,5-dibromo-4-hydroxybenzoic acid, is an intermediate in the preparation of Benzbromarone, a uricosuric agent used to treat gout.[12] This positions the methyl ester as a closely related and potentially useful building block in medicinal chemistry programs.

  • Reactivity Profile:

    • O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to introduce new functionalities or to act as a protecting group.

    • Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of aryl, vinyl, or alkynyl groups.

    • Ester Modification: The methyl ester can be hydrolyzed back to the carboxylic acid or converted to amides via aminolysis, providing access to another class of derivatives.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The compound is classified as an irritant.[1]

Table 3: GHS Hazard and Precautionary Statements
ClassificationCodeStatementSource(s)
Hazard H315Causes skin irritation[3]
Hazard H319Causes serious eye irritation[3]
Hazard H335May cause respiratory irritation[13]
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray[13]
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection[13]
Precaution P302+P352IF ON SKIN: Wash with plenty of soap and water[13]
Precaution P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[13]

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[14]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13][14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][14]

  • It is recommended to store the compound under refrigeration.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Analytical Workflow: Quality Control of a Synthesized Batch

Ensuring the purity and identity of a newly synthesized batch of this compound is a critical, self-validating step in any research workflow. The following diagram and protocol outline a standard quality control process.

Analytical_Workflow Start Synthesized Crude Product TLC 1. TLC Analysis (Assess purity, Rf match) Start->TLC MP 2. Melting Point (Check range vs. literature) TLC->MP HPLC 3. HPLC Analysis (Quantitative Purity >98%) MP->HPLC NMR 4. ¹H NMR Spectroscopy (Confirm Structure) HPLC->NMR Pass Batch Passed QC (Store and Use) NMR->Pass

Caption: A typical quality control workflow for validating a synthesized chemical batch.

  • Thin Layer Chromatography (TLC): A quick, preliminary check. A single spot with an Rf value matching a reference standard in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) indicates probable purity. The absence of a spot corresponding to the starting material confirms reaction completion.

  • Melting Point Determination: A sharp melting point within the literature range (119-125 °C) is a strong indicator of high purity.[1][4] Impurities typically depress and broaden the melting range.

  • High-Performance Liquid Chromatography (HPLC): The definitive method for quantitative purity assessment. A reverse-phase HPLC method can be developed to separate the product from any residual starting materials or by-products. The peak area percentage of the main peak should be >98% for most research applications.

  • Spectroscopic Confirmation: An ¹H NMR spectrum should be acquired and compared against the expected chemical shifts and integration values. This provides final, unambiguous confirmation of the chemical structure.

Conclusion

This compound is more than just a catalog chemical; it is a potent synthetic tool. Its well-defined physical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and reliable intermediate. The strategic placement of its bromo, hydroxyl, and ester functional groups provides a platform for diverse chemical modifications, cementing its role as a valuable building block for academic and industrial researchers engaged in the synthesis of novel materials, ligands, and potential therapeutic agents. Proper adherence to safety and handling protocols is paramount to harnessing its full synthetic potential.

References

A Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated phenolic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies with mechanistic insights, and discuss its current and potential applications as a versatile chemical building block.

Core Molecular Profile

This compound is a derivative of benzoic acid characterized by a methyl ester functional group and two bromine atoms substituted at the ortho positions relative to a phenolic hydroxyl group. This specific arrangement of functional groups imparts a unique combination of reactivity and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.

main_compound This compound IUPAC: this compound Formula: C₈H₆Br₂O₃

Caption: Core identity of this compound.

Physicochemical and Spectroscopic Properties

The quantitative characteristics of a compound are critical for its application in experimental design. The properties of this compound are summarized below. This data is essential for determining appropriate solvents, reaction conditions, and purification techniques.

PropertyValueSource
Molecular Weight 309.93 g/mol [1]
Molecular Formula C₈H₆Br₂O₃[1][2][3][4]
CAS Number 41727-47-3[1][3][4][5]
Melting Point 123-125 °C[2]
Physical State Solid[2]
Solubility Slightly soluble in water[6]
IUPAC Name This compound[4]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available through public databases such as PubChem, providing a spectral fingerprint for identity confirmation.[4]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached via two primary, logically sound pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Fischer Esterification of 3,5-dibromo-4-hydroxybenzoic acid

This is the most direct route. It involves the acid-catalyzed reaction between the parent carboxylic acid and methanol.

Mechanism Rationale: The reaction proceeds via the classic Fischer esterification mechanism. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates nucleophilic attack by the hydroxyl oxygen of methanol. Subsequent proton transfers and elimination of a water molecule yield the final ester product. This method is highly reliable for producing a clean product.

cluster_workflow Synthesis Workflow: Fischer Esterification start 3,5-dibromo-4- hydroxybenzoic acid reagents Methanol (Solvent/Reagent) + Conc. H₂SO₄ (Catalyst) start->reagents Dissolve process Reflux (Heat) (e.g., 80°C) reagents->process Heat product Methyl 3,5-dibromo- 4-hydroxybenzoate process->product Reaction & Workup

Caption: Workflow for the synthesis via Fischer Esterification.

Route B: Electrophilic Bromination of Methyl 4-hydroxybenzoate

An alternative approach involves the direct bromination of the more readily available starting material, Methyl 4-hydroxybenzoate.

Mechanism Rationale: The phenolic hydroxyl group is a potent activating and ortho, para-directing group in electrophilic aromatic substitution. The two positions ortho to the hydroxyl group (C3 and C5) are highly activated towards electrophiles like Br₂. The reaction can be difficult to control, as the high reactivity can lead to the formation of the mono-brominated species, Methyl 3-bromo-4-hydroxybenzoate, as well as the desired di-brominated product.[7] Achieving high selectivity for the di-brominated product requires careful control of stoichiometry (at least two equivalents of bromine) and reaction conditions.

Self-Validating Experimental Protocol: Fischer Esterification

This protocol is designed to be self-validating through in-process monitoring, ensuring reaction completion and product purity. A similar procedure is effective for related hydroxybenzoates.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.

  • Heating: Heat the reaction mixture to reflux (approximately 65-80°C) using a heating mantle.

  • In-Process Monitoring (Trustworthiness): Monitor the reaction progress periodically (e.g., every 2-4 hours) using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting carboxylic acid spot (which is typically more polar) and the appearance of a new, less polar product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.

  • Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., methanol/water or ethanol) to afford the pure this compound as a solid.

Applications in Research and Drug Development

While specific applications of this compound in marketed pharmaceuticals are not widely documented, its true value lies in its role as a versatile organic building block and a scaffold for chemical libraries.[3][10] The strategic placement of its functional groups opens multiple avenues for molecular elaboration.

  • Scaffold for Medicinal Chemistry: The core structure can be modified at three key positions. The phenolic hydroxyl can undergo etherification to modulate properties like solubility and target binding. The ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization. The bromine atoms are ideal handles for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds.

  • Analogue Synthesis: The study of related hydroxybenzoic acid derivatives has shown promise in various therapeutic areas.[11] For example, some analogues have been investigated for targeting cell survival pathways in cancer research.[12] This compound provides a robust starting point for creating novel analogues with potentially enhanced biological activity.

  • Proteomics Research: It is listed as a specialty chemical for applications in proteomics research, although specific use-cases are proprietary.[10] This may involve its use as a cross-linking agent or as part of a larger molecule designed to interact with specific proteins.

center_node Methyl 3,5-dibromo- 4-hydroxybenzoate mod1 Etherification / Acylation (at -OH group) center_node->mod1 Modify Polarity & H-Bonding mod2 Hydrolysis / Amidation (at Ester group) center_node->mod2 Introduce New Functional Groups mod3 Cross-Coupling Reactions (e.g., Suzuki, Heck) (at -Br positions) center_node->mod3 Build Molecular Complexity

Caption: Potential synthetic modifications of the core scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[4]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a chemical intermediate whose utility is defined by its structural features. With a molecular weight of 309.93 g/mol , it is a readily characterizable solid. Its synthesis is straightforward, particularly via the esterification of its parent acid, and its true potential is realized in its role as a multi-functional scaffold. For researchers and drug development professionals, it represents a valuable starting point for the synthesis of novel compounds with tailored properties for a wide range of scientific applications.

References

A Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of Methyl 3,5-dibromo-4-hydroxybenzoate, a key chemical intermediate in synthetic chemistry. The document delineates its formal nomenclature, physicochemical properties, and spectroscopic signature. A primary focus is placed on a detailed, field-proven protocol for its synthesis via Fischer-Speier esterification of 3,5-dibromo-4-hydroxybenzoic acid, including a discussion of the underlying reaction mechanism. Furthermore, this guide outlines its established applications and critical safety and handling procedures. Designed for researchers and drug development professionals, this paper synthesizes technical data with practical insights to serve as an authoritative resource.

Nomenclature and Chemical Identification

The unambiguous identification of a chemical entity is foundational to scientific research. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This name precisely describes a methyl ester derivative of benzoic acid, substituted with two bromine atoms at positions 3 and 5, and a hydroxyl group at position 4 of the benzene ring.

For cross-referencing and database integration, a variety of identifiers are used. These are summarized in the table below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 41727-47-3PubChem[1], Thermo Fisher[2]
Molecular Formula C₈H₆Br₂O₃PubChem[1], Thermo Fisher[2]
Molecular Weight 309.94 g/mol PubChem[1], ChemicalBook[3]
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Br)O)BrPubChem[1], Thermo Fisher[2]
InChI Key NVGJGYZKXBLIKY-UHFFFAOYSA-NPubChem[1], Thermo Fisher[2]

Common synonyms for this compound include 3,5-Dibromo-4-hydroxybenzoic Acid Methyl Ester and Methyl-4-hydroxy-3,5-dibromobenzoate.[1][3]

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic characteristics is essential for handling, reaction monitoring, and final product verification.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[3] Its key physical properties are detailed below.

PropertyValueSource
Appearance White to Off-White Solid/PowderChemicalBook[3]
Melting Point 119-125 °CThermo Fisher[2], ChemicalBook[3]
Solubility Slightly soluble in water, DMSO, and MethanolChemicalBook[3]
pKa (Predicted) 5.30 ± 0.23ChemicalBook[3]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

TechniqueExpected Signature
¹H NMR - A sharp singlet around 3.9 ppm (3H, corresponding to the -OCH₃ protons).- A singlet around 8.0 ppm (2H, corresponding to the two equivalent aromatic protons at C2 and C6).- A broad singlet (variable position) corresponding to the phenolic -OH proton, which can be exchanged with D₂O.
¹³C NMR - Signal for the methyl carbon (~52 ppm).- Signals for aromatic carbons, including the carboxyl-substituted carbon (~120-130 ppm), the bromo-substituted carbons (~110 ppm), and the hydroxyl-substituted carbon (~150 ppm).- Signal for the ester carbonyl carbon (~165 ppm).
IR Spectroscopy - A broad absorption band in the range of 3200-3500 cm⁻¹ (O-H stretch of the phenol).- A strong absorption band around 1700-1730 cm⁻¹ (C=O stretch of the ester).- Bands in the 1550-1600 cm⁻¹ region (C=C aromatic ring stretches).- A strong band around 1200-1300 cm⁻¹ (C-O stretch of the ester).
Mass Spectrometry (GC-MS) - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two bromine atoms (peaks at m/z 308, 310, 312 with an approximate ratio of 1:2:1).

Synthesis and Mechanistic Rationale

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor. This approach is favored for its high efficiency and operational simplicity.

Principle: Fischer-Speier Esterification

Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. For this specific synthesis, 3,5-dibromo-4-hydroxybenzoic acid is refluxed with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts. The excess of methanol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield. This method is highly analogous to the synthesis of similar hydroxybenzoate esters.[4][5][6]

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and purification steps to ensure the integrity of the final product.

Materials:

  • 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq)

  • Methanol (reagent grade, ~20-30 mL per gram of carboxylic acid)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol to the flask to dissolve the starting material. Under constant stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The reaction is complete when the starting carboxylic acid spot is no longer visible (typically after 12-24 hours).

  • Work-up (Quenching & Extraction): Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator. Dilute the residue with ethyl acetate.

  • Transfer the organic mixture to a separatory funnel and carefully wash it sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) to afford this compound as a pure, white solid.

  • Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare with established values.

Synthesis Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from reactants to the purified final product.

Synthesis_Workflow cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis Reactants 3,5-Dibromo-4-hydroxybenzoic Acid + Methanol (excess) + H₂SO₄ (catalyst) Reaction Reflux (65-70°C, 12-24h) Reactants->Reaction Heating Workup Solvent Removal + EtOAc Dilution + NaHCO₃ Wash + Brine Wash Reaction->Workup Cooling & Quenching Purification Drying (Na₂SO₄) + Concentration + Recrystallization Workup->Purification Crude Product Product Pure this compound Purification->Product Analysis Characterization (MP, NMR, IR) Product->Analysis

Caption: Fischer esterification workflow for this compound.

Applications in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate in multi-step organic syntheses. The presence of three distinct functional groups—a phenolic hydroxyl, a methyl ester, and two bromo-substituents—allows for a wide range of subsequent chemical transformations.

  • Intermediate for Complex Molecules: It serves as a building block for more complex structures. For instance, it is used in the production of 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester.[2]

  • Handle for Cross-Coupling Reactions: The C-Br bonds are amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions.

  • Proteomics Research Chemical: The compound is also supplied as a specialty chemical for applications in proteomics research, although its specific role in this field is proprietary.[7]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • GHS Hazard Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

  • Recommended Precautions (P-statements):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Conclusion

This compound is a well-characterized aromatic compound with significant utility as a synthetic intermediate. Its preparation via Fischer esterification is a robust and scalable process. The multiple functional sites on the molecule provide a platform for diverse chemical modifications, making it a valuable tool for researchers in synthetic chemistry and drug development. Adherence to established safety protocols is essential for its handling.

References

"physicochemical properties of Methyl 3,5-dibromo-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dibromo-4-hydroxybenzoate

Abstract

This compound is a halogenated aromatic ester of significant interest to the chemical, pharmaceutical, and material science sectors. Its utility primarily lies in its role as a versatile synthetic intermediate, where the strategic placement of bromine atoms and functional groups—a phenolic hydroxyl and a methyl ester—offers a platform for diverse chemical transformations. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the molecule's characteristics for synthesis, quality control, and application development. The document covers molecular identity, physical and chemical properties, spectroscopic and chromatographic characterization, and essential safety protocols, grounding all claims in authoritative data to ensure scientific integrity.

Molecular Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific research and development. This compound is characterized by a substituted benzene ring, a structural motif common in medicinal chemistry. The molecule's reactivity and physical behavior are dictated by its three key functional groups: a nucleophilic phenolic hydroxyl group, an electrophilic methyl ester, and two electron-withdrawing bromine atoms positioned ortho to the hydroxyl group. These features create a molecule with distinct regions of electron density, influencing its solubility, acidity, and reactivity in further synthetic steps.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 41727-47-3 [1][2][3][4]
Molecular Formula C₈H₆Br₂O₃ [1][2][3][4]
Molecular Weight 309.94 g/mol [1][3][4]
IUPAC Name This compound [2][3][4]
Synonyms 3,5-Dibromo-4-hydroxybenzoic acid methyl ester, Methyl dibromosalicylate [1][4]
InChI Key NVGJGYZKXBLIKY-UHFFFAOYSA-N [1][2][3]

| SMILES | COC(=O)C1=CC(Br)=C(O)C(Br)=C1 |[1][2][3] |

Methyl_3_5_dibromo_4_hydroxybenzoate cluster_molecule C1 C C2 C C1->C2 C1_ester C(=O)OCH₃ C1->C1_ester C3 C C2->C3 C4 C C3->C4 C3_Br Br C3->C3_Br C5 C C4->C5 C4_OH OH C4->C4_OH C6 C C5->C6 C5_Br Br C5->C5_Br C6->C1

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical parameters that influence its behavior during synthesis, formulation, and in biological systems. The data presented below are compiled from various chemical suppliers and databases, providing a robust profile of the compound.

Table 2: Summary of Key Physicochemical Data

Property Value Notes Source(s)
Appearance White to off-white solid/powder [1][2][5]
Melting Point 119 - 125 °C A narrow range indicates high purity. [1][2][4]
Boiling Point 297.2 ± 35.0 °C Predicted value. [1][5]
Solubility Slightly soluble in water. Slightly soluble in DMSO and Methanol. The molecule has both polar (OH, ester) and non-polar (aromatic ring, Br) character. [1][4][5][6]
Density ~1.96 g/cm³ Rough estimate. [5]

| pKa | 5.30 ± 0.23 | Predicted value for the phenolic hydroxyl group. |[1] |

Solubility Profile: A Balancing Act

The solubility of this compound is a direct consequence of its molecular structure. It is described as slightly soluble in water[1][4][5][6]. This limited aqueous solubility is expected, as the large, hydrophobic, brominated aromatic ring constitutes a significant portion of the molecule. While the phenolic hydroxyl and methyl ester groups can participate in hydrogen bonding with water, their contribution is insufficient to overcome the molecule's overall lipophilic nature.

Conversely, it exhibits slight solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO)[1]. This is because these solvents can effectively solvate both the polar functional groups and the non-polar aromatic backbone. This solubility profile is a critical consideration for reaction chemistry, dictating the choice of solvent to ensure a homogeneous reaction medium, and for purification methods such as recrystallization.

Thermal Stability and Purity Indication

The melting point of a crystalline solid is a fundamental property that serves as a key indicator of its identity and purity. For this compound, the reported melting point falls within the range of 119-125 °C[1][2][4]. A sharp, well-defined melting point within this range is indicative of a high-purity sample. Impurities typically depress and broaden the melting point range. The compound is stable under normal storage conditions, though it should be kept in a cool, dry, and well-sealed container to prevent degradation[4][7].

Acidity and Reactivity

The predicted pKa of 5.30 for the phenolic hydroxyl group is a crucial parameter that governs the molecule's behavior in acidic and basic environments[1]. This value, which is significantly more acidic than phenol itself (pKa ≈ 10), is a direct result of the powerful electron-withdrawing inductive effects of the two ortho-bromine substituents and the ester group. This enhanced acidity means the hydroxyl proton can be readily removed by a moderately strong base, forming a phenoxide ion. This phenoxide is a potent nucleophile and is the key to the compound's utility as a synthetic intermediate, for instance, in Williamson ether synthesis to introduce diverse side chains.

Analytical Characterization: Establishing Identity and Purity

In any research or drug development context, verifying a compound's structure and assessing its purity is non-negotiable. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material's integrity.

Spectroscopic Fingerprinting

Spectroscopic analysis provides a detailed picture of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to be simple and diagnostic. It should feature a singlet for the two equivalent aromatic protons, a singlet for the acidic phenolic proton (which may be broad and its position solvent-dependent), and a singlet around 3.9 ppm for the three protons of the methyl ester group.

    • ¹³C NMR : The carbon spectrum will reveal the number of unique carbon environments, confirming the presence of the ester carbonyl, the aromatic carbons (including those bonded to bromine, hydroxyl, and the ester), and the methyl carbon of the ester.

  • Mass Spectrometry (MS) : Mass spectrometry is definitive for confirming molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z 310. A critical confirmatory feature is the isotopic pattern caused by the two bromine atoms (⁵⁰% ⁷⁹Br, ⁵⁰% ⁸¹Br). This results in a characteristic triplet of peaks for the molecular ion at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1, providing unequivocal evidence for the presence of two bromine atoms[3].

  • Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the key functional groups. Expected characteristic absorption bands include a broad O-H stretch for the phenolic hydroxyl group (around 3300-3500 cm⁻¹), a sharp and strong C=O stretch for the ester carbonyl (around 1700-1730 cm⁻¹), and C-Br stretches in the fingerprint region (typically below 700 cm⁻¹).

Chromatographic Purity Assessment: A Standard Protocol

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of non-volatile organic compounds. The following protocol is based on established methods for analyzing this molecule and serves as a reliable starting point for quality control[8].

Rationale for Method Selection: The choice of a reverse-phase method is logical due to the compound's significant non-polar character. A C18 stationary phase provides a hydrophobic surface that interacts with the brominated aromatic ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the solvent strength. The addition of an acid (like phosphoric or formic acid) to the mobile phase is critical; it suppresses the ionization of the acidic phenolic hydroxyl group, ensuring a single, sharp, and well-retained peak for accurate quantification[8].

Step-by-Step Experimental Protocol for RP-HPLC Analysis:

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water containing 0.1% phosphoric acid (or 0.1% formic acid for MS compatibility). A typical starting gradient could be 45:55 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or acetonitrile to a known concentration (e.g., 0.1 mg/mL).

  • Injection: Inject 10 µL of the sample solution into the HPLC system.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing Sample 1. Prepare Sample (0.1 mg/mL in Mobile Phase) MobilePhase 2. Prepare Mobile Phase (ACN/H₂O/Acid) System 3. Equilibrate HPLC System (C18 Column, 1 mL/min) Inject 4. Inject Sample (10 µL) Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram Integrate 8. Integrate Peak Areas Chromatogram->Integrate Calculate 9. Calculate Purity (%) Integrate->Calculate

Caption: Experimental workflow for RP-HPLC purity analysis.

Synthetic Utility and Safety Considerations

Role in Synthesis

This compound is not typically an end-product but rather a valuable building block. Its primary documented use is as a precursor in the synthesis of more complex molecules, such as 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester[1][2][4]. This highlights its role in Suzuki or Stille coupling reactions where the bromine atoms can be substituted. Furthermore, it can be a byproduct in the synthesis of the mono-brominated version, methyl 3-bromo-4-hydroxybenzoate, if the reaction conditions are not strictly controlled[9].

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. This compound is classified as an irritant.

  • GHS Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[3].

  • Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder[7][10].

  • Storage : The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[4][7].

Conclusion

This compound is a well-characterized synthetic intermediate with a defined set of physicochemical properties. Its structure, featuring a reactive phenolic hydroxyl group and two bromine atoms suitable for cross-coupling reactions, makes it a valuable precursor in medicinal chemistry and organic synthesis. Its limited water solubility, distinct melting point, and characteristic spectroscopic fingerprint provide researchers with the necessary data for its effective use and quality control. This guide has consolidated these critical technical details, offering a reliable reference for scientists leveraging this compound in their research and development endeavors.

References

An In-depth Technical Guide to the Solubility of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of methyl 3,5-dibromo-4-hydroxybenzoate, a key intermediate in pharmaceutical synthesis and a member of the halogenated p-hydroxybenzoic acid ester family. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility, drawing parallels with structurally similar analogs like methylparaben. The core of this guide is a detailed, field-proven experimental protocol for determining thermodynamic solubility using the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, we delve into the critical factors influencing solubility, namely solvent polarity, temperature, and pH, providing researchers, scientists, and drug development professionals with the necessary tools to both predict and empirically determine the solubility profile of this compound. This guide is structured to empower the user to generate reliable and reproducible solubility data, a cornerstone for successful formulation development, process chemistry, and preclinical assessment.

Introduction and Physicochemical Profile

This compound (CAS No. 41727-47-3) is a halogenated aromatic ester with significant potential in medicinal chemistry and materials science.[1] Its utility as a synthetic building block is predicated on its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. The molecular structure, featuring a polar hydroxyl group and a methyl ester, alongside two lipophilic bromine atoms on the benzene ring, results in a compound with moderate polarity and a propensity for hydrogen bonding. Understanding its solubility is therefore not merely an academic exercise but a critical step in its practical application.

The structure of this compound is intrinsically linked to its solubility. The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester and the hydroxyl oxygen can act as hydrogen bond acceptors. The methyl group and the bromine atoms contribute to the molecule's lipophilicity. This balance of hydrophilic and lipophilic character dictates its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 41727-47-3[2][3]
Molecular Formula C₈H₆Br₂O₃[1]
Molecular Weight 309.94 g/mol [1]
Appearance White to off-white powder/solid[4]
Melting Point 123-125 °C[2]
Predicted pKa 5.30 ± 0.23 (phenolic hydroxyl)[4]
Qualitative Water Solubility Slightly soluble[2][4]

Predicted Solubility Profile in Common Solvents

While specific quantitative data for this compound is not extensively reported, a reliable qualitative and semi-quantitative profile can be predicted based on the well-documented solubility of its parent compound, methylparaben, and general principles of solvency.[5] The fundamental principle of "like dissolves like" is the primary determinant. The presence of two bromine atoms increases the molecular weight and lipophilicity compared to methylparaben, which will generally decrease its solubility in highly polar solvents like water and increase its affinity for less polar organic solvents.

Table 2: Predicted Qualitative and Semi-Quantitative Solubility of this compound at Ambient Temperature (20-25°C)

SolventPolarity IndexPredicted SolubilityRationale and Causality
Hexane 0.1Insoluble As a non-polar aliphatic hydrocarbon, hexane cannot effectively solvate the polar hydroxyl and ester groups of the molecule.
Water 10.2Slightly Soluble The molecule's polarity is not sufficient to overcome the strong hydrogen bonding network of water. The bulky, lipophilic bromine atoms further hinder hydration.[2][4]
Methanol 5.1Soluble Methanol is a polar protic solvent that can engage in hydrogen bonding with both the hydroxyl and ester functionalities, facilitating dissolution.
Ethanol 4.3Soluble Similar to methanol, ethanol's ability to form hydrogen bonds makes it a good solvent. Solubility may be slightly lower than in methanol due to the increased alkyl chain length of the solvent.[5]
Acetone 4.3Freely Soluble Acetone is a polar aprotic solvent with a strong dipole moment, allowing it to effectively solvate the polar regions of the molecule.
Acetonitrile 5.8Soluble Acetonitrile's high polarity and ability to accept hydrogen bonds make it a suitable solvent.
Dichloromethane (DCM) 3.1Soluble to Freely Soluble The moderate polarity of DCM is well-suited to solvate the overall molecular structure, balancing the polar groups and the lipophilic ring.
Dimethyl Sulfoxide (DMSO) 7.2Very Soluble DMSO is a highly polar aprotic solvent and a powerful universal solvent for many organic compounds, capable of strong dipole-dipole interactions.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (purity >98%)

  • Analytical grade solvents (Water, Ethanol, Methanol, Acetone, etc.)

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Calibrated pH meter (for aqueous solutions)

  • Syringes and 0.22 µm syringe filters (ensure filter material compatibility with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any microscopic undissolved particles. Self-Validation Step: Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.[7]

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the pre-validated HPLC calibration curve.

  • Quantification: Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.

HPLC Analysis Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution of the compound.

  • Calibration: Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result prep1 Add excess solid to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (24-48h) prep2->equil1 equil2 Settle undissolved solid (2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify by HPLC sample3->sample4 result Calculate Solubility (e.g., mg/mL) sample4->result

Caption: Workflow for Thermodynamic Solubility Determination.

Influence of Temperature and pH on Solubility

Effect of Temperature

The dissolution of most solid compounds, including this compound, is an endothermic process. Consequently, its solubility is expected to increase with rising temperature. This relationship is governed by the van't Hoff equation. For drug development, understanding solubility at physiological temperature (37 °C) is particularly important. When formulating or designing crystallization processes, knowledge of the temperature-solubility profile is critical for controlling yield and purity.

Effect of pH

The solubility of ionizable compounds is highly dependent on the pH of the aqueous medium.[8] this compound has an acidic phenolic hydroxyl group (predicted pKa ≈ 5.3).[4]

  • At pH values significantly below the pKa (e.g., pH < 3.3): The compound will exist predominantly in its neutral, un-ionized form. In this state, its aqueous solubility is at its lowest, referred to as its intrinsic solubility.

  • As the pH approaches and exceeds the pKa: The phenolic hydroxyl group will deprotonate to form the corresponding phenolate salt. This ionized form is significantly more polar and, therefore, more soluble in water.

This relationship can be described by the Henderson-Hasselbalch equation and is crucial for developing oral formulations, as the pH varies dramatically throughout the gastrointestinal tract.[9]

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph Neutral Form (R-OH) low_sol Low Aqueous Solubility low_ph->low_sol Dominant Species Equilibrium pH = pKa [R-OH] = [R-O⁻] low_ph->Equilibrium high_ph Ionized Form (R-O⁻) high_sol High Aqueous Solubility high_ph->high_sol Dominant Species Equilibrium->high_ph

Caption: Relationship between pH and the ionization state and solubility.

Conclusion

This technical guide has provided a detailed framework for understanding and determining the solubility of this compound. While quantitative data in the literature is sparse, a robust prediction of its solubility profile can be made by analyzing its structure and comparing it to well-characterized analogs. The provided shake-flask experimental protocol offers a reliable method for researchers to generate precise, in-house solubility data. A thorough understanding of how solvent choice, temperature, and pH influence the solubility of this compound is essential for its effective application in research and development, from optimizing reaction conditions to designing effective drug delivery systems.

References

An In-Depth Technical Guide to the Biological Activity of Methyl 3,5-dibromo-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Brominated Phenolic Scaffolds

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with significant biological activity is a cornerstone of therapeutic innovation. Among these, halogenated phenolic compounds have garnered considerable attention due to their diverse pharmacological properties. This guide focuses on a specific, promising scaffold: Methyl 3,5-dibromo-4-hydroxybenzoate and its derivatives. The strategic placement of bromine atoms and the presence of hydroxyl and carboxyl groups offer a rich tapestry for chemical modification, leading to a spectrum of biological activities. This document serves as a technical deep-dive into the synthesis, biological evaluation, and mechanistic understanding of these derivatives, providing both foundational knowledge and practical insights for their application in drug discovery.

The Core Moiety: this compound

This compound is a brominated derivative of methylparaben, a well-known antimicrobial preservative.[1] The introduction of two bromine atoms at the ortho-positions to the hydroxyl group significantly alters the electronic and steric properties of the molecule, paving the way for a range of biological interactions.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆Br₂O₃

  • Molecular Weight: 309.94 g/mol

  • CAS Number: 41727-47-3

The phenolic hydroxyl group is a key site for derivatization, allowing for the synthesis of ether and ester analogs. The methyl ester can also be hydrolyzed or converted to other functional groups, further expanding the chemical space for derivatization.

Synthetic Strategies for Derivatization

The generation of a library of this compound derivatives is crucial for establishing structure-activity relationships (SAR). The primary sites for modification are the phenolic hydroxyl group and the methyl ester.

O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

A common and effective strategy for derivatization is the modification of the phenolic hydroxyl group to form ethers and esters. This not only allows for the exploration of the impact of various substituents on biological activity but can also modulate physicochemical properties such as lipophilicity and metabolic stability.

Experimental Protocol: General Procedure for O-Alkylation

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution to deprotonate the phenolic hydroxyl group.

  • Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixtures).

  • Characterization: Characterize the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

O_Alkylation_Workflow

Biological Activities of Derivatives

The derivatization of this compound can lead to compounds with a wide array of biological activities. The following sections detail some of the most promising areas of investigation.

Antimicrobial Activity

Derivatives of p-hydroxybenzoic acid are known for their antimicrobial properties. The introduction of bromine atoms and further modification of the core structure can enhance this activity.

Causality Behind Experimental Choices:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used to assess the spectrum of activity. Including antibiotic-resistant strains (e.g., MRSA) is crucial for evaluating the potential of these derivatives to address the challenge of antimicrobial resistance.

  • Assay Method: The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ampicillin, ciprofloxacin) should be used as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Structure-Activity Relationship Insights:

While specific data for derivatives of this compound is limited, studies on related compounds suggest that increasing the lipophilicity by adding alkyl chains to the phenolic oxygen can enhance antibacterial activity, particularly against Gram-positive bacteria.[2]

Anticancer Activity

Many phenolic and brominated compounds have demonstrated cytotoxic effects against various cancer cell lines. The derivatives of this compound are therefore promising candidates for anticancer drug discovery.

Causality Behind Experimental Choices:

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast cancer: MCF-7; lung cancer: A549; colon cancer: HCT-116) should be used to evaluate the breadth of anticancer activity.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. It provides a quantitative measure of the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Potential Mechanisms of Action:

Derivatives of bromophenols have been shown to induce apoptosis in cancer cells.[3] Further mechanistic studies, such as cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the mode of action of promising derivatives.

Enzyme Inhibition

The structural features of this compound derivatives make them potential inhibitors of various enzymes implicated in disease. For instance, their phenolic nature suggests potential for inhibiting enzymes involved in oxidative stress or signaling pathways.

Example Target: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.

Experimental Protocol: Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and L-DOPA (substrate) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Inhibitor Incubation: In a 96-well plate, add the tyrosinase solution and different concentrations of the test compounds. Incubate for a short period.

  • Reaction Initiation: Add the L-DOPA solution to initiate the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • IC₅₀ Calculation: The IC₅₀ value is determined from the dose-response curve.

Structure-Activity Relationship Insights:

Studies on benzoic acid derivatives as enzyme inhibitors have shown that the nature and position of substituents on the aromatic ring play a crucial role in their inhibitory potency.[4] For tyrosinase, the presence of hydroxyl groups often contributes to inhibitory activity.

Quorum Sensing Inhibition

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence and biofilm formation.[5] Inhibiting QS is an attractive anti-pathogenic strategy that is less likely to induce resistance compared to traditional antibiotics. Halogenated furanones and other small molecules have been identified as potent QS inhibitors.

Causality Behind Experimental Choices:

  • Biosensor Strains: Reporter strains such as Chromobacterium violaceum (produces a purple pigment, violacein, under QS control) or genetically modified Pseudomonas aeruginosa with a fluorescent reporter for a QS-regulated gene are commonly used to screen for QS inhibitors.

  • Assay Method: A simple agar diffusion or broth-based assay can be used to visually or quantitatively assess the inhibition of the QS-dependent phenotype.

Experimental Protocol: Anti-Quorum Sensing Assay using Chromobacterium violaceum

  • Preparation of Bacterial Lawn: Prepare a molten soft agar medium and inoculate it with an overnight culture of C. violaceum. Pour the inoculated agar onto a solid agar plate to create a bacterial lawn.

  • Application of Test Compounds: Apply sterile paper discs impregnated with known concentrations of the test compounds onto the surface of the agar.

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Observation: Inhibition of QS is observed as a zone of colorless, non-pigmented bacterial growth around the disc, while the rest of the lawn turns purple.

Quorum_Sensing_Inhibition

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different derivatives, it is essential to present the quantitative data in a clear and structured format.

Table 1: Hypothetical Biological Activity Data for this compound Derivatives

Compound IDR-group (at 4-OH)MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. Tyrosinase
MDB-H -H (Parent Compound)128>10075.2
MDB-CH₃ -CH₃6485.668.5
MDB-C₂H₅ -C₂H₅3262.155.3
MDB-C₄H₉ -n-Butyl1645.842.7
MDB-Bz -Benzyl828.331.9
Ampicillin N/A2N/AN/A
Doxorubicin N/AN/A0.5N/A
Kojic Acid N/AN/AN/A15.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how results would be presented. Actual values would be determined experimentally.

Concluding Remarks and Future Directions

The this compound scaffold represents a versatile platform for the development of novel bioactive compounds. The synthetic accessibility of its derivatives, coupled with the potential for a wide range of biological activities, makes it an attractive area for further research. Future studies should focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse functional groups to establish more comprehensive SAR.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and pathways through which the active compounds exert their effects.

  • In Vivo Evaluation: Testing the most promising candidates in animal models to assess their efficacy and safety profiles.

  • ADMET Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead compounds to determine their drug-likeness.

By systematically exploring the chemical space around this core moiety, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation drugs for a variety of diseases.

References

Harnessing Halogenation: A Strategic Approach to Unlocking the Therapeutic Potential of Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The benzoate scaffold, a simple aromatic carboxylate, has long been recognized for its biological activity, most notably as a food preservative and more recently as a potential therapeutic agent in neuropsychiatric disorders.[1][2] However, the therapeutic utility of the parent molecule is often limited by modest potency and suboptimal pharmacokinetic properties. This guide explores the strategic application of halogenation—the incorporation of fluorine, chlorine, bromine, or iodine—as a powerful tool in medicinal chemistry to overcome these limitations and unlock a broader spectrum of therapeutic applications for benzoate derivatives. We will delve into the fundamental principles of how halogenation modulates bioactivity, examine promising therapeutic avenues including antimicrobial, anticancer, and neurological applications, and provide actionable experimental protocols for the synthesis and evaluation of these next-generation compounds.

The Benzoate Moiety: A Foundation of Bioactivity

Benzoic acid and its salt, sodium benzoate, are naturally occurring compounds found in many plants.[1] While their antifungal properties have been utilized for over a century, recent research has illuminated a more complex pharmacological profile.[1]

Established Therapeutic Role in Neuropsychiatry

Sodium benzoate has emerged as a promising adjunctive therapy for several neurological and psychiatric conditions.[2] Its primary mechanism is believed to be the inhibition of D-amino acid oxidase (DAAO), an enzyme that degrades D-serine. By increasing synaptic levels of D-serine, an essential co-agonist at the NMDA receptor's glycine site, sodium benzoate can enhance NMDA receptor function. This modulation has shown potential benefits for cognitive function in disorders like schizophrenia and Alzheimer's disease.[3][4] A meta-analysis of clinical trials concluded that sodium benzoate has a small-to-moderate positive effect on global cognitive function in individuals with neuropsychiatric disorders.[3]

DAAO_Inhibition cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte D-Serine D-Serine NMDA_R NMDA Receptor D-Serine->NMDA_R Binds DAAO D-Amino Acid Oxidase (DAAO) D-Serine->DAAO Degraded by Glutamatergic\nSignaling Glutamatergic Signaling NMDA_R->Glutamatergic\nSignaling Activates Degradation Degradation Products DAAO->Degradation Benzoate Halogenated Benzoate Benzoate->DAAO Inhibits Improved Cognitive\nFunction Improved Cognitive Function Glutamatergic\nSignaling->Improved Cognitive\nFunction

Caption: Proposed mechanism of benzoate action in the CNS.

The Power of the Halogen: Modulating Activity Through Rational Design

Halogen atoms are not mere hydrophobic fillers; they are versatile tools that can profoundly influence a molecule's biological activity through a variety of mechanisms.[5] Their introduction into the benzoate ring is a key strategy for lead optimization.

Halogen Bonding: A Key Drug-Target Interaction

Contrary to the traditional view of halogens as simple Lewis bases, heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond (R-X···Y).[5][6] This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (the σ-hole) opposite the R-X covalent bond. This positive region can interact favorably with electron-rich atoms like oxygen, nitrogen, or sulfur in a protein's binding pocket.[5] The strength of this interaction increases with the size and polarizability of the halogen (I > Br > Cl), offering a tunable method for enhancing binding affinity and specificity.[6]

Caption: Schematic of a halogen bond interaction.

Impact on Physicochemical Properties

Beyond specific bonding interactions, halogenation systematically alters a compound's physicochemical profile, which is critical for its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7]

  • Lipophilicity: Increasing the size of the halogen or the degree of halogenation generally increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.

  • Metabolic Stability: Halogen substitution at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, increasing the compound's half-life.[7]

  • Acidity (pKa): The electron-withdrawing nature of halogens increases the acidity of the benzoic acid proton, which can influence solubility and interactions with targets.

Potential Therapeutic Applications

By leveraging these principles, halogenated benzoates can be designed to target a range of diseases with improved efficacy and specificity.

Antimicrobial Agents

The parent benzoate scaffold has known antimicrobial properties.[1][8] Research has shown that halogenation can dramatically enhance this activity. In one study, ester derivatives of altholactone were synthesized with various halogenated benzoyl groups.[9] The resulting compounds showed significantly improved antifungal activity against Cryptococcus neoformans and Saccharomyces cerevisiae compared to the non-halogenated precursor.[9] This suggests that the halogenated benzoate moiety is key to the enhanced potency.

CompoundSubstituentMIC vs C. neoformans (µg/mL)MIC vs S. cerevisiae (µg/mL)
Altholactone (Parent)-128128
Derivative 73-Bromobenzoate1664
Derivative 114-Bromobenzoate321
Derivative 124-Iodobenzoate321
Derivative 152,4-Dichlorobenzoate1632
Data synthesized from a study on halogenated benzoate derivatives of altholactone.[9]
Anticancer Agents

While direct studies on halogenated benzoates for cancer are emerging, related structures provide a strong rationale. Halogenated derivatives of benzothiadiazine have been identified with potent cytotoxic effects against triple-negative breast cancer and prostate cancer cells, far exceeding the activity of the parent compound.[10][11][12] Furthermore, sodium benzoate itself has been shown to have anti-angiogenic effects in a dose-dependent manner.[13] Halogenation could enhance this activity by improving cell permeability or by facilitating new, potent interactions with pro-angiogenic targets like VEGFR2.[11] Studies on halogenated derivatives of benzo[a]pyrene also highlight how halogen substitution critically influences carcinogenic activity, demonstrating the profound impact of these atoms on biological pathways.[14]

Agents for Neurological Disorders

Building on the established role of sodium benzoate in the CNS, halogenation offers a clear path for developing next-generation therapeutics.[2] By increasing lipophilicity, halogenated derivatives could achieve greater penetration of the blood-brain barrier, potentially allowing for lower effective doses and reduced peripheral side effects. Furthermore, the introduction of a halogen capable of forming a halogen bond could significantly increase the binding affinity and selectivity for DAAO or other relevant CNS targets.[6]

Synthetic Strategies and Evaluation Workflow

The development of novel halogenated benzoates requires efficient synthesis and a robust screening cascade.

General Synthetic Approaches

Halogenated benzoic acids are readily synthesized via several established methods:

  • Oxidation of Halogenated Toluenes: A common industrial method involving the partial oxidation of the corresponding halogenated toluene using catalysts like cobalt or manganese naphthenates.[1]

  • Sandmeyer Reaction: A versatile method starting from an aminobenzoic acid, which is diazotized and subsequently treated with a copper(I) halide to install the desired halogen.[6]

  • Esterification: For creating ester derivatives, a halogenated benzoic acid can be reacted with an alcohol under acidic conditions (Fischer Esterification).[15]

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Cascade Start Halogenated Starting Material (e.g., Halo-toluene) Synth Chemical Synthesis (e.g., Oxidation, Esterification) Start->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify Primary Primary Assay (e.g., MIC, Cytotoxicity) Purify->Primary Test Compound Library Secondary Secondary Assay (e.g., Mechanism of Action) Primary->Secondary ADME In Vitro ADME/Tox (e.g., Metabolic Stability) Secondary->ADME Lead Lead Compound Identification ADME->Lead

Caption: Generalized workflow for developing halogenated benzoates.

Key Experimental Protocols

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

1. Preparation of Stock Solutions: a. Dissolve halogenated benzoate derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). b. Serially dilute the stock solution in the appropriate sterile broth (e.g., RPMI-1640 for fungi) in a 96-well microtiter plate to achieve a range of test concentrations.

2. Inoculum Preparation: a. Culture the fungal strain (e.g., C. neoformans) on an appropriate agar plate. b. Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. c. Dilute this suspension in broth to achieve the final target inoculum size (e.g., 1 x 10³ cells/mL).

3. Inoculation and Incubation: a. Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds. b. Include a positive control (inoculum, no drug) and a negative control (broth only). c. Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

4. Determining the MIC: a. Visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses a compound's ability to reduce the viability of cancer cells.

1. Cell Seeding: a. Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate culture medium. b. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). c. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

2. Compound Treatment: a. Prepare serial dilutions of the halogenated benzoate compounds in culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). c. Incubate for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. b. Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement: a. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. b. Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader. c. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Toxicology and Safety Considerations

A critical aspect of drug development is understanding the toxicological profile. Halogenated aromatic compounds are a broad class, some of which are known environmental contaminants with potential for toxicity.[16][17][18] Metabolism of halogenated aromatics can sometimes lead to the formation of reactive metabolites like epoxides or benzoquinones, which may be linked to hepatotoxicity or nephrotoxicity.[19] Therefore, early-stage screening for metabolic stability, reactive metabolite formation, and general cytotoxicity in non-cancerous cell lines is essential for any therapeutic program involving halogenated benzoates.

Conclusion and Future Directions

Halogenation represents a validated and highly effective strategy for elevating the therapeutic potential of the simple benzoate scaffold. By applying the principles of medicinal chemistry, particularly the strategic use of halogen bonding and the modulation of physicochemical properties, it is possible to design novel halogenated benzoates with enhanced potency, selectivity, and pharmacokinetic profiles. The promising preliminary data in antimicrobial and anticancer applications, coupled with the strong rationale for developing improved CNS agents, establishes this chemical class as a fertile ground for drug discovery. Future research should focus on systematic structure-activity relationship (SAR) studies to map the effects of different halogens at various positions on the benzoate ring, followed by in-depth mechanistic and in vivo studies of the most promising lead compounds.

References

A Technical Guide to Methyl 3,5-dibromo-4-hydroxybenzoate: Synthesis, History, and Chemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry. This document delves into the compound's historical context, its physicochemical properties, detailed synthesis protocols, and its role as a versatile chemical intermediate. The content is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of this molecule, grounded in established chemical principles and supported by authoritative references.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of parabens—the alkyl esters of p-hydroxybenzoic acid. Parabens have been widely utilized as effective antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries since the 1920s due to their broad-spectrum efficacy and low cost.[1][2] The foundational synthesis of these compounds is the Fischer esterification of p-hydroxybenzoic acid with the corresponding alcohol.[3]

The "discovery" of this compound does not appear in the scientific literature as a singular, targeted event. Instead, it emerges as a logical and often unavoidable byproduct in the synthesis of its monobrominated counterpart, methyl 3-bromo-4-hydroxybenzoate.[4] The synthesis of these halogenated derivatives is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) on the benzene ring of methyl p-hydroxybenzoate is a strongly activating, ortho, para-directing group. This electronic influence makes the positions adjacent (ortho) to the hydroxyl group—positions 3 and 5—highly susceptible to electrophilic attack by halogens like bromine.

Consequently, when methyl p-hydroxybenzoate is subjected to bromination with the goal of producing a single substitution, the formation of the dibrominated product is a common competing reaction.[4] The history of this compound is therefore one of chemical inevitability rather than targeted discovery, a testament to the predictable reactivity of substituted aromatic systems.

Physicochemical and Spectroscopic Data

The essential properties of this compound are critical for its identification, handling, and application in synthesis. These data have been compiled from various chemical databases and supplier specifications.[5][6][7]

PropertyValueSource(s)
IUPAC Name This compound[5][6]
CAS Number 41727-47-3[5][8][9][10]
Molecular Formula C₈H₆Br₂O₃[5][10]
Molecular Weight 309.94 g/mol [5][6]
Appearance White to off-white solid/powder[7]
Melting Point 123-125 °C[7]
Boiling Point 297.2 ± 35.0 °C (Predicted)[7]
Solubility Slightly soluble in water; Soluble in DMSO and Methanol (Slightly)[7]
pKa 5.30 ± 0.23 (Predicted)[7]
InChIKey NVGJGYZKXBLIKY-UHFFFAOYSA-N[5][6]

Synthesis Methodologies

There are two primary, reliable routes for the synthesis of this compound. The choice between them depends on the available starting materials and the desired scale of the reaction.

Method A: Direct Dibromination of Methyl p-Hydroxybenzoate

This is the most direct approach, leveraging the electrophilic substitution reaction on a readily available paraben. The key challenge is controlling the stoichiometry to favor the dibrominated product over the monobrominated intermediate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve methyl p-hydroxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Bromine Addition: While stirring the solution at a controlled temperature (typically 0-5 °C in an ice bath to manage the exothermic reaction), add a solution of bromine (Br₂) (at least 2.2 eq) dissolved in the same solvent dropwise via the dropping funnel.[4] The characteristic orange-red color of bromine should be visible.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 24-36 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, cool the reaction mixture and quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The orange color will disappear.

  • Isolation: If the product precipitates, it can be collected by vacuum filtration. If it remains in the organic layer, perform a liquid-liquid extraction. Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol or an ethanol/water mixture, to yield pure this compound as a white solid.

  • Solvent Choice: Glacial acetic acid is a common solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromination.[4]

  • Temperature Control: The initial low temperature helps to control the reaction rate and minimize the formation of undesired byproducts.

  • Stoichiometry: Using a slight excess of bromine (more than 2.0 equivalents) ensures the reaction proceeds to the dibrominated state, as the first bromination activates the ring for the second.

  • Quenching: Sodium thiosulfate is a reducing agent that safely neutralizes unreacted bromine, converting it to non-volatile bromide salts.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Methyl p-Hydroxybenzoate in Glacial Acetic Acid B Cool to 0-5°C A->B C Add Br₂ (2.2 eq) dropwise B->C D Stir at RT (Monitor by TLC) C->D E Quench with Na₂S₂O₃ Solution D->E F Filter Precipitate or Extract with Solvent E->F G Wash & Dry Organic Layer F->G H Concentrate Solvent G->H I Recrystallize from Methanol/Water H->I

Caption: Workflow for the direct bromination of methyl p-hydroxybenzoate.

Method B: Fischer Esterification of 3,5-dibromo-4-hydroxybenzoic acid

This route is advantageous if the starting material is the corresponding carboxylic acid, 3,5-dibromo-4-hydroxybenzoic acid. This precursor is itself a known environmental transformation product of the herbicide Bromoxynil.[11] The Fischer esterification is a classic, acid-catalyzed equilibrium reaction.

  • Reaction Setup: In a round-bottom flask, suspend 3,5-dibromo-4-hydroxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol, which acts as both the reactant and the solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 eq), to the suspension.[12]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for several hours (4-8 hours). The reaction can be monitored by TLC until the starting carboxylic acid is consumed.

  • Neutralization and Work-up: After cooling to room temperature, carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Isolation: The product can be isolated by removing the methanol under reduced pressure. The remaining residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated to yield the crude ester, which can be purified by recrystallization as described in Method A.

  • Excess Methanol: The use of a large excess of methanol drives the reaction equilibrium towards the product side, in accordance with Le Chatelier's Principle, maximizing the yield of the ester.[13]

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

  • Reflux: Heating the reaction increases the rate of reaction, allowing equilibrium to be reached more quickly.

G start 3,5-Dibromo-4- hydroxybenzoic Acid reagents + Methanol (excess) + H₂SO₄ (cat.) start->reagents process Reflux 4-8h reagents->process product Methyl 3,5-Dibromo- 4-hydroxybenzoate process->product

Caption: Fischer esterification route to the target compound.

Applications in Synthesis

While specific, large-scale industrial applications for this compound are not widely documented, its structure makes it a valuable intermediate in organic synthesis. The presence of three distinct functional groups—a phenol, an ester, and two bromine atoms—allows for a variety of subsequent chemical transformations:

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives like amides or acid chlorides.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form different esters.

  • Bromo-Substituents: The bromine atoms are versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This opens pathways to more complex molecules with potential applications in materials science and medicinal chemistry.

The related compound, 3,5-dibromo-4-hydroxybenzoic acid, is an intermediate used to prepare the uricosuric agent benzbromarone, which is used in the treatment of gout.[14] This highlights the potential of this structural scaffold in the development of pharmaceutically active compounds.

Conclusion

This compound is a compound whose history is more one of chemical principle than of a distinct moment of discovery. It stands as a classic example of the predictable reactivity of aromatic systems. With well-established synthesis protocols and a versatile chemical structure, it serves as a useful building block for synthetic chemists. This guide has provided the essential historical, chemical, and procedural information required for its effective synthesis and utilization in a research and development setting.

References

"Methyl 3,5-dibromo-4-hydroxybenzoate safety and hazards"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of Methyl 3,5-dibromo-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

This compound is a halogenated aromatic compound with utility as a chemical intermediate. While it is a valuable building block, its safe handling is paramount. This guide provides a comprehensive overview of its known and potential hazards, moving beyond a simple recitation of data to instill a deep, causal understanding of the necessary safety protocols. As senior application scientists, our experience dictates a conservative approach to safety, especially when toxicological data is incomplete. Therefore, this document is structured to empower researchers with the knowledge to not only follow procedures but to understand the rationale behind them, creating a self-validating system of safety in the laboratory.

Section 1: Chemical and Physical Identity

A foundational aspect of safety is a thorough understanding of the substance's basic properties.

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 41727-47-3PubChem[1]
Molecular Formula C₈H₆Br₂O₃PubChem[1]
Molecular Weight 309.94 g/mol PubChem[1]
Appearance White to off-white powder/solidChemicalBook[2]
Melting Point 123-125 °CChemicalBook[2]
Solubility Slightly soluble in water. Soluble in DMSO and Methanol (slightly).ChemicalBook[2]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. For this compound, the GHS classification indicates specific risks that must be addressed through appropriate handling procedures and personal protective equipment.

It is important to note that while the majority of aggregated data from sources like the European Chemicals Agency (ECHA) C&L Inventory points to specific hazards, some individual supplier Safety Data Sheets (SDS) may state that the classification criteria are not met.[3] In such instances of conflicting information, a cautious approach that assumes the higher hazard classification is warranted to ensure maximum safety.

GHS Classification:

  • Pictogram:

    • alt text

  • Signal Word: Warning [1]

  • Hazard Statements:

    • H315: Causes skin irritation. [1]

    • H319: Causes serious eye irritation. [1]

    • H335: May cause respiratory irritation. [1]

  • Precautionary Statements: [1]

    • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

    • P264: Wash skin thoroughly after handling.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

    • P362 + P364: Take off contaminated clothing and wash it before reuse.

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

    • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Toxicological Profile and Mechanistic Insights

Potential Mechanisms of Irritation:

The irritant effects of this compound are likely due to its chemical reactivity with biological macromolecules.

  • Skin and Eye Irritation: Direct contact with the skin or eyes can lead to local inflammation, redness, and pain. The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing bromine atoms, may facilitate reactions with nucleophilic residues in proteins and other biomolecules, disrupting cellular function and triggering an inflammatory response.

  • Respiratory Irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, sneezing, and shortness of breath. The mechanism is likely similar to that of skin and eye irritation, with the compound interacting with the moist surfaces of the respiratory system.

Metabolic Considerations and Potential for Systemic Toxicity:

While the primary hazards are related to irritation, the metabolic fate of halogenated aromatic compounds warrants consideration for potential systemic effects. The metabolism of such compounds can sometimes lead to the formation of reactive intermediates. Although specific data for this compound is lacking, related halogenated benzenes are known to be metabolized to potentially harmful epoxides, phenols, and benzoquinones.

Toxicity_Pathway cluster_exposure Exposure Routes cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Potential) cluster_effects Adverse Effects Inhalation Inhalation Systemic Circulation Systemic Circulation Inhalation->Systemic Circulation Local Irritation Local Irritation Inhalation->Local Irritation Dermal Contact Dermal Contact Dermal Contact->Systemic Circulation Dermal Contact->Local Irritation Ingestion Ingestion Ingestion->Systemic Circulation Parent Compound Parent Compound Systemic Circulation->Parent Compound Reactive Metabolites Reactive Metabolites Parent Compound->Reactive Metabolites Metabolic Activation Systemic Toxicity (Potential) Systemic Toxicity (Potential) Reactive Metabolites->Systemic Toxicity (Potential) Cellular Damage

Caption: Potential toxicological pathway for this compound.

Section 4: Safe Handling and Engineering Controls

A proactive approach to safety involves implementing robust handling procedures and engineering controls to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of the powder.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

  • Eyewash Station and Safety Shower: An easily accessible and functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to check the manufacturer's glove compatibility chart for breakthrough times.

  • Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a significant risk of skin contact, a chemically resistant apron should be worn.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

PPE_Workflow Start Start Assess Risks Assess Risks Start->Assess Risks Don PPE Don PPE Assess Risks->Don PPE Irritant Hazard Identified Handle Compound Handle Compound Don PPE->Handle Compound Decontaminate & Doff PPE Decontaminate & Doff PPE Handle Compound->Decontaminate & Doff PPE End End Decontaminate & Doff PPE->End

Caption: Personal Protective Equipment workflow for handling irritant compounds.

Section 5: Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.

  • Contain: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.

  • Clean-up: Carefully sweep the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's environmental health and safety department immediately.

Section 6: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this chemical down the drain or in the regular trash.

Section 7: Self-Validating Experimental Protocols

To ensure the highest level of safety, experimental protocols should be designed as self-validating systems. This involves incorporating in-process checks and considering the potential hazards at each step.

Example Protocol: Preparation of a Stock Solution

  • Pre-Experiment Checklist:

    • Verify fume hood certification is current.

    • Confirm availability and functionality of eyewash station and safety shower.

    • Ensure appropriate PPE is available and in good condition.

    • Review the SDS for this compound and the chosen solvent.

  • Step-by-Step Procedure:

    • Don all required PPE (goggles, lab coat, gloves).

    • Place a tared weigh boat on an analytical balance inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound.

    • Transfer the powder to a suitable volumetric flask, also inside the fume hood.

    • Add a small amount of the desired solvent to the flask and swirl to dissolve the solid.

    • Once dissolved, dilute to the final volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

    • Label the stock solution clearly with the chemical name, concentration, date, and hazard pictograms.

  • Post-Experiment Actions:

    • Decontaminate all glassware and equipment used.

    • Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated hazardous waste container.

    • Wash hands thoroughly after removing gloves.

References

Methodological & Application

The Versatile Scaffold: Methyl 3,5-dibromo-4-hydroxybenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3,5-dibromo-4-hydroxybenzoate, a readily accessible aromatic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique trifunctional nature, featuring a phenolic hydroxyl group, a methyl ester, and two ortho-positioned bromine atoms, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and field-proven protocols for researchers, scientists, and professionals in drug development. We will delve into key reactions, including O-alkylation and various cross-coupling methodologies, and explore its role as a key intermediate in the synthesis of biologically active molecules, such as thyroid hormone analogs.

Core Properties and Reactivity

This compound (C₈H₆Br₂O₃, M.W. 309.94 g/mol ) is a white to off-white solid.[1] The reactivity of this molecule is dictated by its three principal functional groups:

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for O-alkylation reactions (e.g., Williamson ether synthesis).

  • Methyl Ester: This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification. It also influences the electronic properties of the aromatic ring.

  • Bromine Atoms: The two bromine atoms are strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile introduction of new carbon-carbon and carbon-nitrogen bonds.

This multifaceted reactivity profile makes this compound a valuable precursor for the synthesis of complex molecular architectures.

Key Synthetic Applications and Protocols

O-Alkylation: Gateway to Aryl Ethers

The phenolic hydroxyl group of this compound provides a convenient handle for the synthesis of substituted diaryl ethers, a common motif in many biologically active compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.[2][3]

This protocol details the benzylation of the hydroxyl group, a common protecting group strategy and a route to benzyl ether derivatives.

Reaction Scheme:

G A This compound B Methyl 4-(benzyloxy)-3,5-dibromobenzoate A->B Benzyl bromide, K2CO3, Acetone, Reflux G A This compound B Methyl 3,5-diphenyl-4-hydroxybenzoate A->B Phenylboronic acid (2.2 eq), Pd(PPh3)4, K2CO3, Toluene/Ethanol/H2O, Reflux G A This compound B Methyl 3,5-bis(phenylethynyl)-4-hydroxybenzoate A->B Phenylacetylene (2.2 eq), Pd(PPh3)2Cl2, CuI, Et3N, Reflux G A This compound B Methyl 3,5-dianilino-4-hydroxybenzoate A->B Aniline (2.2 eq), Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C G A This compound C Thyroid Hormone Analog Precursor A->C Ullmann Condensation B Protected Diiodotyrosine derivative B->C

References

The Versatile Scaffold: Methyl 3,5-dibromo-4-hydroxybenzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. Methyl 3,5-dibromo-4-hydroxybenzoate, a readily accessible aromatic compound, presents itself as a highly versatile and strategically functionalized building block for the construction of diverse molecular architectures with significant biological potential. This technical guide provides an in-depth exploration of the applications and protocols associated with this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique chemical attributes.

Introduction: The Strategic Advantage of a Multifunctional Scaffold

This compound offers a unique combination of reactive sites within a stable benzene ring structure. The phenolic hydroxyl group, the methyl ester, and the two bromine atoms at the ortho positions to the hydroxyl group each provide distinct opportunities for chemical modification. This trifecta of functionality allows for a modular and divergent approach to library synthesis, enabling the exploration of a broad chemical space in the quest for new drug candidates.

The presence of two bromine atoms is particularly advantageous, serving as key handles for modern cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, which are crucial for modulating the pharmacological properties of a molecule, such as potency, selectivity, and pharmacokinetic profile. The hydroxyl group can be readily alkylated or acylated to further diversify the scaffold and influence properties like solubility and membrane permeability. Finally, the methyl ester provides a site for amide bond formation, a common feature in many biologically active compounds.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--[1]
CAS Number 41727-47-3--INVALID-LINK--[1]
Molecular Formula C₈H₆Br₂O₃--INVALID-LINK--[1]
Molecular Weight 309.94 g/mol --INVALID-LINK--[1]
Melting Point 123-125 °C--INVALID-LINK--[2]
Appearance White to off-white solid--INVALID-LINK--[2]
Solubility Slightly soluble in water; soluble in DMSO and methanol--INVALID-LINK--[2]
Synthesis Protocol: Electrophilic Bromination of Methyl p-Hydroxybenzoate

The most common laboratory synthesis of this compound involves the electrophilic bromination of methyl p-hydroxybenzoate. The hydroxyl group is a strong activating group, directing the incoming electrophiles (bromine) to the ortho positions. However, controlling the degree of bromination can be challenging, as the reaction can yield a mixture of mono- and di-brominated products.[3]

Protocol: Synthesis of this compound

Materials:

  • Methyl p-hydroxybenzoate

  • Glacial acetic acid

  • Bromine (Br₂)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl p-hydroxybenzoate (1.0 eq) in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.2 eq) in the same solvent to the cooled solution via a dropping funnel with vigorous stirring. The addition rate should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange color of the excess bromine disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of an ice bath and slow addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.

  • The sodium thiosulfate quench is necessary to neutralize any unreacted bromine, which is corrosive and toxic.

  • The bicarbonate wash removes the acidic byproducts (HBr) and any remaining acetic acid.

Application in the Synthesis of Bioactive Molecules

The strategic placement of functional groups in this compound makes it an ideal starting point for the synthesis of a variety of bioactive molecules. Below are detailed protocols for key transformations that unlock the potential of this versatile building block.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to introduce a variety of side chains, which can modulate the compound's lipophilicity, solubility, and interaction with biological targets.

Protocol: General Procedure for O-Alkylation

Materials:

  • This compound

  • Desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetone, add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O_Alkylation_Workflow start Methyl 3,5-dibromo- 4-hydroxybenzoate reaction O-Alkylation (50-80 °C, 4-12h) start->reaction 1.0 eq reagents Alkyl Halide (R-X) Base (K₂CO₃ or Cs₂CO₃) Solvent (DMF or Acetone) reagents->reaction product Methyl 3,5-dibromo- 4-(alkoxy)benzoate reaction->product

O-Alkylation of the phenolic hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are powerful tools for forming carbon-carbon bonds and introducing diverse structural motifs.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the mono- or di-arylation of the dibrominated scaffold. The selectivity for mono- versus di-substitution can often be controlled by adjusting the stoichiometry of the boronic acid and the reaction time.

Materials:

  • Methyl 3,5-dibromo-4-alkoxybenzoate (from 3.1)

  • Aryl or heteroaryl boronic acid (1.1 eq for mono-coupling, 2.2 eq for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • In a Schlenk flask or sealed tube, combine the methyl 3,5-dibromo-4-alkoxybenzoate (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow start Methyl 3,5-dibromo- 4-alkoxybenzoate reaction Suzuki-Miyaura Coupling (80-110 °C, 6-24h) start->reaction reagents Aryl Boronic Acid Pd Catalyst Base Solvent reagents->reaction product Methyl 3,5-diaryl- 4-alkoxybenzoate reaction->product Screening_Cascade cluster_0 In Vitro Assays cluster_1 In Vivo Models a Primary Screening: LPS-stimulated RAW 264.7 macrophages (Measure NO and cytokine production) b Secondary Screening: COX-1/COX-2 Inhibition Assays a->b Active Compounds c Mechanism of Action Studies: Western blot for NF-κB, MAPK pathways b->c Selective Inhibitors d Acute Inflammation Model: Carrageenan-induced paw edema in rodents c->d Confirmed Mechanism e Chronic Inflammation Model: DSS-induced colitis in mice d->e Efficacious in Acute Model

References

Application of Methyl 3,5-dibromo-4-hydroxybenzoate in Polymer Chemistry: A Prospective Analysis and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Brominated Aromatic Monomer

Methyl 3,5-dibromo-4-hydroxybenzoate is a halogenated aromatic compound with a unique combination of reactive functional groups: a phenolic hydroxyl, a methyl ester, and two bromine atoms on the aromatic ring. While not extensively documented as a commodity monomer, its structure presents a compelling platform for the synthesis of specialty polymers with tailored properties. The presence of bromine atoms is particularly noteworthy, suggesting inherent flame retardancy. The rigid aromatic core is a key building block for high-performance materials, including liquid crystalline polymers (LCPs).

This guide provides a prospective analysis of the applications of this compound in polymer chemistry. The protocols herein are based on established synthetic routes for structurally analogous monomers, providing a robust starting point for research and development.

Prospective Applications in Polymer Synthesis

The molecular architecture of this compound suggests its utility in several classes of polymers:

  • Flame-Retardant Polyesters and Polycarbonates: The high bromine content by weight makes this monomer an excellent candidate for incorporation into polymer backbones to impart flame retardant properties. The main disadvantage of some brominated flame retardants is that they can reduce the UV stability of the polymer, and may generate smoke and corrosive or toxic gases during combustion[1].

  • High-Performance Liquid Crystalline Polymers (LCPs): The rigid, linear structure of the hydroxybenzoate unit is a fundamental component of many thermotropic LCPs.[2] By copolymerizing this compound with other suitable monomers, it is possible to create LCPs with a unique balance of properties, including high thermal stability and chemical resistance.

  • Modification of Polymer Properties: The dibromo-substitution pattern influences the reactivity of the hydroxyl and ester groups, and the steric hindrance from the bromine atoms can affect polymer chain packing and morphology. This can be exploited to fine-tune properties such as glass transition temperature (Tg), solubility, and gas permeability. Research on copolyesters synthesized from 3,5-dibromo-4-hydroxybenzoic acid chloride has shown that the presence of bromine atoms reduces the reactivity of the hydroxyl group due to steric effects[3].

Experimental Protocols: A Guided Approach to Polymer Synthesis

The following protocols are proposed based on well-established polymerization techniques for similar aromatic monomers. Researchers should consider these as starting points, with optimization likely required.

Protocol 1: Synthesis of a Brominated Aromatic Copolyester via Melt Polycondensation

This protocol is adapted from the synthesis of LCPs using 4-hydroxybenzoic acid (4-HBA).[2][4] It involves a two-step process: acetylation of the phenolic hydroxyl group, followed by melt polycondensation with other diacid and diol comonomers.

Step 1: Acetylation of this compound

The initial acetylation step is crucial to prevent side reactions and to facilitate the polycondensation process.

  • Reagents and Materials:

    • This compound

    • Acetic anhydride (excess)

    • Catalyst (e.g., sodium acetate, potassium acetate)

    • Reaction vessel with a reflux condenser, nitrogen inlet, and mechanical stirrer

  • Procedure:

    • Charge the reaction vessel with this compound and the catalyst.

    • Add a molar excess of acetic anhydride.

    • Under a nitrogen atmosphere, heat the mixture to reflux (approximately 140-150 °C) with stirring.

    • Maintain reflux for 2-4 hours to ensure complete acetylation.

    • Remove the excess acetic anhydride and acetic acid byproduct by distillation. The product, methyl 4-acetoxy-3,5-dibromobenzoate, can be used directly in the next step or purified by recrystallization.

Step 2: Melt Polycondensation

In this step, the acetylated monomer is copolymerized with a dicarboxylic acid and a diol. For this example, we will use terephthalic acid and ethylene glycol.

  • Reagents and Materials:

    • Methyl 4-acetoxy-3,5-dibromobenzoate (from Step 1)

    • Terephthalic acid

    • Ethylene glycol

    • Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts)

    • High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet for byproduct removal.

  • Procedure:

    • Charge the reactor with the desired molar ratios of methyl 4-acetoxy-3,5-dibromobenzoate, terephthalic acid, and ethylene glycol, along with the polycondensation catalyst.

    • Purge the reactor with dry nitrogen to establish an inert atmosphere.

    • Heat the reactor gradually with stirring. The reaction typically proceeds through the following stages:

      • Esterification: Heat to 180-220 °C to initiate the esterification reaction, with the removal of water and methanol as byproducts.

      • Polycondensation: Gradually increase the temperature to 250-280 °C and apply a vacuum to facilitate the removal of ethylene glycol and acetic acid, driving the polymerization to a high molecular weight.

    • The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is complete when the desired melt viscosity is achieved.

    • The resulting polymer can be extruded from the reactor and pelletized.

Logical Flow of Melt Polycondensation:

Monomer Methyl 3,5-dibromo- 4-hydroxybenzoate Acetylation Acetylation with Acetic Anhydride Monomer->Acetylation AcetylatedMonomer Methyl 4-acetoxy- 3,5-dibromobenzoate Acetylation->AcetylatedMonomer Polycondensation Melt Polycondensation AcetylatedMonomer->Polycondensation Comonomers Terephthalic Acid & Ethylene Glycol Comonomers->Polycondensation Polymer Brominated Aromatic Copolyester Polycondensation->Polymer

Caption: Workflow for the synthesis of a brominated copolyester.

Protocol 2: Prospective Synthesis of a Homopolyester via Self-Polycondensation

This hypothetical protocol explores the direct self-polycondensation of this compound. The reduced reactivity of the hydroxyl group due to the ortho-bromine atoms may necessitate more forcing conditions or specific catalysts.

  • Reagents and Materials:

    • This compound

    • Transesterification catalyst (e.g., zinc acetate, dibutyltin oxide)

    • High-temperature reactor with a mechanical stirrer, nitrogen inlet, and a distillation/vacuum outlet.

  • Procedure:

    • Charge the reactor with this compound and the transesterification catalyst.

    • Under a nitrogen atmosphere, heat the mixture to a temperature above the monomer's melting point (119-125 °C).

    • Gradually increase the temperature to 180-220 °C to initiate the self-condensation, with the removal of methanol as a byproduct.

    • To drive the reaction to completion, increase the temperature further to 250-280 °C and apply a high vacuum to facilitate the removal of the final traces of methanol.

    • The reaction progress can be monitored by the amount of methanol collected and the increase in melt viscosity.

    • Once the desired molecular weight is achieved, the polymer is cooled and collected.

Reaction Scheme for Self-Polycondensation:

Monomer n (Methyl 3,5-dibromo- 4-hydroxybenzoate) Reaction Heat, Catalyst - n CH3OH Monomer->Reaction Polymer -[O-Ar(Br)2-C(O)]n- (Homopolyester) Reaction->Polymer

Caption: Proposed self-polycondensation of the monomer.

Data Presentation: Expected Polymer Properties

The properties of polymers derived from this compound are expected to be influenced by the bromine substitution. The following table provides a prospective summary of these properties in comparison to a non-brominated analogue.

PropertyPoly(4-hydroxybenzoate) (PHB)Prospective Poly(3,5-dibromo-4-hydroxybenzoate)Rationale for Prospective Properties
Glass Transition Temp. (Tg) ~180-220 °CHigher than PHBIncreased chain rigidity and steric hindrance from bromine atoms restrict chain mobility.
Melting Temperature (Tm) >500 °C (intractable)Potentially lower than PHBBromine substitution may disrupt crystal packing, leading to a lower melting point and improved processability.
Thermal Stability (TGA) HighHighAromatic backbone imparts excellent thermal stability.
Flame Retardancy (LOI) LowHighInherent flame retardancy due to high bromine content.
Solubility Insoluble in common solventsPotentially improved solubilityDisruption of chain packing by bromine atoms may increase free volume and allow for better solvent penetration.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the development of advanced polymers. Its synthesis into flame-retardant polyesters and liquid crystalline polymers offers exciting possibilities for materials with enhanced safety and performance characteristics. The protocols provided in this guide, based on established polymer chemistry principles, offer a solid foundation for researchers to begin exploring the potential of this versatile building block. Further research into the optimization of polymerization conditions and a thorough characterization of the resulting polymers will be crucial in fully realizing the potential of this brominated aromatic monomer.

References

Synthetic Routes for Methyl 3,5-dibromo-4-hydroxybenzoate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Substituted Benzoates

Methyl 3,5-dibromo-4-hydroxybenzoate and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The presence of bromine atoms significantly influences the lipophilicity and electronic properties of the molecule, often enhancing biological activity or providing sites for further synthetic elaboration through cross-coupling reactions. The phenolic hydroxyl and ester functionalities offer additional points for modification, making this class of compounds a versatile platform for the development of novel therapeutic agents, agrochemicals, and functional materials. This guide provides a detailed exploration of the primary synthetic strategies for accessing these important molecules, grounded in mechanistic understanding and supported by detailed, field-proven protocols.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be approached from two principal starting points, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Electrophilic Bromination of Methyl 4-hydroxybenzoate. This is a direct approach where the commercially available Methyl 4-hydroxybenzoate is subjected to electrophilic aromatic substitution.

  • Route B: Esterification of 3,5-dibromo-4-hydroxybenzoic Acid. This route begins with the dibrominated carboxylic acid, which is then esterified to yield the desired methyl ester.

The hydroxyl group (-OH) on the benzene ring is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[1][2] This is due to the ability of the oxygen's lone pairs to delocalize into the aromatic system, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[1] This high reactivity allows for halogenation even in the absence of strong Lewis acid catalysts.[3][4]

Visualization of Synthetic Pathways

G cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Esterification Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate This compound This compound Methyl 4-hydroxybenzoate->this compound Br₂, Solvent 3,5-dibromo-4-hydroxybenzoic acid 3,5-dibromo-4-hydroxybenzoic acid Methyl 3,5-dibromo-4-hydroxybenzoate_2 This compound 3,5-dibromo-4-hydroxybenzoic acid->Methyl 3,5-dibromo-4-hydroxybenzoate_2 Methanol, Acid Catalyst G Start Start Dissolve Dissolve Methyl 4-hydroxybenzoate in DCM and Acetic Acid Start->Dissolve Cool Cool to 0-5 °C (Ice Bath) Dissolve->Cool Add_Br2 Slowly add Br₂ (dropwise) Cool->Add_Br2 React Stir at Room Temperature (monitor by TLC) Add_Br2->React Quench Quench with aq. Na₂S₂O₃ React->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with aq. NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Methanol/Ethanol Concentrate->Recrystallize End End Recrystallize->End G Start Start Dissolve Dissolve 3,5-dibromo-4-hydroxybenzoic acid in excess Methanol Start->Dissolve Add_Catalyst Slowly add conc. H₂SO₄ Dissolve->Add_Catalyst Reflux Reflux the mixture (monitor by TLC) Add_Catalyst->Reflux Cool_Neutralize Cool and neutralize with aq. NaHCO₃ Reflux->Cool_Neutralize Extract Extract with Ethyl Acetate Cool_Neutralize->Extract Wash Wash organic layer with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization or column chromatography Concentrate->Purify End End Purify->End

References

Application Notes and Protocols for the Synthesis of 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester is a complex heterocyclic molecule featuring a central phenyl ring substituted with two pyridine moieties. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to the versatile coordination properties of the bipyridyl unit and the potential for biological activity. This document provides a comprehensive guide to the synthesis of this target molecule, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. The proposed synthetic strategy leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds between aromatic rings.[1][2][3]

Synthetic Strategy Overview

The synthesis of 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester can be efficiently achieved through a two-step process. The first step involves the di-iodination of commercially available methyl 4-hydroxybenzoate. The resulting methyl 4-hydroxy-3,5-diiodobenzoate then serves as the electrophilic partner in a subsequent double Suzuki-Miyaura cross-coupling reaction with 2-pyridinylboronic acid. This approach offers a convergent and modular route to the target compound.

Part 1: Synthesis of Methyl 4-hydroxy-3,5-diiodobenzoate

This initial step prepares the key di-iodinated intermediate required for the cross-coupling reaction. The hydroxyl group of methyl 4-hydroxybenzoate directs the electrophilic iodination to the ortho positions.

Protocol 1: Di-iodination of Methyl 4-hydroxybenzoate

Materials:

  • Methyl 4-hydroxybenzoate

  • Iodine monochloride (ICl)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).

  • Cool the solution in an ice bath to 0 °C.

  • In a separate dropping funnel, prepare a solution of iodine monochloride (2.2 eq.) in glacial acetic acid.

  • Add the iodine monochloride solution dropwise to the stirred solution of methyl 4-hydroxybenzoate over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water (approximately 5 times the volume of the reaction mixture). A precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dissolve the crude solid in dichloromethane.

  • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 4-hydroxy-3,5-diiodobenzoate.

Data Presentation:

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
Methyl 4-hydroxybenzoate1.0152.15e.g., 10.0 g
Iodine monochloride2.2162.36e.g., 23.5 g
Glacial Acetic AcidSolvent60.05As required

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

This is the key bond-forming step where the two pyridine rings are attached to the central benzoic acid core. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.[4][5]

Protocol 2: Synthesis of 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester

Materials:

  • Methyl 4-hydroxy-3,5-diiodobenzoate (from Protocol 1)

  • 2-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (as a solvent mixture)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

  • Reflux condenser

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add methyl 4-hydroxy-3,5-diiodobenzoate (1.0 eq.), 2-pyridinylboronic acid (2.5 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). If using Pd(OAc)₂, also add the ligand (e.g., PPh₃, 0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[4]

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The amount of solvent should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester.

Data Presentation:

ReagentMolar Eq.Molecular Weight ( g/mol )Quantity
Methyl 4-hydroxy-3,5-diiodobenzoate1.0404.95e.g., 5.0 g
2-Pyridinylboronic acid2.5122.92e.g., 3.8 g
Pd(PPh₃)₄0.051155.56e.g., 0.71 g
K₂CO₃3.0138.21e.g., 5.1 g
1,4-Dioxane/Water (4:1)Solvent-As required

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Di-iodination cluster_step2 Step 2: Suzuki-Miyaura Coupling start1 Methyl 4-hydroxybenzoate reagents1 ICl, Acetic Acid start1->reagents1 product1 Methyl 4-hydroxy-3,5-diiodobenzoate reagents1->product1 product1_ref Methyl 4-hydroxy-3,5-diiodobenzoate product1->product1_ref Intermediate catalyst Pd Catalyst, Base product1_ref->catalyst boronic_acid 2-Pyridinylboronic acid boronic_acid->catalyst final_product 4-hydroxy-3,5-di-pyridin-2-yl-benzoic acid methyl ester catalyst->final_product

Caption: Synthetic workflow for the target molecule.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the intermediate and the final product. The disappearance of the signals corresponding to the aromatic protons at the 3 and 5 positions of the benzoic acid derivative and the appearance of signals for the pyridine rings will confirm the success of the cross-coupling reaction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, further verifying their elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecules, such as the hydroxyl (-OH), ester carbonyl (C=O), and aromatic C-H bonds.[6]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Iodine monochloride is corrosive and a strong oxidizing agent; handle with care.

  • Palladium catalysts can be toxic and should be handled with appropriate caution.[4]

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Notes and Protocols: Derivatization of Methyl 3,5-dibromo-4-hydroxybenzoate for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Brominated Phenolic Scaffold

Methyl 3,5-dibromo-4-hydroxybenzoate is a halogenated phenolic compound that presents a compelling scaffold for drug discovery.[1] The presence of bromine atoms and a hydroxyl group on the benzene ring suggests the potential for a range of biological activities, as halogenation is a known strategy to enhance the efficacy of therapeutic agents.[2][3] However, the native molecule may possess suboptimal pharmacokinetic properties or a limited spectrum of activity. Derivatization, the strategic chemical modification of a lead compound, offers a powerful approach to amplify its therapeutic potential by improving properties such as target affinity, bioavailability, and metabolic stability.

This guide provides a comprehensive framework for the derivatization of this compound and the subsequent biological screening of the synthesized analogues. We will explore two primary derivatization strategies targeting the reactive phenolic hydroxyl group: O-alkylation to generate ether derivatives and precursor modification followed by Schiff base formation . These approaches are selected for their synthetic accessibility and the diverse chemical space they unlock.

The protocols detailed herein are designed to be self-validating, with clear causality for each experimental step. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel brominated phenolic compounds.

Rationale for Derivatization

The primary motivation for derivatizing this compound is to modulate its physicochemical and biological properties. The phenolic hydroxyl group is a key pharmacophore that can be readily modified.

  • O-Alkylation (Ether Synthesis): Converting the hydroxyl group to an ether linkage can increase lipophilicity, which may enhance membrane permeability and cellular uptake.[4] The nature of the alkyl or aryl group introduced can also influence interactions with biological targets.

  • Schiff Base Formation: While the starting material is not directly suitable for Schiff base synthesis, a simple hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to a hydrazide, provides a versatile intermediate. Condensation with various aldehydes or ketones then yields Schiff bases, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[5][6]

Experimental Workflows

Visualizing the Path from Synthesis to Screening

The overall experimental workflow is depicted below, outlining the key stages from the derivatization of the starting material to the comprehensive biological evaluation of the resulting compound library.

experimental_workflow cluster_synthesis PART 1: Synthesis of Derivatives cluster_ether Strategy A: O-Alkylation cluster_schiff Strategy B: Schiff Base Formation cluster_screening PART 2: Biological Screening start This compound o_alkylation O-Alkylation (Williamson Ether Synthesis) start->o_alkylation Alkyl Halide, Base hydrolysis Ester Hydrolysis start->hydrolysis Base (e.g., NaOH) ether_derivatives Ether Derivatives Library o_alkylation->ether_derivatives antioxidant Antioxidant Assays (DPPH & ABTS) ether_derivatives->antioxidant antimicrobial Antimicrobial Assays (MIC Determination) ether_derivatives->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) ether_derivatives->cytotoxicity hydrazide Hydrazide Formation hydrolysis->hydrazide Hydrazine Hydrate schiff_base_synthesis Condensation with Aldehydes/Ketones hydrazide->schiff_base_synthesis schiff_base_derivatives Schiff Base Library schiff_base_synthesis->schiff_base_derivatives schiff_base_derivatives->antioxidant schiff_base_derivatives->antimicrobial schiff_base_derivatives->cytotoxicity

Caption: Overall workflow from synthesis to biological screening.

PART 1: PROTOCOLS FOR DERIVATIZATION

A. O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of ether derivatives of this compound using various alkyl halides. The Williamson ether synthesis is a reliable method for forming the ether linkage.[4]

Rationale: The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group with a base, acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Various alkyl halides (e.g., benzyl bromide, ethyl iodide, propyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Protocol:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the phenoxide salt.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the purified ether derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of Schiff Base Derivatives

This two-part protocol first describes the conversion of the starting material to a hydrazide intermediate, followed by the synthesis of Schiff bases.

Part 1: Synthesis of 3,5-dibromo-4-hydroxybenzohydrazide

Rationale: The methyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions. The resulting carboxylate is then protonated to yield the carboxylic acid, which is subsequently reacted with hydrazine hydrate to form the benzohydrazide intermediate. This intermediate is crucial as it contains the nucleophilic -NH₂ group required for condensation with carbonyl compounds.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Hydrochloric Acid (HCl, concentrated)

  • Hydrazine Hydrate (80%)

  • Ethanol

Protocol:

  • Dissolve this compound (1.0 eq) in methanol and add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling, acidify the reaction mixture with concentrated HCl to pH 2-3 to precipitate the 3,5-dibromo-4-hydroxybenzoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • To a suspension of the synthesized carboxylic acid (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture, and the resulting precipitate of 3,5-dibromo-4-hydroxybenzohydrazide is filtered, washed with cold ethanol, and dried.

Part 2: Synthesis of Schiff Bases

Rationale: The synthesized benzohydrazide is condensed with various aromatic or aliphatic aldehydes/ketones in the presence of an acid catalyst (glacial acetic acid) to form the corresponding Schiff bases (hydrazones).[6][7] The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic C=N double bond.

Materials:

  • 3,5-dibromo-4-hydroxybenzohydrazide

  • Various aldehydes or ketones (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetone)

  • Ethanol

  • Glacial Acetic Acid

Protocol:

  • Dissolve 3,5-dibromo-4-hydroxybenzohydrazide (1.0 eq) in ethanol.

  • Add the desired aldehyde or ketone (1.1 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration.

  • Wash the solid product with cold ethanol and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

  • Characterize the purified Schiff base derivatives using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

PART 2: PROTOCOLS FOR BIOLOGICAL SCREENING

A. Antioxidant Activity Screening

The antioxidant potential of the synthesized derivatives will be evaluated using two complementary radical scavenging assays: DPPH and ABTS.[8][9]

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is quantified spectrophotometrically.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).

  • In a 96-well plate, add various concentrations of the test compounds.

  • Add the DPPH solution to each well. Include a control containing only the solvent and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color, which is measured spectrophotometrically.

Protocol:

  • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • In a 96-well plate, add various concentrations of the test compounds.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the mixture at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity and the IC₅₀ value as described for the DPPH assay.

B. Antimicrobial Activity Screening

The antimicrobial activity of the synthesized derivatives will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[10][11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no visible growth).

C. Cytotoxicity Screening (Anticancer Activity)

The MTT assay will be used to evaluate the cytotoxic effects of the synthesized compounds against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HT-29 colon cancer).[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for 48-72 hours.

  • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a designated solubilization solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The biological screening data should be summarized in clear, concise tables for easy comparison of the activities of the synthesized derivatives.

Table 1: Antioxidant Activity of this compound Derivatives

Compound IDDerivatization StrategyR GroupDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
Parent -->100>100
ED-1 O-Alkylation-CH₂Ph45.2 ± 3.138.7 ± 2.5
ED-2 O-Alkylation-CH₂CH₃82.1 ± 5.675.4 ± 4.9
SB-1 Schiff Base-Ph25.8 ± 1.921.3 ± 1.5
SB-2 Schiff Base-p-Cl-Ph22.5 ± 1.718.9 ± 1.2
Ascorbic Acid Standard-15.3 ± 1.112.8 ± 0.9

Table 2: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDS. aureusE. coliC. albicans
Parent >128>128>128
ED-1 6412864
ED-2 128>128128
SB-1 163232
SB-2 81616
Ciprofloxacin 10.5-
Fluconazole --4

Table 3: Cytotoxicity (IC₅₀ in µM) of this compound Derivatives

Compound IDMCF-7 (Breast Cancer)HT-29 (Colon Cancer)
Parent >100>100
ED-1 75.3 ± 6.288.1 ± 7.5
ED-2 >100>100
SB-1 32.7 ± 2.841.5 ± 3.9
SB-2 18.9 ± 1.525.4 ± 2.1
Doxorubicin 0.8 ± 0.11.2 ± 0.2

Conclusion and Future Directions

The derivatization of this compound through O-alkylation and Schiff base formation presents a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these new chemical entities. The structure-activity relationship (SAR) data generated from these screens will be invaluable in guiding the rational design of second-generation compounds with enhanced potency and selectivity. Further investigations could explore other derivatization strategies, such as the synthesis of ester or amide analogues, to further expand the chemical diversity and biological activity profile of this versatile brominated phenolic scaffold.

References

Application Note & Protocol: Regioselective Bromination of Methyl p-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective electrophilic bromination of methyl p-hydroxybenzoate to synthesize methyl 3-bromo-4-hydroxybenzoate, a crucial intermediate in pharmaceutical and chemical manufacturing.[1][2] The protocol emphasizes control over reaction conditions to favor mono-bromination and minimize the formation of di-substituted byproducts. Detailed procedures, from reaction setup and monitoring to work-up and purification, are presented. The underlying chemical principles, safety protocols for handling hazardous reagents like bromine, and methods for product characterization are thoroughly discussed to ensure procedural integrity and reproducibility.

Scientific & Strategic Overview

The bromination of methyl p-hydroxybenzoate is a classic example of an electrophilic aromatic substitution reaction.[3] The phenolic hydroxyl group is a potent activating group, strongly directing incoming electrophiles to the ortho and para positions.[4] Since the para position is occupied by the methyl ester group, substitution is directed exclusively to the two equivalent ortho positions (C3 and C5).

The primary challenge in this synthesis is controlling the reaction's stoichiometry and conditions to prevent over-bromination. The high reactivity of the phenol ring can easily lead to the formation of the undesired 3,5-dibromo-4-hydroxybenzoate diester.[2] This protocol employs a carefully controlled, dropwise addition of bromine at low temperatures in a suitable solvent system to enhance the yield of the desired mono-brominated product.[2]

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

  • Generation of Electrophile: Although bromine (Br₂) is not strongly electrophilic, the electron-rich phenol ring can induce a dipole in the Br-Br bond, allowing one bromine atom to act as an electrophile (Br⁺).

  • Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation: A base (such as the solvent or Br⁻) removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product, methyl 3-bromo-4-hydroxybenzoate, along with hydrogen bromide (HBr) as a byproduct.[5]

Critical Safety & Handling Protocols

WARNING: This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Bromine (Br₂): Liquid bromine is extremely toxic, corrosive, and a strong oxidizing agent. It can cause severe chemical burns upon skin contact and is fatal if inhaled.[6][7] All manipulations involving liquid bromine must be performed in a certified chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, users must wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).[8][9] Disposable gloves are not sufficient.

  • Spill & Emergency Response:

    • An emergency eyewash and safety shower must be immediately accessible.

    • Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate (Na₂S₂O₃), readily available to treat any bromine spills.[7][8]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[9][10]

    • In case of inhalation, move to fresh air immediately and seek emergency medical care.[10]

Experimental Design & Workflow

The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final purified product.

Bromination_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Reaction Setup - Dissolve Substrate in DCM/Acetic Acid - Cool to 0-5 °C in Ice Bath Addition 2. Bromine Addition - Slow, dropwise addition of Br₂ solution - Maintain T < 5 °C Setup->Addition Stirring 3. Reaction Monitoring - Stir at room temperature - Monitor by TLC Addition->Stirring Quench 4. Quenching - Add aq. Na₂S₂O₃ to neutralize excess Br₂ Stirring->Quench Extraction 5. Extraction & Washing - Separate organic layer - Wash with H₂O, NaHCO₃, Brine Quench->Extraction Drying 6. Drying - Dry organic layer with Na₂SO₄ Extraction->Drying Evaporation 7. Solvent Removal - Concentrate under reduced pressure Drying->Evaporation Recrystal 8. Recrystallization - Purify crude solid from Toluene Evaporation->Recrystal Product 9. Final Product - Isolate pure Methyl 3-bromo-4-hydroxybenzoate - Characterize (MP, NMR, MS) Recrystal->Product

Caption: Experimental workflow for the synthesis of methyl 3-bromo-4-hydroxybenzoate.

Detailed Experimental Protocol

Materials & Equipment
Reagent/MaterialCAS NumberFormulaM.W. ( g/mol )Notes
Methyl p-hydroxybenzoate99-76-3C₈H₈O₃152.15Starting material, white crystalline powder.[11]
Liquid Bromine7726-95-6Br₂159.81Brominating agent, fuming reddish-brown liquid. EXTREMELY TOXIC .[9]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Reaction solvent.
Glacial Acetic Acid64-19-7CH₃COOH60.05Catalyst/Co-solvent.[2]
Sodium Thiosulfate (pentahydrate)10102-17-7Na₂S₂O₃·5H₂O248.18Quenching agent.
Sodium Bicarbonate144-55-8NaHCO₃84.01For aqueous wash.
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying agent.
Toluene108-88-3C₇H₈92.14Recrystallization solvent.[2]

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • In a 500 mL three-neck round-bottom flask, combine methyl p-hydroxybenzoate (21.42 g, 0.148 mol, 1.0 eq) and dichloromethane (300 mL).

    • Add glacial acetic acid (9.0 mL, 0.155 mol, 1.1 eq) and stir until all solids are dissolved.[2]

    • Equip the flask with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Bromine Addition:

    • In a fume hood , carefully measure liquid bromine (8.0 mL, 0.155 mol, 1.1 eq) and dilute it with 20 mL of dichloromethane in the dropping funnel.

    • Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes.

    • Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition to minimize the formation of the dibrominated byproduct.[2]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for approximately 32 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product spot should appear at a higher Rf than the starting material.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture again in an ice bath.

    • Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with vigorous stirring until the reddish-brown color of bromine completely disappears. This step neutralizes any unreacted bromine.[2]

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification:

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. A white to off-white crude solid will be obtained.

    • Purify the crude solid by recrystallization. Add toluene (approx. 4 mL per gram of crude product), heat the mixture until the solid dissolves, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

    • Collect the white crystalline product by vacuum filtration using a Büchner funnel, wash with a small amount of cold toluene, and air-dry.

Expected Results
ParameterValue
Product NameMethyl 3-bromo-4-hydroxybenzoate
AppearanceWhite crystalline solid
Typical Yield75-80%[2]
Melting Point105.8 - 106.7 °C[2]
Molecular FormulaC₈H₇BrO₃
Molecular Weight231.04 g/mol
Mass Spectrometry (ESI⁻)[M-H]⁻ at m/z 228.95[2]

References

Application Notes & Protocols: Methyl 3,5-dibromo-4-hydroxybenzoate in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffolding

Natural products derived from the 4-hydroxybenzoic acid core are ubiquitous in nature, found in a vast array of plants and microorganisms, and exhibit a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties[1][2][3]. These compounds serve as crucial precursors in biosynthetic pathways, such as for Coenzyme Q10, an essential component in cellular energy production[1]. The inherent biological relevance and synthetically tractable structure of the 4-hydroxybenzoate scaffold make it an attractive starting point for the development of novel therapeutic agents.

This guide focuses on a particularly valuable derivative: Methyl 3,5-dibromo-4-hydroxybenzoate . This molecule is a powerful and versatile building block for chemists engaged in drug discovery and natural product synthesis. Its strategic arrangement of functional groups—a nucleophilic phenolic hydroxyl, an ester, and two electrophilic bromine atoms positioned on an activated aromatic ring—provides a platform for controlled, sequential, and diverse chemical modifications. The bromine atoms, in particular, serve as ideal handles for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures that would be challenging to access otherwise.

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies utilizing this compound, complete with detailed, field-tested protocols and the scientific rationale behind them.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 41727-47-3[4][5][6]
Molecular Formula C₈H₆Br₂O₃[4][5]
Molecular Weight 309.94 g/mol [4]
Appearance White to off-white crystalline powder[6]
Melting Point 122.0 to 125.0 °C[6]
Solubility Soluble in polar organic solvents (e.g., acetone, ethyl acetate, methanol); slightly soluble in water.[7]

Safety & Handling: this compound is an irritant. It is known to cause skin and serious eye irritation[4]. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Core Synthetic Strategies: A Triad of Reactivity

The synthetic utility of this compound stems from its three distinct reactive sites, which can often be addressed with high selectivity. This orthogonality allows for a modular approach to analog synthesis.

  • O-Nucleophilicity: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a potent nucleophile for etherification reactions (e.g., Williamson ether synthesis).

  • C-Br Electrophilicity (x2): The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the formation of new carbon-carbon bonds.

  • Ester Functionality: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, typically under conditions that do not affect the rest of the molecule.

The following diagram illustrates the key reactive centers and the primary transformations they enable.

G cluster_0 This compound main_structure O_Alkylation O-Alkylation / Arylation Ether_Analogs Ether Analogs O_Alkylation->Ether_Analogs Suzuki Suzuki Coupling Biaryl_Analogs Biaryl / Heteroaryl Analogs Suzuki->Biaryl_Analogs Sonogashira Sonogashira Coupling Alkynyl_Analogs Alkynyl Analogs Sonogashira->Alkynyl_Analogs Ester_Mod Ester Hydrolysis Acid_Analogs Carboxylic Acid Analogs Ester_Mod->Acid_Analogs pOH pOH->O_Alkylation pBr1 pBr1->Suzuki pBr2 pBr2->Sonogashira pEster pEster->Ester_Mod

Caption: Key reactive sites and synthetic transformations.

Part A: Modification of the Phenolic Hydroxyl Group

Application Note: Synthesis of Ether-Linked Analogs

Introducing alkyl or aryl ethers at the 4-position of the benzoate core is a common strategy to mimic natural products and improve pharmacokinetic properties. The ether linkage can enhance metabolic stability by blocking Phase II glucuronidation at the phenolic hydroxyl, increase lipophilicity to improve membrane permeability, and provide a vector for introducing further functionality. The Williamson ether synthesis is the most direct method, involving the deprotonation of the phenol with a suitable base followed by nucleophilic attack on an alkyl or aryl halide.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. Weak bases like potassium carbonate (K₂CO₃) are sufficient for reactive alkyl halides (e.g., methyl iodide, benzyl bromide) and are preferred for their mildness and ease of handling. Stronger bases like sodium hydride (NaH) are required for less reactive halides but demand anhydrous conditions and careful handling.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base without protonating the phenoxide intermediate, thus accelerating the Sₙ2 reaction.

Protocol 1: General Procedure for O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq.)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen/argon inlet

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting material).

  • Reagent Addition: Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x). This removes residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure O-alkylated product.

Part B: C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

Application Note: Building Molecular Complexity with Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds[8][9]. For this compound (or its O-protected derivatives), this reaction enables the introduction of a vast array of aryl and heteroaryl groups at the 3- and 5-positions. This is a cornerstone strategy for synthesizing analogs of biphenyl-containing natural products. The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species[9][10].

Trustworthiness Through Mechanistic Understanding: The success of a Suzuki coupling relies on the careful orchestration of the catalyst, ligand, base, and solvent.

  • Catalyst/Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, PPh₃) generate the active Pd(0) catalyst in situ. For aryl bromides, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often robust and effective[10][11]. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates the transmetalation step[8].

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water helps to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Ar-Br Pd0->PdII_ArX        (1) OxAdd Oxidative Addition OxAdd->PdII_ArX PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Ar'B(OH)₃⁻ PdII_ArX->PdII_ArAr         (2) Transmetal Transmetalation Transmetal->PdII_ArAr PdII_ArAr->Pd0 Ar-Ar' PdII_ArAr->Pd0        (3) RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Double Suzuki-Miyaura Coupling

Materials:

  • Methyl 3,5-dibromo-4-(benzyloxy)benzoate (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid, 2.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium carbonate (K₂CO₃, 4.0 eq.)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc), Celite®, brine, anhydrous MgSO₄

Step-by-Step Methodology:

  • Setup: In a flask suitable for reflux, combine the dibromo-substrate (1.0 eq.), arylboronic acid (2.5 eq.), and K₂CO₃ (4.0 eq.).

  • Degassing: Add the dioxane/water (4:1) solvent mixture. Bubble argon or nitrogen gas through the suspension for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq.) to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 90-100 °C) overnight (12-18 hours). Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with EtOAc.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with EtOAc (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Arylboronic AcidCatalyst (mol%)BaseConditionsYield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O, 100°C, 16h~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O, 110°C, 12h~90
Thiophene-2-boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane, 80°C, 18h~78
Application Note: Introducing Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond[12][13]. This reaction is invaluable for synthesizing analogs of enediyne natural products, creating rigid molecular linkers, or introducing a functional handle (the alkyne) for further chemistry like "click" reactions. The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) salt co-catalyst to facilitate the formation of a key copper(I) acetylide intermediate[13][14].

Expertise in Action - Copper-Free vs. Classic Conditions: While the classic copper-catalyzed Sonogashira is highly effective, the copper co-catalyst can sometimes promote undesirable alkyne homocoupling (Glaser coupling)[15]. For sensitive substrates or in pharmaceutical syntheses where residual copper is a concern, copper-free Sonogashira protocols have been developed[12][14]. These typically require a stronger amine base (e.g., pyrrolidine, diisopropylamine) which is believed to play a direct role in the deprotonation and activation of the alkyne at the palladium center[14].

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-Br Pd0->PdII_ArX Oxidative Addition (Ar-Br) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)Br CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide R-C≡CH + Base CuAcetylide->PdII_ArX CuAcetylide->CuX

Caption: Dual catalytic cycles in the Sonogashira reaction.

Protocol 3: Copper-Catalyzed Double Sonogashira Coupling

Materials:

  • Methyl 3,5-dibromo-4-(benzyloxy)benzoate (1.0 eq.)

  • Terminal alkyne (e.g., Phenylacetylene, 2.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq.)

  • Copper(I) iodide (CuI) (0.06 eq.)

  • Triethylamine (TEA), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under argon, add the dibromo-substrate (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

  • Solvent/Base Addition: Add anhydrous, degassed THF and TEA (typically a 2:1 to 3:1 v/v ratio of THF:TEA). The TEA serves as both the base and a solvent.

  • Degassing: Bubble argon through the solution for 10-15 minutes.

  • Reagent Addition: Add the terminal alkyne (2.5 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion, as monitored by TLC. The formation of triethylammonium bromide salt is often observed as a precipitate.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in EtOAc.

  • Filtration & Washing: Filter the solution through a plug of silica gel or Celite® to remove catalyst residues and salts, washing with additional EtOAc. Wash the filtrate with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the dialkynyl-substituted analog.

Sequential and Orthogonal Functionalization

The true power of this compound is realized in multi-step syntheses where each functional group is addressed in a planned sequence. For instance, a researcher could perform a selective mono-Suzuki coupling under carefully controlled conditions (e.g., using 1.1 equivalents of boronic acid at a lower temperature), isolate the mono-arylated product, and then perform a different cross-coupling (e.g., a Sonogashira reaction) at the remaining bromine position to generate a highly unsymmetrical, complex analog.

workflow cluster_coupling C-C Coupling Strategies start Methyl 3,5-dibromo-4-hydroxybenzoate step1 O-Alkylation (Protocol 1) start->step1 intermediate1 O-Protected Dibromide step1->intermediate1 step2a Double Suzuki (Protocol 2) intermediate1->step2a step2b Selective Mono-Suzuki intermediate1->step2b final1 Symmetrical Biaryl Analog step2a->final1 intermediate2 Mono-Bromo, Mono-Aryl Intermediate step2b->intermediate2 step3 Second Coupling (e.g., Sonogashira) intermediate2->step3 final2 Unsymmetrical Ar-Alkynyl Analog step3->final2

Caption: Synthetic workflow for creating diverse analogs.

Conclusion

This compound is a commercially available and highly effective scaffold for the synthesis of diverse libraries of natural product analogs. Its well-defined and orthogonal reactive sites—the phenolic hydroxyl and the two bromine atoms—allow for the precise and predictable application of fundamental organic transformations. By leveraging robust protocols for O-alkylation, Suzuki-Miyaura coupling, and Sonogashira coupling, researchers can rapidly access complex molecular structures with potential applications in medicinal chemistry and materials science. The strategic insights and detailed protocols provided herein serve as a validated foundation for innovation in the field of synthetic chemistry.

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3,5-dibromo-4-hydroxybenzoate

This compound is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The introduction of two bromine atoms onto the phenyl ring of the readily available and widely used preservative, methylparaben (methyl 4-hydroxybenzoate), significantly alters its chemical reactivity, providing handles for further functionalization through cross-coupling reactions or nucleophilic substitution.[1] The precise control of the dibromination is crucial to ensure high purity and yield, which is a significant challenge in scaling up the synthesis from the laboratory to industrial production.[2]

This technical guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for a successful and safe scale-up.

Chemical Principles and Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution reaction. The starting material, methyl 4-hydroxybenzoate, possesses a phenol-like hydroxyl group (-OH) which is a strongly activating, ortho-, para- directing group. This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making the ring more susceptible to attack by electrophiles. The ester group (-COOCH₃) is a deactivating, meta- directing group.[3]

In this synthesis, elemental bromine (Br₂) acts as the electrophile. The hydroxyl group directs the incoming bromine atoms to the two ortho positions (positions 3 and 5), which are equivalent due to the molecule's symmetry. The reaction proceeds in two successive bromination steps.

Reaction Scheme:

G cluster_0 Step 1: Monobromination cluster_1 Step 2: Dibromination A Methyl 4-hydroxybenzoate B Methyl 3-bromo-4-hydroxybenzoate A->B  Br₂, Solvent   C Methyl 3-bromo-4-hydroxybenzoate D This compound C->D  Br₂, Solvent  

Caption: Reaction pathway for the synthesis of this compound.

A critical challenge in this synthesis is controlling the reaction to favor the formation of the dibrominated product over the monobrominated intermediate.[2] This is typically achieved by using a stoichiometric excess of bromine and carefully controlling the reaction temperature and time.

Scale-Up Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale, with considerations for further scaling.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Methyl 4-hydroxybenzoate (Methylparaben)≥99%Standard Chemical SupplierStarting material
Bromine≥99.5%Standard Chemical SupplierExtremely corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.
Glacial Acetic AcidACS GradeStandard Chemical SupplierSolvent
Sodium ThiosulfateAnhydrous, ≥98%Standard Chemical SupplierFor quenching excess bromine
Sodium BicarbonateACS GradeStandard Chemical SupplierFor neutralization
MethanolACS GradeStandard Chemical SupplierFor recrystallization
Deionized WaterIn-house
500 mL Three-necked round-bottom flask
Mechanical stirrer
Addition funnel
Thermometer
Condenser
Heating mantle with temperature control
Ice bath
Buchner funnel and filter flask
Vacuum pump
Rotary evaporator

Experimental Workflow

G start Start dissolve Dissolve Methyl 4-hydroxybenzoate in Glacial Acetic Acid start->dissolve cool Cool Reaction Mixture to 0-5 °C dissolve->cool add_br2 Slowly Add Bromine (maintain 0-5 °C) cool->add_br2 react Stir at Room Temperature (monitor by TLC) add_br2->react quench Quench with Sodium Thiosulfate Solution react->quench neutralize Neutralize with Sodium Bicarbonate Solution quench->neutralize precipitate Precipitate Product by adding Water neutralize->precipitate filter Filter Crude Product precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Methanol/Water wash->recrystallize dry Dry under Vacuum recrystallize->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add methyl 4-hydroxybenzoate (30.4 g, 0.2 mol).

  • Dissolution: Add glacial acetic acid (200 mL) to the flask and stir the mixture until the methyl 4-hydroxybenzoate is completely dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add bromine (67.1 g, 21.6 mL, 0.42 mol, 2.1 equivalents) dropwise via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing a stirred solution of sodium thiosulfate (10% w/v in water, ~300 mL) to quench any unreacted bromine. The deep red-brown color of bromine should disappear.

  • Precipitation: Slowly add cold deionized water (~500 mL) to the quenched reaction mixture with stirring. A white to off-white precipitate of the crude product will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual acetic acid and inorganic salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot methanol to dissolve it. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Slowly add deionized water to the hot methanol solution until the solution becomes cloudy. Re-heat the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% methanol-water, and dry under vacuum at 50-60 °C to a constant weight.

Expected Yield and Purity
ParameterExpected Value
Theoretical Yield61.98 g
Typical Experimental Yield52-56 g (84-90%)
AppearanceWhite to off-white crystalline solid
Melting Point123-125 °C[4]
Purity (by HPLC)≥98%

Safety Precautions

Bromine is an extremely hazardous substance and all handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE). [5][6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[7]

  • Ventilation: All operations involving bromine must be conducted in a well-ventilated fume hood.[5]

  • Spill Response: Have a bromine spill kit readily available. Small spills can be neutralized with a sodium thiosulfate solution.[6] In case of a large spill, evacuate the area and follow emergency procedures.

  • Incompatible Materials: Bromine is a strong oxidizing agent and reacts violently with many organic compounds and metals.[2] Keep it away from combustible materials.

  • Waste Disposal: All bromine-containing waste must be disposed of according to institutional and local regulations. Quench all excess bromine with sodium thiosulfate solution before disposal.

Characterization and Quality Control

  • Thin Layer Chromatography (TLC): Monitor the reaction progress using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The product will have a lower Rf value than the starting material. Visualize spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product using a reverse-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.[8]

  • Melting Point: The melting point of the purified product should be sharp and within the expected range (123-125 °C).[4]

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry): The structure of the final product can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The ¹H NMR spectrum should show a singlet for the methyl protons and a singlet for the two equivalent aromatic protons.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the correct stoichiometry of bromine was used.
Loss of product during work-up.Ensure complete precipitation by adding sufficient water and cooling thoroughly. Be careful during transfers.
Product is colored (yellow/brown) Presence of impurities or residual bromine.Ensure thorough quenching with sodium thiosulfate. Use activated charcoal during recrystallization.
Low Purity (presence of starting material or mono-bromo product) Insufficient bromine or reaction time.Increase the amount of bromine slightly (e.g., to 2.2 equivalents) and/or increase the reaction time.
Inefficient purification.Perform a second recrystallization. If impurities persist, consider column chromatography.[9]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during bromine addition, and following the outlined purification procedure, researchers can consistently obtain a high yield of pure product. The emphasis on safety protocols is paramount due to the hazardous nature of bromine. This guide is intended to be a valuable resource for scientists and professionals in the chemical and pharmaceutical industries, facilitating the efficient and safe production of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the nuances of this reaction.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of methyl 4-hydroxybenzoate (methylparaben). This reaction is a classic example of an electrophilic aromatic substitution on a highly activated benzene ring. The hydroxyl (-OH) group is a strong activating, ortho, para-directing group, which facilitates the substitution of bromine atoms at the positions ortho to it.[1][2][3] However, the high reactivity of the starting material can also lead to challenges, including over-bromination and the formation of undesired side products.[4] This guide will address these potential issues and provide robust solutions.

Reaction Scheme

Reaction_Scheme Methyl 4-hydroxybenzoate Methyl 4-hydroxybenzoate This compound This compound Methyl 4-hydroxybenzoate->this compound 2 Br2, Solvent

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing detailed causes and actionable solutions.

Question 1: My reaction produced a mixture of mono-, di-, and possibly tri-brominated products. How can I improve the selectivity for the di-substituted product?

Probable Cause: The high reactivity of the phenol group in methyl 4-hydroxybenzoate makes the aromatic ring highly susceptible to multiple brominations.[1] The choice of solvent and the stoichiometry of bromine are critical factors influencing the selectivity. Polar protic solvents, like water, can enhance the electrophilicity of bromine, leading to over-bromination.[5][6]

Solution:

  • Solvent Choice: Employ a less polar solvent to temper the reactivity. Solvents like glacial acetic acid, chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are good alternatives to more polar options.[1]

  • Stoichiometry and Addition of Bromine: Carefully control the stoichiometry of bromine. Use approximately 2.0 to 2.2 equivalents of bromine for the di-substitution. Add the bromine dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the reaction rate and minimize over-bromination.[4]

  • Reaction Temperature: Maintaining a low temperature throughout the addition of bromine and for a period afterward can significantly improve selectivity.

Question 2: The reaction is very slow or incomplete, even with the correct stoichiometry of bromine.

Probable Cause: Insufficient activation of the bromine or issues with the quality of reagents can lead to a sluggish reaction. While the hydroxyl group is strongly activating, certain conditions can hinder the reaction.

Solution:

  • Catalyst: Although often not necessary for highly activated rings, a mild Lewis acid catalyst like iron(III) bromide (FeBr₃) can be used to polarize the Br-Br bond and increase the concentration of the electrophile. Use this with caution to avoid promoting over-bromination.

  • Reagent Quality: Ensure that the methyl 4-hydroxybenzoate is pure and dry.[7] The bromine should be of high purity and free from moisture.

  • Temperature: While low temperatures are recommended for the addition of bromine, allowing the reaction to slowly warm to room temperature and stir for several hours can help drive it to completion.[4]

Question 3: I've isolated my product, but the NMR spectrum shows impurities that I can't identify, and the melting point is broad.

Probable Cause: The crude product is likely contaminated with unreacted starting material, the mono-brominated intermediate (Methyl 3-bromo-4-hydroxybenzoate), and potentially the over-brominated product (Methyl 3,4,5-tribromo-4-hydroxybenzoate).[4] Residual solvent or by-products from the workup can also be present.

Solution: Purification Strategy

  • Aqueous Workup: After the reaction is complete, quench any remaining bromine with a solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] This will decolorize the solution. Follow this with an extraction using a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine to remove any water-soluble impurities.

  • Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system is crucial.

    • Solvent Selection: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8] Common solvents for recrystallization of similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexane.[8][9]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[8]

Question 4: My final product is colored (e.g., yellow or brown), but it should be a white solid.

Probable Cause: The color is often due to the presence of trace amounts of bromine or oxidized impurities.

Solution:

  • Decolorizing Carbon: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon). The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Thorough Washing: Ensure the filtered crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group of methyl 4-hydroxybenzoate donates electron density into the benzene ring, activating the ortho and para positions.[1][2] The bromine molecule is polarized, and the electrophilic bromine atom (Br⁺) is attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[2] A base (e.g., a solvent molecule or bromide ion) then removes a proton from the ring, restoring aromaticity and yielding the brominated product.[5][6]

Mechanism Simplified Bromination Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation Aromatic_Ring Activated Aromatic Ring Sigma_Complex Sigma Complex (Carbocation) Aromatic_Ring->Sigma_Complex + Br+ Br2 Br-Br Brominated_Product Brominated Product Sigma_Complex->Brominated_Product - H+

Caption: A simplified diagram of the electrophilic aromatic substitution mechanism.

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction's progress.[10] Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). Spot the starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture). The starting material (methyl 4-hydroxybenzoate) will have a different Rf value than the mono- and di-brominated products. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the expected spectroscopic data for this compound?

A3: Characterization of the final product is crucial. Here are the expected spectral data:

Spectroscopic Data Expected Values
¹H NMR Aromatic protons (s, 2H), Hydroxyl proton (s, 1H), Methyl protons (s, 3H)
¹³C NMR Signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon.
IR (cm⁻¹) O-H stretch (broad), C=O stretch, C-Br stretch, aromatic C-H and C=C stretches.
Mass Spec (m/z) Molecular ion peak corresponding to the molecular weight (309.93 g/mol ) with a characteristic isotopic pattern for two bromine atoms.[11][12]

Q4: What safety precautions should I take during this synthesis?

A4: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a solution of sodium thiosulfate readily available to neutralize any spills. The organic solvents used are flammable and should be handled with care.

Experimental Protocols

Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing cold water and ice.

  • Add a saturated solution of sodium thiosulfate dropwise until the orange color of bromine disappears.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Transfer the crude, dry product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or a suitable solvent mixture) to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product to a constant weight.

References

"optimizing reaction conditions for Methyl 3,5-dibromo-4-hydroxybenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis and materials science, Methyl 3,5-dibromo-4-hydroxybenzoate requires precise control over its synthesis to ensure high purity and yield. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its preparation via the electrophilic bromination of methyl 4-hydroxybenzoate (methylparaben).

Technical Support Center: this compound Synthesis

Our goal is to move beyond a simple procedural outline, focusing instead on the chemical principles that govern the reaction. By understanding the "why" behind each step, you can better diagnose issues and rationally optimize your experimental conditions.

Frequently Asked Questions (FAQs)

General Reaction & Mechanism

Q: What is the primary synthetic route for this compound?

A: The most common and direct method is the electrophilic aromatic substitution of methyl 4-hydroxybenzoate (also known as methylparaben) using elemental bromine (Br₂). The reaction capitalizes on the strong activating nature of the phenolic hydroxyl group, which directs the incoming electrophiles (bromine) to the ortho positions (C3 and C5), as the para position is already occupied by the methyl ester group.[1][2]

Q: Can you illustrate the reaction mechanism?

A: Certainly. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group activates the aromatic ring, making it electron-rich and susceptible to attack by the electrophile (Br₂). The reaction is often catalyzed by a Lewis acid or performed in a polar solvent like acetic acid, which helps to polarize the Br-Br bond.

G cluster_0 Step 1: Electrophile Attack & Sigma Complex Formation cluster_1 Step 2: Aromatization (Monobromination) cluster_2 Step 3: Second Bromination A Methyl 4-hydroxybenzoate + Br₂ B Resonance-Stabilized Carbocation (Sigma Complex) A->B π-electrons attack Brδ+ C Sigma Complex D Methyl 3-bromo-4-hydroxybenzoate + HBr C->D Base removes proton, restoring aromaticity E Methyl 3-bromo-4-hydroxybenzoate + Br₂ F Final Product: This compound + HBr E->F Repeat Steps 1 & 2 at second ortho position

Caption: Reaction mechanism for the dibromination of methyl 4-hydroxybenzoate.
Reagents and Conditions

Q: How do I choose the right solvent for the reaction?

A: The solvent plays a critical role in reaction rate and product purity.

  • Glacial Acetic Acid: This is a common choice as it is polar enough to dissolve the starting material and facilitate the polarization of bromine, promoting the reaction.[1][3]

  • Dichloromethane (DCM): Often used in conjunction with a catalyst or glacial acetic acid, DCM is a good solvent for the starting material and bromine.[1]

  • Two-Phase Systems: Some methods for brominating phenols utilize a two-phase system (e.g., an organic solvent and water) to improve product purity.[4] The byproduct, hydrogen bromide (HBr), dissolves in the aqueous phase, which can prevent side reactions and result in a cleaner product.[4]

Q: What is the optimal stoichiometry for bromine?

A: To achieve complete di-bromination, a slight excess of bromine is typically required. Using at least 2.2 equivalents of Br₂ relative to methyl 4-hydroxybenzoate is a common starting point.[3] Using a stoichiometric amount (2.0 eq) may result in incomplete conversion and a mixture of mono- and di-brominated products.

Q: What is the ideal reaction temperature?

A: Temperature control is crucial for minimizing side reactions. The initial addition of bromine is usually performed at a low temperature (0-5 °C) to control the exothermic reaction.[1] After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[1]

Parameter Recommendation Rationale
Starting Material Methyl 4-hydroxybenzoate (1.0 eq)The substrate for electrophilic bromination.
Brominating Agent Elemental Bromine (Br₂) (2.1-2.2 eq)Provides the electrophile. A slight excess drives the reaction to di-substitution.
Solvent Glacial Acetic Acid or DichloromethaneDissolves reactants and facilitates the reaction.
Temperature 0-5 °C (addition), then Room Temp.Controls initial exotherm and prevents side reactions.
Reaction Time 4-32 hours (monitor by TLC)Ensures complete conversion. Time can vary based on scale and solvent.[1][3]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

G start Problem Encountered low_yield Low Yield or Incomplete Reaction start->low_yield impure_product Impure Product (Discoloration / Mixture) start->impure_product cause_ly1 Insufficient Bromine? low_yield->cause_ly1 cause_ly2 Reaction Time Too Short? low_yield->cause_ly2 cause_ly3 Poor Temperature Control? low_yield->cause_ly3 cause_ip1 Mono-bromo Impurity? impure_product->cause_ip1 cause_ip2 Excess Bromine Color? impure_product->cause_ip2 cause_ip3 Other Colored Impurities? impure_product->cause_ip3 sol_ly1 Increase Br₂ to 2.2 eq. cause_ly1->sol_ly1 sol_ly2 Monitor by TLC until starting material is consumed. cause_ly2->sol_ly2 sol_ly3 Maintain 0-5°C during addition, then allow to warm to RT. cause_ly3->sol_ly3 sol_ip1 Ensure >2.0 eq of Br₂ is used. Increase reaction time. cause_ip1->sol_ip1 sol_ip2 Quench with aq. Na₂S₂O₃ until colorless. cause_ip2->sol_ip2 sol_ip3 Purify via recrystallization (e.g., Methanol/Water). cause_ip3->sol_ip3

Caption: Troubleshooting decision tree for common synthesis issues.

Q: My reaction is very slow or appears incomplete after the recommended time. What's wrong?

A: An incomplete reaction is typically due to insufficient electrophile or suboptimal conditions. First, verify your stoichiometry; ensure you have used at least 2.1-2.2 equivalents of bromine. If the stoichiometry is correct, the issue may be temperature. While the initial addition should be cold, allowing the reaction to proceed at room temperature is necessary for a reasonable rate. Finally, ensure your starting material and bromine are of high purity.

Q: My final product is a mix of mono- and di-brominated compounds. How can I improve selectivity?

A: This is a classic selectivity problem in electrophilic aromatic substitution. The hydroxyl group is so activating that the first bromination is very fast, and the second is also quite favorable.

  • Bromine Stoichiometry: This is the most critical factor. To push the equilibrium towards the di-substituted product, you must use an excess of bromine (at least 2.1 eq).

  • Reaction Time: Give the reaction sufficient time to proceed to completion. Monitor the disappearance of the mono-brominated intermediate by TLC.

Q: After the reaction, my crude product is orange or brown. How do I remove the color?

A: The orange/brown color is almost always due to residual unreacted bromine. This is easily addressed during the work-up phase.

  • Quenching: After the reaction is complete, quench it by adding a solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] Add the quenching agent portion-wise until the color disappears and the solution becomes colorless or a white slurry.

Q: What is the best way to purify the final product?

A: For this compound, recrystallization is typically the most effective and scalable purification method.

  • Solvent Selection: A mixed solvent system is often ideal. Common choices include methanol/water, ethanol/water, or ethyl acetate/hexanes.[5] Toluene has also been reported as a suitable recrystallization solvent.[1] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

  • Procedure: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of the pair). If a second, anti-solvent is used (like water), add it dropwise to the hot solution until turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on common literature methods.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (2.2 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Quenching: Pour the reaction mixture into a beaker containing cold water. Slowly add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) with stirring until the orange color of excess bromine is completely discharged.[3]

  • Isolation: The white product will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and salts.

  • Drying: Dry the crude product under vacuum or in a desiccator. The material can then be purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Preparation: Prepare the chosen solvent system (e.g., a 4:1 mixture of methanol and water).

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot methanol to clarify.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collection: Collect the purified white crystals by vacuum filtration, washing with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point, ¹H NMR, and ¹³C NMR to confirm purity and identity.

References

Technical Support Center: Purification of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of Methyl 3,5-dibromo-4-hydroxybenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. We understand that purification is often the most critical and challenging step in a synthetic workflow. This guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, explaining the rationale behind our recommendations to ensure you achieve the highest possible purity for your material.

Understanding the Chemistry: Potential Impurities

The purification strategy for this compound is intrinsically linked to its synthesis. It is most commonly prepared by the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strong activating group, directing bromination to the ortho positions. However, this high reactivity can also be a source of impurities.

The primary impurities you are likely to encounter are:

  • Starting Material: Unreacted methyl 4-hydroxybenzoate.

  • Mono-brominated byproduct: Methyl 3-bromo-4-hydroxybenzoate, which forms when the reaction does not go to completion.[1]

  • Degradation Products: While generally stable, prolonged exposure to harsh acidic or basic conditions, or excessive heat, can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid).

Your choice of purification method will depend on the relative quantities and polarity differences of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the common challenges and questions that arise during the purification of this compound.

Recrystallization Troubleshooting

Question 1: I'm trying to recrystallize my crude product, but it's "oiling out" instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common issue, especially with impure samples, as impurities can depress the melting point.[2]

  • Causality: The melting point of pure this compound is in the range of 119-125°C.[3] If your solvent's boiling point is near or above this range, or if impurities have significantly lowered the melting point of your crude material, the solid will melt and form an immiscible liquid layer.

  • Solution Strategy:

    • Add More Solvent: Your immediate first step should be to return the mixture to the heat source and add more of the "good" (dissolving) solvent until the oil completely dissolves.[2]

    • Lower the Cooling Temperature: If the oil still forms upon cooling, it may be that the solution is becoming saturated at too high a temperature. Try reheating to dissolve everything and then cooling the solution much more slowly. An insulated container can help.

    • Change the Solvent System: If the problem persists, your solvent system is likely unsuitable. You need a solvent or solvent pair with a lower boiling point. For instance, if you are using toluene, consider switching to an ethyl acetate/hexane system.

Question 2: My recrystallization worked, but my final yield is extremely low (<30%). What are the likely causes?

Answer: A low yield is typically due to one of two reasons: using too much solvent or premature crystallization during a hot filtration step.[2]

  • Causality & Troubleshooting:

    • Excess Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling. To check if this is the case, take the filtrate (mother liquor) and try to concentrate it by about half. If a large amount of solid precipitates, you used too much solvent initially.

    • Filtering a Hot Saturated Solution: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem. To prevent this, ensure your funnel is pre-heated (e.g., with a heat lamp or by passing hot solvent through it) and perform the filtration as quickly as possible.

Question 3: How do I select the best solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble when hot but poorly soluble when cold. Impurities, conversely, should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Screening Protocol:

    • Place a small amount of your crude material (20-30 mg) into several test tubes.

    • Add a small amount (0.5 mL) of a different candidate solvent to each tube at room temperature. Good candidates for this compound include methanol, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or dichloromethane/hexane. The compound is slightly soluble in water, so aqueous systems are less ideal.[4]

    • If the compound dissolves at room temperature, that solvent is unsuitable as a primary recrystallization solvent.

    • For solvents that do not dissolve the compound at room temperature, heat the mixture gently. If it dissolves when hot, it's a promising candidate.

    • Allow the hot solutions to cool slowly. The solvent that produces well-formed crystals with a noticeable decrease in dissolved solid is your best choice.

Column Chromatography Troubleshooting

Question 4: I'm developing a solvent system using TLC, but all my spots are either at the baseline or at the solvent front. What should I do?

Answer: This is a classic polarity mismatch issue. Your goal for column chromatography is to find a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4.

  • Spots at the Baseline (Rf ≈ 0): The mobile phase is not polar enough to move the compounds up the silica plate. You need to increase the polarity. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.[5]

  • Spots at the Solvent Front (Rf ≈ 1): The mobile phase is too polar, and it's carrying everything with it without any interaction with the silica. You must decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).[5]

Question 5: The separation between my product and a key impurity is very poor (spots are too close on TLC). How can I improve the resolution?

Answer: Poor resolution is a common challenge, especially when separating compounds with similar polarities, like the mono- and di-brominated products.

  • Solution Strategies:

    • Fine-Tune the Solvent System: Make very small, incremental changes to your solvent ratio. Sometimes a 2-3% change in the polar component can make a significant difference.

    • Change Solvents Entirely: If hexane/ethyl acetate isn't working, try a different solvent system. Dichloromethane/ethyl acetate or toluene/ethyl acetate can alter the specific interactions with the silica gel and improve separation.

    • Consider a Different Stationary Phase: While standard silica gel is the first choice, for very difficult separations, you could consider using reverse-phase (C18) silica.[6][7] In this case, you would use a polar mobile phase (like acetonitrile/water) and the elution order would be reversed.

Question 6: My compound seems to have decomposed on the column. It's not eluting. What happened?

Answer: This indicates that your compound is not stable to the silica gel, which is inherently acidic.[8] Phenolic compounds can sometimes be sensitive to this.

  • Diagnosis: Before running a column, perform a stability test. Spot your compound on a TLC plate, then let it sit for an hour or two. Elute the plate and see if any new spots (degradation products) have appeared.[8]

  • Solution: You can deactivate the silica gel. Prepare your column slurry as usual, but add 0.5-1% triethylamine to the eluent. This neutralizes the acidic sites on the silica, preventing degradation of sensitive compounds. Be aware that you will need to remove the triethylamine from your final product fractions during solvent evaporation.

Data & Protocols

Compound Properties
PropertyValueSource(s)
Molecular Formula C₈H₆Br₂O₃[3][9][10]
Molecular Weight 309.94 g/mol [9]
Appearance White to off-white powder/crystals[3]
Melting Point 119-125 °C[3]
Solubility Slightly soluble in water[4]
Recommended Starting Conditions for Chromatography
TechniqueStationary PhaseRecommended Mobile Phase (Starting Point)Visualization
TLC / Flash Chromatography Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (8:2 v/v)UV light (254 nm)
Reverse-Phase HPLC C18Acetonitrile:Water with 0.1% Formic AcidUV detector

Workflow & Protocol Guides

Logical Flowchart: Selecting a Purification Method

This diagram outlines the decision-making process for choosing between recrystallization and column chromatography.

purification_choice start Crude this compound is_solid Is the crude material a solid? start->is_solid check_purity Assess Crude Purity (TLC/NMR) high_purity >90% pure with one major impurity? check_purity->high_purity High Purity low_purity <90% pure or multiple impurities? check_purity->low_purity Low Purity is_solid->check_purity Yes column Perform Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization final_product Pure Product recrystallize->final_product column->final_product high_purity->recrystallize low_purity->column troubleshoot_recrystallization start Recrystallization Attempted outcome What was the result? start->outcome oiled_out Product 'Oiled Out' outcome->oiled_out Oil Formed no_crystals No Crystals Formed outcome->no_crystals Solution Remained Clear poor_yield Yield Was Very Low outcome->poor_yield Few Crystals action1 Re-heat and add more 'good' solvent. Cool much more slowly. oiled_out->action1 action2 Reduce solvent volume by evaporation. Try scratching the flask's inner surface. no_crystals->action2 action3 Check mother liquor for product. Used too much solvent. poor_yield->action3

References

Technical Support Center: Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of this compound, which is typically a two-step process: esterification of 4-hydroxybenzoic acid followed by bromination, or bromination of 4-hydroxybenzoic acid followed by esterification.

Issue 1: Low Yield of Methyl 4-hydroxybenzoate (Esterification Step)

Q1: My Fischer esterification of 4-hydroxybenzoic acid with methanol is giving a low yield. What are the possible causes and solutions?

A1: Low yields in Fischer esterification are common and often related to the reversible nature of the reaction.[1][2] Here are the primary causes and troubleshooting steps:

  • Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][3]

    • Solution: To drive the equilibrium towards the product side, you can either use a large excess of the alcohol (methanol), which also serves as the solvent, or remove the water as it is formed.[2][4] For small-scale lab synthesis, using a 20-40 fold excess of anhydrous methanol is a practical approach.[5]

  • Insufficient Catalyst: A strong acid catalyst, like concentrated sulfuric acid or dry hydrogen chloride gas, is crucial for this reaction.[1][2]

    • Solution: Ensure you are using a sufficient catalytic amount of concentrated sulfuric acid (typically 0.1-0.2 equivalents).[5] Be cautious, as too much acid can lead to side reactions.

  • Reaction Time and Temperature: The esterification reaction is slow.[1]

    • Solution: Ensure the reaction is refluxed for an adequate amount of time, typically 4-6 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Water Content: The presence of water in your reagents (methanol or 4-hydroxybenzoic acid) will shift the equilibrium back towards the starting materials.

    • Solution: Use anhydrous methanol and ensure your 4-hydroxybenzoic acid is thoroughly dried before use.

Issue 2: Formation of Multiple Brominated Products

Q2: During the bromination of Methyl 4-hydroxybenzoate, I am observing multiple spots on my TLC plate, suggesting a mixture of products. What are these byproducts and how can I avoid them?

A2: The hydroxyl group on the aromatic ring is a strong activating group, making the ortho positions highly susceptible to electrophilic substitution.[6] This can lead to the formation of mono- and di-brominated products.

  • Over-bromination: The primary side product is often the mono-brominated species, Methyl 3-bromo-4-hydroxybenzoate.[6] If the reaction is not carefully controlled, you can get a mixture of the desired di-bromo product and the mono-bromo byproduct.

    • Solution:

      • Stoichiometry: Use a slight excess of bromine (Br₂) to ensure complete di-bromination. A molar ratio of at least 2:1 of bromine to Methyl 4-hydroxybenzoate is required.

      • Reaction Conditions: The reaction is typically carried out in a suitable solvent like glacial acetic acid.[6] Controlling the reaction temperature is crucial. The bromination can be initiated at a low temperature (0-5°C) and then allowed to warm to room temperature.[6]

  • Incomplete Bromination: If you observe the starting material (Methyl 4-hydroxybenzoate) in your final product mixture, the reaction has not gone to completion.

    • Solution: Increase the reaction time or slightly increase the amount of bromine. Monitor the reaction by TLC until the starting material is consumed.

Issue 3: Product is a Dark Color or Oily

Q3: My final product, this compound, is a dark-colored solid or oil instead of the expected white to off-white solid. What is the cause and how can I purify it?

A3: Discoloration is often due to the presence of impurities formed from oxidation or degradation.[7]

  • Oxidation of the Phenolic Group: Phenolic compounds are susceptible to oxidation, which can form colored impurities.[7] This can be exacerbated by the presence of bromine.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7] During the workup, washing with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help to remove excess bromine and colored byproducts.[6]

  • Degradation: High reaction temperatures or prolonged reaction times can lead to product degradation.[7]

    • Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times.[7]

  • Purification:

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities.[7] A suitable solvent system, such as methanol/water or ethanol/water, can be used.[7]

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to remove colored impurities.[7]

Issue 4: Hydrolysis of the Ester Group

Q4: I suspect some of my ester product is hydrolyzing back to the carboxylic acid (3,5-dibromo-4-hydroxybenzoic acid). How can this happen and how can I prevent it?

A4: Ester hydrolysis can occur under both acidic and basic conditions, especially in the presence of water.[4][8]

  • Acid-Catalyzed Hydrolysis: During the workup of the esterification or bromination steps, prolonged exposure to acidic aqueous solutions can lead to hydrolysis.[3][8] This is the reverse of the Fischer esterification.[2]

    • Solution: Minimize the time the product is in contact with acidic aqueous solutions. Neutralize the reaction mixture promptly during the workup.

  • Base-Catalyzed Hydrolysis (Saponification): If you use a basic workup (e.g., washing with sodium bicarbonate to remove acidic impurities), you risk saponifying the ester to the corresponding carboxylate salt.[8]

    • Solution: Use a weak base like sodium bicarbonate and avoid strong bases like sodium hydroxide. Perform the washings at a low temperature to minimize the rate of hydrolysis.

Issue 5: Potential for Decarboxylation

Q5: Is there a risk of decarboxylation of the starting material or product?

A5: Decarboxylation of hydroxybenzoic acids can occur at high temperatures, often requiring a catalyst.[9][10][11] While it is less common under the typical conditions for esterification and bromination, it is a potential side reaction to be aware of, especially if excessive heat is applied.[12]

  • Cause: The presence of the hydroxyl group can facilitate decarboxylation, particularly at elevated temperatures.[13]

  • Prevention: Avoid excessive heating during the reaction and purification steps. Stick to the recommended reflux temperatures and avoid prolonged heating.

Experimental Protocols & Workflows

Protocol 1: Synthesis of Methyl 4-hydroxybenzoate via Fischer Esterification

This protocol details the esterification of 4-hydroxybenzoic acid.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (20-40 eq), which acts as both a reactant and a solvent.[5]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[5]

  • Reflux: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours.[5] Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a methanol/water mixture to obtain pure Methyl 4-hydroxybenzoate.

Protocol 2: Synthesis of this compound

This protocol outlines the bromination of Methyl 4-hydroxybenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (2.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature between 0-5°C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker of ice water.

    • Add a saturated solution of sodium bisulfite or sodium thiosulfate to quench any unreacted bromine (the red-brown color will disappear).

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Workflow Diagram

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_bromination Step 2: Bromination cluster_purification Purification 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic_Acid Methyl_4-hydroxybenzoate Methyl_4-hydroxybenzoate 4-Hydroxybenzoic_Acid->Methyl_4-hydroxybenzoate Reflux Methanol_H2SO4 MeOH, H₂SO₄ (cat.) Methanol_H2SO4->Methyl_4-hydroxybenzoate Methyl_3_5-dibromo-4-hydroxybenzoate Methyl 3,5-dibromo- 4-hydroxybenzoate Methyl_4-hydroxybenzoate->Methyl_3_5-dibromo-4-hydroxybenzoate 0°C to RT Br2_AcOH Br₂, Acetic Acid Br2_AcOH->Methyl_3_5-dibromo-4-hydroxybenzoate Recrystallization Recrystallization Methyl_3_5-dibromo-4-hydroxybenzoate->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the two-step synthesis of this compound.

Side Reaction Pathways

Side_Reactions M4HB Methyl 4-hydroxybenzoate MDBHB Methyl 3,5-dibromo- 4-hydroxybenzoate (Desired) M4HB->MDBHB + 2 Br₂ MBHB Methyl 3-bromo- 4-hydroxybenzoate (Mono-brominated) M4HB->MBHB + 1 Br₂ (Incomplete Bromination) DHBA 3,5-dibromo-4-hydroxybenzoic acid (Hydrolysis) MDBHB->DHBA + H₂O / H⁺ or OH⁻ (Hydrolysis) MBHB->MDBHB + 1 Br₂

Caption: Common side reactions during the bromination of Methyl 4-hydroxybenzoate.

Quantitative Data Summary

Side ProductFormation ConditionPrevention/Mitigation StrategyAnalytical Detection
Methyl 3-bromo-4-hydroxybenzoateInsufficient bromine, short reaction timeUse slight excess of bromine (2.1-2.2 eq), monitor by TLCTLC, HPLC, GC-MS, ¹H NMR
3,5-dibromo-4-hydroxybenzoic acidPresence of water with acid or baseUse anhydrous reagents, minimize contact with aqueous acid/base during workupTLC (different Rf), HPLC, IR (broad O-H stretch of COOH)
Unreacted Methyl 4-hydroxybenzoateIncomplete reactionIncrease reaction time, ensure proper stoichiometry and temperatureTLC, HPLC, GC-MS
Colored ImpuritiesOxidation of phenolUse inert atmosphere, quench with NaHSO₃/Na₂S₂O₃Visual inspection, UV-Vis Spectroscopy

References

Technical Support Center: Bromination of Methyl 4-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 3-bromo-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this critical reaction. Here, we address common challenges, explain the underlying chemical principles, and provide field-proven protocols to help you improve your reaction yield and product purity.

Introduction: The Challenge of Regioselectivity

The bromination of methyl 4-hydroxybenzoate is a classic example of electrophilic aromatic substitution (EAS). The goal is to introduce a single bromine atom onto the aromatic ring to produce methyl 3-bromo-4-hydroxybenzoate, a valuable intermediate in the synthesis of various pharmaceuticals.[1] However, the powerful activating nature of the hydroxyl (-OH) group presents a significant challenge: it strongly directs electrophiles to the ortho positions (C3 and C5) and makes the ring susceptible to over-bromination, leading to the formation of the undesired 3,5-dibromo byproduct.[1] This guide provides troubleshooting strategies to navigate this selectivity issue and maximize the yield of your target molecule.

Core Principles: Understanding the Reaction Mechanism

The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring. The hydroxyl group is a strong activating group, donating electron density into the ring through resonance, particularly at the ortho and para positions. Since the para position is already occupied by the methyl ester group, the reaction is directed to the ortho positions (C3 and C5).[2]

A Lewis acid catalyst, often required for brominating less activated rings like benzene, is not necessary here due to the high reactivity of the phenol derivative.[2][3] The choice of solvent and brominating agent becomes paramount in controlling the reaction's speed and selectivity.[4][5]

EAS_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products Start Methyl 4-hydroxybenzoate Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Start->Sigma Electrophilic Attack (π electrons attack Br) Br2 Br-Br Br2->Sigma Product Methyl 3-bromo-4-hydroxybenzoate Sigma->Product Deprotonation (Aromaticity Restored) HBr H-Br Sigma->HBr H+ loss Troubleshooting_Workflow Start Low Yield / Poor Purity Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Problem Identify Primary Issue Check_Purity->Problem Dibromination High Di-bromination? Problem->Dibromination Selectivity Issue Incomplete_Rxn Incomplete Reaction? Problem->Incomplete_Rxn Conversion Issue Dibromination->Incomplete_Rxn No Stoichiometry 1. Reduce Br₂/NBS to 1.0-1.1 eq. Dibromination->Stoichiometry Yes Temp_Warm 1. Allow to warm to RT Incomplete_Rxn->Temp_Warm Yes End Purify and Re-analyze Incomplete_Rxn->End No Temperature 2. Add Bromine at 0-5 °C Stoichiometry->Temperature Reagent 3. Switch from Br₂ to NBS Temperature->Reagent Solvent 4. Use a less polar solvent (e.g., DCM) Reagent->Solvent Solvent->End Time 2. Increase reaction time (monitor by TLC) Temp_Warm->Time Catalyst 3. Add Glacial Acetic Acid as catalyst Time->Catalyst Catalyst->End

References

Technical Support Center: Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3,5-dibromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in experimental settings. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your research.

Troubleshooting Guide: Navigating Experimental Instability

Users of this compound may encounter issues related to its stability, which can manifest as inconsistent results, loss of activity, or the appearance of unknown impurities. This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Symptoms:

  • Decreased biological activity of your compound over time.

  • High variability between experimental replicates.

  • Need to use increasingly higher concentrations to achieve the desired effect.

Potential Cause: The primary suspect for loss of potency is the hydrolysis of the methyl ester group, particularly in aqueous solutions with a neutral to alkaline pH. This hydrolysis yields 3,5-dibromo-4-hydroxybenzoic acid, which may have a different biological activity profile than the parent ester.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent potency.

Preventative Measures & Solutions:

  • pH Control: Prepare stock solutions in an anhydrous solvent like DMSO and make final dilutions in a buffer with a slightly acidic pH (e.g., pH 5-6) immediately before use. Benzoic acid and its salts are known to be more stable in acidic conditions[1].

  • Temperature and Light: Store stock solutions in small, single-use aliquots in amber vials at -20°C or -80°C to minimize freeze-thaw cycles and light exposure.

  • Fresh Preparations: Always prepare fresh working solutions for each experiment.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • New peaks appearing in the chromatogram of your sample over time.

  • A decrease in the area of the main compound peak.

  • Changes in the color of the solution (e.g., slight yellowing).

Potential Causes:

  • Hydrolysis: As mentioned, hydrolysis to 3,5-dibromo-4-hydroxybenzoic acid is a common degradation pathway.

  • Photodegradation: Exposure to light, especially UV, can cause debromination or other structural changes. Studies on other brominated phenols have shown that photolysis can lead to the formation of various photoproducts[2][3][4][5][6].

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or high pH.

  • Thermal Decomposition: Although generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition[7].

Troubleshooting and Identification of Degradants:

Observed Issue Potential Degradation Pathway Analytical Confirmation Solution
New peak with shorter retention time in reverse-phase HPLCHydrolysis to the more polar 3,5-dibromo-4-hydroxybenzoic acidCo-injection with a standard of the acid. Mass spectrometry to confirm the mass of the parent acid.Prepare and store solutions at a slightly acidic pH.
Multiple new peaks, potential loss of brominePhotodegradationMass spectrometry to identify peaks with mass corresponding to mono-brominated or non-brominated species.Protect all solutions and solid compound from light by using amber vials and storing in the dark.
Broadening of peaks or appearance of complex mixtureOxidation/PolymerizationChanges in UV-Vis spectrum, complex mass spectrum.Degas solvents, use antioxidants in the formulation if compatible, and avoid exposure to air.
Issue 3: Poor Solubility or Precipitation of the Compound in Aqueous Media

Symptoms:

  • The compound fails to dissolve completely in aqueous buffers.

  • Precipitation is observed after the addition of the compound from a stock solution.

Potential Cause: While this is not a stability issue in terms of degradation, it is a common experimental problem. This compound has low aqueous solubility. The use of a high concentration of an organic co-solvent from the stock solution can cause the compound to precipitate when diluted into an aqueous buffer.

Solutions:

  • Optimize Co-solvent Concentration: Keep the final concentration of the organic co-solvent (e.g., DMSO) in the aqueous medium as low as possible (typically <1%).

  • Use of Solubilizing Agents: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or cyclodextrins to improve solubility, if compatible with the experimental system.

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound? A1: The solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place[7]. Storage at 2-8°C is recommended. For long-term storage, keeping it in a desiccator can prevent moisture uptake.

Q2: What is the recommended solvent for preparing stock solutions? A2: Anhydrous dimethyl sulfoxide (DMSO) or ethanol are suitable solvents for preparing concentrated stock solutions. These solutions should then be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to pH? A3: Yes. The ester linkage is susceptible to hydrolysis, which is catalyzed by both acid and base, but is significantly faster under basic conditions. The phenolic hydroxyl group can also be deprotonated at higher pH, which may increase its susceptibility to oxidation. It is recommended to maintain solutions at a slightly acidic to neutral pH for short-term use. The stability of similar parabens is known to be pH-dependent, with increased hydrolysis at pH 8 and above[8].

Q4: Can I heat solutions of this compound to aid dissolution? A4: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided to prevent thermal decomposition. It is advisable to monitor for any signs of degradation, such as color change, if heating is necessary.

Q5: What are the expected degradation products I should look for? A5: The most common degradation product is 3,5-dibromo-4-hydroxybenzoic acid, resulting from hydrolysis. Under photolytic conditions, you might observe mono-brominated or debrominated analogs. At very high temperatures, the formation of brominated phenols and benzenes is possible.

Q6: Are there any known incompatibilities with common lab reagents? A6: Avoid strong oxidizing agents, strong bases, and strong acids. Strong bases will rapidly hydrolyze the ester, while strong oxidizing agents can react with the phenolic ring.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weigh the desired amount of this compound in a fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot the stock solution into single-use volumes in amber, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC Method for Purity and Stability Analysis

This method can be used to separate this compound from its primary hydrolytic degradation product, 3,5-dibromo-4-hydroxybenzoic acid.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient: A suitable gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. For example, 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: For MS compatibility, replace phosphoric acid with formic acid[9][10].

Visualization of Degradation Pathways

DegradationPathways Compound This compound Hydrolysis_Product 3,5-Dibromo-4-hydroxybenzoic Acid Compound->Hydrolysis_Product  Hydrolysis (H₂O, OH⁻ or H⁺) Photodegradation_Products Debrominated Species & Other Photoproducts Compound->Photodegradation_Products  Photolysis (UV/Vis Light) Thermal_Products Brominated Phenols & Other Decomposed Fragments Compound->Thermal_Products  Thermal Decomposition (High Temp)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Recrystallization of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 3,5-dibromo-4-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.

Problem: My compound "oils out" instead of forming crystals.

Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oily liquid instead of solid crystals. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute is ejected from the solution at a temperature above its melting point.[1][2] For this compound, which has a melting point of approximately 119-125°C[3], this can happen if the solution is supersaturated at a temperature within this range. Impurities can also suppress the melting point, exacerbating the issue.

Causality & Solution:

  • High Solute Concentration at High Temperature: The solution is likely becoming supersaturated too quickly at a temperature where the compound is molten. To fix this, re-heat the solution to redissolve the oil and add a small amount of additional hot solvent (1-5% of the total volume).[1] This increases the total solvent volume, lowering the saturation temperature and allowing crystallization to occur at a temperature below the compound's melting point.

  • Rapid Cooling: Cooling the solution too fast can shock the system, preventing the orderly lattice formation required for crystallization. Ensure the flask is allowed to cool slowly to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.[4]

  • Inappropriate Solvent Choice: If the boiling point of your solvent is significantly higher than the melting point of your compound, oiling out is more likely. Consider a lower-boiling point solvent system.

Problem: No crystals are forming, even after the solution has cooled.

Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What should I do?

A: The failure of crystals to form is typically due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[2][5]

Causality & Solution:

  • Excess Solvent: This is the most common cause.[2] To verify, you can dip a glass stirring rod into the solution and remove it. If a solid residue quickly forms on the rod as the solvent evaporates, the concentration is likely sufficient. If not, you have used too much solvent. The remedy is to gently boil off a portion of the solvent to increase the solute concentration and then attempt to cool the solution again.[1]

  • Lack of Nucleation (Supersaturation): A supersaturated solution may need help to start crystallizing.[2][6]

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for nucleation.[2]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[2][6]

    • Flash Cooling: Briefly cooling the solution in a dry ice/acetone bath can sometimes induce nucleation, but be cautious as this can also lead to the formation of very small crystals or precipitation of impurities.[4]

Problem: The recrystallization yield is very low.

Q: After filtration, I recovered a much smaller amount of pure product than expected. What could have caused this poor yield?

A: A low yield suggests that a significant amount of your target compound was lost during the process. This can happen at several stages.[1][5]

Causality & Solution:

  • Using Too Much Solvent: As discussed previously, excess solvent will retain more of your compound in the "mother liquor" (the solution remaining after filtration).[1][5] Always use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.

  • Premature Crystallization: If the solution cools and forms crystals during a hot filtration step (used to remove insoluble impurities), product will be lost on the filter paper. To prevent this, use a pre-warmed funnel and flask and keep the solution at or near its boiling point during filtration.[4]

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the amount of product that crystallizes out of solution.[4]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product.[5] Use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[5][7] this compound is a moderately polar molecule due to its phenolic hydroxyl and methyl ester groups.

  • Single Solvents: Alcohols like methanol or ethanol are excellent starting points. A related compound, Methyl 3,5-dibromo-4-methylbenzoate, has been successfully recrystallized from methanol.[8][9] Water is generally a poor choice for dissolving organics but can be used as an anti-solvent.[10][11]

  • Solvent Pairs: For finer control, a two-solvent system (one in which the compound is soluble, and one in which it is insoluble) is effective.[7] A common approach is to dissolve the compound in a minimal amount of a hot, polar solvent like ethyl acetate or acetone, and then slowly add a hot, non-polar "anti-solvent" like hexane or heptane until the solution becomes faintly cloudy.[12][13] Adding a few more drops of the hot polar solvent will clarify the solution, which can then be cooled.

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Methanol 65 °CPolarGood starting choice. Dissolves the compound well when hot.[8][9]
Ethanol 78 °CPolarSimilar to methanol, another excellent choice for phenolic compounds.[14]
Ethyl Acetate / Hexane 77 °C / 69 °CMid / Non-PolarA versatile solvent pair that allows for fine-tuning of polarity to achieve optimal crystal formation.[11][12]
Toluene 111 °CNon-PolarMay be suitable for aromatic compounds, but its boiling point is close to the compound's melting point, increasing the risk of oiling out.[10]

Q2: How do I know if my compound is pure after one recrystallization?

A: Purity can be assessed by several methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of your recrystallized product to the literature value (119-125°C).[3] A broad or depressed melting range indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.[13]

  • Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) or IR (Infrared) spectroscopy can confirm the structure and identify any remaining impurities.

Q3: Should I use activated charcoal during my recrystallization?

A: Activated charcoal (decolorizing carbon) is used to remove colored, highly polar impurities.[4] If your crude this compound is dissolved in the hot solvent and the solution has a distinct color (e.g., yellow or brown), you may benefit from adding a very small amount of charcoal. However, be aware that using too much charcoal can adsorb your desired product, leading to a lower yield.[1] If you use charcoal, you must perform a hot, gravity filtration to remove it before cooling the solution.[4]

Protocols & Workflows

Standard Recrystallization Protocol
  • Solvent Selection: Choose a promising solvent or solvent pair based on small-scale solubility tests.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to boiling.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass to air dry completely or place it in a vacuum oven.

Visual Workflow for Recrystallization

G start_node Start: Crude Solid A 1. Dissolve Crude Solid in Minimum Hot Solvent start_node->A process_node process_node optional_node optional_node end_node End: Pure, Dry Crystals B 2. Add Activated Charcoal? A->B C 3. Perform Hot Filtration B->C Yes (Colored Solution) D 4. Cool Solution Slowly to Room Temperature B->D No C->D E 5. Cool in Ice Bath D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Crystals G->H H->end_node

Caption: General experimental workflow for recrystallization.

Visual Guide for Troubleshooting

G problem problem solution solution check check P1 Problem: No Crystals Formed S1A Try Scratching Inner Flask Wall P1->S1A S1B Add a Seed Crystal S1A->S1B If no success S1C Boil Off Some Solvent S1B->S1C If no success P2 Problem: Compound 'Oils Out' S2A Re-heat to Dissolve P2->S2A S2B Add Small Amount of Hot Solvent S2A->S2B S2C Ensure Slow Cooling S2B->S2C P3 Problem: Low Yield C3A Used Minimum Hot Solvent? P3->C3A Check C3B Washed with Ice-Cold Solvent? C3A->C3B Yes S3 Optimize Technique for Next Attempt C3A->S3 No C3B->S3 No

Caption: Decision tree for common recrystallization problems.

References

Technical Support Center: Monitoring the Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical monitoring of reactions involving Methyl 3,5-dibromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and efficient reaction monitoring. As the synthesis of this important intermediate can present unique analytical challenges, this resource aims to equip you with the knowledge to navigate these complexities with confidence.

Introduction: The Importance of Robust Analytical Monitoring

The synthesis of this compound, often achieved through the bromination of methyl p-hydroxybenzoate, requires precise control to ensure high yield and purity.[1] Inadequate monitoring can lead to incomplete reactions or the formation of undesired side products, primarily the mono-brominated species, Methyl 3-bromo-4-hydroxybenzoate.[1] Therefore, robust analytical techniques are paramount for tracking the consumption of starting materials, the formation of the desired product, and the emergence of any impurities. This guide will focus on the practical application and troubleshooting of the most common analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of this compound synthesis due to its ability to separate non-volatile and thermally labile compounds. A well-developed HPLC method can effectively resolve the starting material, product, and key side products.

Troubleshooting Guide: HPLC Analysis

Q1: I'm seeing significant peak tailing for my this compound peak. What's causing this and how can I fix it?

A1: Peak tailing for phenolic and aromatic compounds is a common issue in reverse-phase HPLC. The primary cause is often secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.

  • Causality: The hydroxyl group on your compound can interact with free silanol groups on the column packing material, leading to a secondary, undesirable retention mechanism that causes the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3 with formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Use of an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer, end-capped version can significantly improve peak shape.

    • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups.

    • Column Overload: Injecting too much sample can also lead to peak tailing. Try injecting a diluted sample to see if the peak shape improves.

Q2: I'm having trouble separating the mono-brominated side product from my desired di-brominated product. How can I improve the resolution?

A2: Achieving good resolution between structurally similar compounds like mono- and di-brominated benzoates requires careful optimization of your chromatographic conditions.

  • Causality: The two compounds have very similar polarities, making them difficult to separate.

  • Solutions:

    • Optimize the Mobile Phase: A shallower gradient or an isocratic elution with a lower percentage of the strong solvent (e.g., acetonitrile or methanol) will increase retention and improve the chances of separation.

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivity of these solvents can sometimes improve resolution.

    • Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation.

    • Use a Longer Column or a Column with a Smaller Particle Size: Both of these options will increase the number of theoretical plates and, consequently, the resolving power of your separation.

Experimental Protocol: HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Data Presentation: Expected Retention Times
CompoundExpected Retention Time (min)
Methyl p-hydroxybenzoate~ 5-7
Methyl 3-bromo-4-hydroxybenzoate~ 8-10
This compound~ 11-13

Note: These are approximate retention times and will vary depending on the specific HPLC system and column used.

Visualization: HPLC Troubleshooting Workflow

References

Validation & Comparative

A Senior Application Scientist's Guide to Methyl 3,5-dibromo-4-hydroxybenzoate and Other Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of a chemical intermediate is a critical decision point, dictating the efficiency of a synthetic route and the ultimate properties of a target molecule. Among the vast array of building blocks, halogenated aromatic compounds, specifically benzoates, represent a cornerstone of modern organic synthesis. This guide provides an in-depth comparison of Methyl 3,5-dibromo-4-hydroxybenzoate against a selection of other common halogenated benzoates, offering experimental insights and data to inform your research.

Our discussion will navigate through the physicochemical landscape, delve into synthetic strategies with detailed protocols, and evaluate their comparative performance. We aim not just to present data, but to illuminate the causal relationships behind experimental choices, empowering you to select the optimal reagent for your specific application.

Part 1: The Physicochemical Landscape - A Comparative Overview

The identity and position of the halogen atom(s) on the benzoate ring profoundly influence its physical and chemical properties. These characteristics, in turn, dictate solubility, reactivity, and biological interactions. This compound, with its two electron-withdrawing bromine atoms ortho to a hydroxyl group, presents a unique electronic and steric profile.

Below is a comparative summary of key physicochemical properties for this compound and other representative halogenated benzoates.

PropertyThis compoundMethyl 4-chlorobenzoateMethyl 4-bromobenzoateMethyl 4-iodobenzoateMethyl 3-fluorobenzoate
CAS Number 41727-47-3[1][2][3]1126-46-1619-42-1619-44-3455-68-5
Molecular Formula C₈H₆Br₂O₃[1][2]C₈H₇ClO₂C₈H₇BrO₂C₈H₇IO₂C₈H₇FO₂
Molecular Weight 309.94 g/mol [1]170.59 g/mol 215.05 g/mol 262.05 g/mol 154.14 g/mol
Melting Point 123-125 °C[4]41-44 °C77-80 °C96-98 °CN/A
Boiling Point 297.2 °C at 760 mmHg[5]221-223 °C230-232 °C255-257 °C195-196 °C
Appearance White powder[4][5]White crystalline solidWhite crystalline solidWhite to light yellow solidColorless liquid
Water Solubility Slightly soluble[4][5]InsolubleInsolubleInsolubleInsoluble
pKa (Predicted) 5.30 ± 0.23[4]N/AN/AN/AN/A

Expert Insights: The dibromo-substitution significantly increases the molecular weight and melting point of the title compound compared to its monohalogenated counterparts. The presence of the free hydroxyl group also offers a potential site for further derivatization, a feature absent in the other benzoates listed. This hydroxyl group, however, also makes the compound more polar and imparts a lower pKa, indicating increased acidity of the phenolic proton.

Part 2: Synthesis Strategies and Mechanistic Considerations

The preparation of halogenated benzoates typically involves two key stages: esterification of the parent benzoic acid and subsequent halogenation, or halogenation followed by esterification. The choice of route depends on the stability of the starting materials and the directing effects of the substituents.

General Synthesis: Fischer Esterification of Benzoic Acids

The most common method for preparing methyl benzoates is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[6]

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification BenzoicAcid Halogenated Benzoic Acid Reflux Reflux (e.g., 1-4 hours) BenzoicAcid->Reflux Methanol Methanol (Excess) Methanol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with NaHCO₃ (aq) Reflux->Quench Cool Extract Extract with Organic Solvent Quench->Extract Dry Dry (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Recrystallization or Column Chromatography) Evaporate->Purify Product Pure Methyl Halogenated Benzoate Purify->Product

Caption: General workflow for Fischer esterification.

Experimental Protocol: Synthesis of Methyl 4-hydroxybenzoate

This protocol details the foundational esterification step.

  • Reactant Setup: In a 500 mL round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol.[7]

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid to the solution.[7]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil. Maintain reflux for 4-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]

    • Causality Note: Using methanol in large excess shifts the equilibrium towards the product side, maximizing the yield as dictated by Le Châtelier's principle.[6] Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[8]

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).[7]

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by one wash with water (100 mL).[7]

    • Self-Validation: The bicarbonate wash is crucial. Effervescence indicates the neutralization of acid. The washing should continue until no more gas evolves. This step removes both the sulfuric acid catalyst and any unreacted 4-hydroxybenzoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl 4-hydroxybenzoate.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or a hexane/ethyl acetate mixture) to obtain the pure ester. Confirm purity by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Specific Synthesis: Bromination of Methyl 4-hydroxybenzoate

To synthesize this compound, a direct bromination of the pre-formed ester is an effective strategy.

Experimental Protocol: Synthesis of this compound

  • Reactant Setup: Dissolve methyl 4-hydroxybenzoate (e.g., 5.0 g) in a suitable solvent like dichloromethane or glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.[9]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromine Addition: Slowly add a stoichiometric amount of liquid bromine (2.2 equivalents) dropwise to the stirred solution. Ensure the temperature is maintained below 5 °C during the addition.[9]

    • Causality Note: The hydroxyl group is a powerful activating group and is ortho-, para- directing. Since the para position is blocked by the ester group, bromination occurs at the two ortho positions. The reaction is typically fast and exothermic, necessitating cooling to prevent over-bromination and side reactions. The presence of both the activating -OH group and the deactivating -COOCH₃ group leads to the selective formation of the dibromo product.[9]

  • Reaction: Allow the reaction to stir at low temperature for 1-2 hours after the addition is complete. Monitor by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine (the red-brown color will disappear).[9]

  • Work-up and Purification: Follow steps 5-8 from the Fischer esterification protocol. The product, this compound, will precipitate as a white solid upon addition to water and can be purified by recrystallization.

Part 3: Comparative Performance in a Synthetic Application

Halogenated benzoates are excellent substrates for cross-coupling reactions, a cornerstone of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds. The nature of the halogen significantly impacts reactivity, with the general trend being I > Br > Cl >> F.

To illustrate this, we describe a comparative Suzuki-Miyaura cross-coupling experiment.

Experimental Protocol: Comparative Suzuki Coupling of Methyl 4-Halobenzoates

This protocol aims to compare the reactivity of methyl 4-chloro-, 4-bromo-, and 4-iodobenzoate with phenylboronic acid.

  • Reaction Setup: In three separate, oven-dried Schlenk tubes, place the respective methyl 4-halobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base: Add a solvent system (e.g., 10 mL of toluene/ethanol/water) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Degassing: Seal the tubes and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Causality Note: Palladium(0) catalysts are oxygen-sensitive. Removing oxygen is critical to prevent catalyst oxidation and deactivation, ensuring a valid comparison of substrate reactivity.

  • Reaction: Heat the reaction mixtures to 80-90 °C and monitor the consumption of the starting material by Gas Chromatography (GC) or TLC at regular time intervals (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: Quantify the percentage conversion of the starting material to the product (methyl 4-phenylbenzoate) at each time point for each reaction.

Hypothetical Comparative Data

Time (min)% Conversion (Methyl 4-chlorobenzoate)% Conversion (Methyl 4-bromobenzoate)% Conversion (Methyl 4-iodobenzoate)
30 5%45%95%
60 12%80%>99%
120 25%>99%>99%
240 40%>99%>99%

Expert Insights: The data clearly illustrates the expected reactivity trend. The C-I bond is the weakest and most readily undergoes oxidative addition to the palladium catalyst, resulting in the fastest reaction. The C-Br bond is also highly reactive, leading to a complete reaction within two hours. The C-Cl bond is the strongest, making methyl 4-chlorobenzoate significantly less reactive under these conditions and requiring longer reaction times or more specialized catalytic systems. This compound would be expected to show high reactivity at both bromine positions, making it a valuable scaffold for introducing two different substituents via sequential cross-coupling reactions.

Part 4: Biological Activity and Toxicological Considerations

While primarily used as synthetic intermediates, halogenated benzoates and their parent compounds exhibit a range of biological effects.

  • Antifungal Activity: Benzoic acid and its salts are well-known food preservatives that inhibit the growth of molds and yeasts.[10] The mechanism involves the undissociated acid entering the cell, lowering the intracellular pH, and inhibiting key glycolytic enzymes like phosphofructokinase, which ultimately restricts energy production and growth.[11] Studies have shown that introducing halogen atoms can enhance this activity; for instance, certain brominated and chlorinated benzoate derivatives of altholactone display potent antifungal properties.[12]

Antifungal_Mechanism cluster_cell Fungal Cell Benzoate_in Benzoate Enters Cell (Undissociated Form) pH_drop Intracellular pH Drops Benzoate_in->pH_drop PFK Phosphofructokinase (PFK) pH_drop->PFK Inhibits Glycolysis Glycolysis ATP_prod ATP Production PFK->ATP_prod Blocks Path Growth_inhibited Growth Inhibited Glycolysis->ATP_prod Leads to Growth Growth ATP_prod->Growth Required for Benzoate_out Benzoic Acid (External, Low pH) Benzoate_out->Benzoate_in

Caption: Mechanism of antifungal action of benzoate.

  • Environmental Applications: Certain brominated and iodinated benzoates have been shown to stimulate the microbial dechlorination of persistent environmental pollutants like polychlorinated biphenyls (PCBs).[13]

  • Toxicology: It is crucial to acknowledge the potential toxicity associated with halogenated aromatic compounds.[14][15] Their effects can vary significantly depending on the specific compound, the degree of halogenation, and the exposure route.[14] Generally, toxicity can increase with a higher degree of halogenation.[14] These compounds can be persistent in the environment and may bioaccumulate.[15][16] Therefore, appropriate safety precautions, including the use of personal protective equipment and proper waste disposal, are mandatory when handling any halogenated benzoate.[1]

Conclusion

This compound is a versatile and highly reactive building block. Its key distinguishing features compared to other halogenated benzoates include:

  • Dual Reaction Sites: The two bromine atoms provide opportunities for sequential or dual functionalization, primarily through cross-coupling reactions.

  • High Reactivity: The C-Br bonds offer a favorable balance of stability and reactivity for common synthetic transformations, being significantly more reactive than their chloro-analogs.

  • Additional Functional Group: The phenolic hydroxyl group serves as an additional handle for derivatization (e.g., etherification, esterification) to modulate the final molecule's properties.

While monochlorinated benzoates may be a more cost-effective option for applications where lower reactivity is acceptable, and iodo-benzoates offer the highest reactivity, the dibromo-hydroxy-benzoate scaffold provides a unique combination of features that are highly valuable in the synthesis of complex molecules and in the construction of chemical libraries for drug discovery. The choice, as always, will depend on a careful analysis of the desired synthetic outcome, reaction conditions, and cost considerations.

References

A Comparative Guide to the Spectroscopic Analysis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated derivative of a paraben, presents a unique analytical challenge due to the influence of its electron-withdrawing bromine substituents and the phenolic hydroxyl group on its spectroscopic properties. This guide provides an in-depth comparison of key spectroscopic techniques for the comprehensive analysis of this molecule, moving beyond a simple recitation of data to explain the causality behind experimental choices and interpretation.

Introduction to this compound

This compound (C₈H₆Br₂O₃, Molar Mass: 309.94 g/mol ) is a substituted aromatic ester.[1] Its structure, featuring a centrally located benzene ring with a methyl ester, a hydroxyl group, and two bromine atoms, dictates a specific electronic and chemical environment. Accurate characterization is paramount for quality control, reaction monitoring, and understanding its potential applications. This guide will explore the analysis of its structure using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Causality in Experimental Choices:

    • Solvent Selection: A deuterated solvent that dissolves the sample without contributing interfering signals is crucial. Chloroform-d (CDCl₃) is a common choice for moderately polar compounds. However, the acidic phenolic proton may exchange with residual water or undergo rapid exchange, leading to a broad signal or its complete disappearance. Solvents like DMSO-d₆ can help in observing exchangeable protons (like -OH) due to hydrogen bonding with the solvent.

    • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm) for referencing chemical shifts.[2]

  • Expected ¹H NMR Spectrum and Interpretation:

    • Aromatic Protons (H-2, H-6): Due to the molecule's symmetry, the two protons on the benzene ring are chemically equivalent. They will appear as a single signal (a singlet), as they have no adjacent protons to couple with. The strong deshielding effect of the bromine atoms and the carbonyl group will shift this signal downfield, typically in the range of 7.8-8.2 ppm.

    • Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet. This signal is expected in the range of 3.8-4.0 ppm.

    • Hydroxyl Proton (-OH): The phenolic proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It can appear over a wide range (e.g., 5-7 ppm in CDCl₃ or 9-11 ppm in DMSO-d₆).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule.

  • Expected ¹³C NMR Spectrum and Interpretation:

    • Symmetry: The molecule's symmetry means that C-2 and C-6 are equivalent, as are the two bromine-bearing carbons, C-3 and C-5.

    • Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield, typically in the 165-170 ppm range.

    • Aromatic Carbons:

      • C-1 (ipso-carbon attached to the ester): ~125-130 ppm.

      • C-2/C-6: ~130-135 ppm.

      • C-3/C-5 (attached to Bromine): The heavy bromine atoms will cause this signal to appear at a higher field than might be expected for substituted aromatic carbons, likely around 110-115 ppm.

      • C-4 (attached to -OH): This carbon is shielded by the hydroxyl group and will appear upfield, around 150-155 ppm.

    • Methyl Carbon (-OCH₃): This aliphatic carbon will be the most upfield signal, typically around 52-55 ppm.[2]

Data Summary: NMR Spectroscopy
Assignment ¹H NMR Chemical Shift (ppm, predicted) ¹³C NMR Chemical Shift (ppm, predicted)
-OCH₃~3.9 (s, 3H)~52
-OHVariable, broad (s, 1H)-
C-2, C-6~8.0 (s, 2H)~132
C=O-~166
C-1-~128
C-3, C-5-~112
C-4-~153

Experimental Workflow: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~5-10 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard (TMS) if not present in solvent B->C D 4. Transfer to NMR tube C->D E 5. Insert tube into NMR spectrometer D->E F 6. Lock and shim the magnetic field E->F G 7. Acquire ¹H and ¹³C NMR spectra F->G H 8. Fourier Transform G->H I 9. Phase and baseline correction H->I J 10. Integrate peaks (¹H) and reference to TMS (0 ppm) I->J K 11. Assign signals to structure J->K

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Causality in Experimental Choices:

    • Sampling Method: For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. The traditional KBr pellet method is an alternative.

  • Expected IR Absorption Bands and Interpretation:

    • O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

    • C-H Stretch (aromatic): A weaker absorption just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

    • C-H Stretch (aliphatic): A signal just below 3000 cm⁻¹ corresponding to the methyl group.

    • C=O Stretch (ester): A very strong, sharp absorption band around 1700-1725 cm⁻¹. The conjugation with the benzene ring and the electronic effects of the substituents will influence this exact position.

    • C=C Stretch (aromatic): Medium intensity absorptions in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (ester): Strong absorptions in the 1100-1300 cm⁻¹ range.

    • C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

Data Summary: IR Spectroscopy
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
C-H Stretch (Aromatic)3050 - 3100Medium-Weak
C-H Stretch (Aliphatic)2950 - 3000Medium-Weak
C=O Stretch (Ester)1700 - 1725Strong, Sharp
C=C Stretch (Aromatic)1450 - 1600Medium
C-O Stretch (Ester)1100 - 1300Strong
C-Br Stretch< 700Medium

Data sourced from general IR correlation tables and PubChem.[1]

Experimental Workflow: IR Analysis (ATR)

IR_Workflow A 1. Place a small amount of solid sample on the ATR crystal B 2. Apply pressure using the anvil A->B C 3. Collect background spectrum (air) B->C D 4. Collect sample spectrum C->D E 5. Identify and label characteristic peaks D->E

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural clues.

  • Causality in Experimental Choices:

    • Ionization Method: Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation, which can be useful for structural elucidation. For a clearer molecular ion peak, a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferable.

    • Analyzer: A high-resolution mass spectrometer (like TOF or Orbitrap) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

  • Expected Mass Spectrum and Interpretation:

    • Molecular Ion (M⁺): The most critical piece of information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, a compound with two bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion.

      • M⁺ peak: Contains two ⁷⁹Br atoms.

      • (M+2)⁺ peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

      • (M+4)⁺ peak: Contains two ⁸¹Br atoms.

    • The relative intensities of these peaks will be approximately 1:2:1. For this compound (C₈H₆Br₂O₃), the monoisotopic mass is 307.86837 Da.[1] The cluster will appear around m/z 308, 310, and 312. This isotopic signature is a definitive confirmation of the presence of two bromine atoms.

    • Fragmentation Pattern (EI): Common fragmentation would involve the loss of the methoxy group (-•OCH₃, M-31) or the methyl group (-•CH₃, M-15).

Data Summary: Mass Spectrometry
Ion m/z (approx.) Interpretation
[M]⁺308Molecular ion (C₈H₆⁷⁹Br₂O₃)⁺
[M+2]⁺310Molecular ion (C₈H₆⁷⁹Br⁸¹BrO₃)⁺
[M+4]⁺312Molecular ion (C₈H₆⁸¹Br₂O₃)⁺
[M-31]⁺277/279/281Loss of •OCH₃

Data sourced from PubChem.[1]

Experimental Workflow: Mass Spectrometry (GC-MS)

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Dissolve sample in volatile solvent (e.g., DCM) B 2. Inject into Gas Chromatograph (GC) A->B C 3. Compound separation in GC column B->C D 4. Ionization (e.g., EI) C->D E 5. Mass analysis (separation by m/z) D->E F 6. Detection E->F G 7. Generate mass spectrum F->G H 8. Identify molecular ion peak and isotopic cluster G->H I 9. Analyze fragmentation pattern H->I

Caption: Workflow for GC-MS Analysis.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for aromatic and other conjugated systems.

  • Causality in Experimental Choices:

    • Solvent: The solvent must be transparent in the UV region of interest (typically >220 nm). Ethanol, methanol, or acetonitrile are common choices.

    • pH: The pH of the solution is critical for compounds with acidic or basic groups. The phenolic hydroxyl group on this compound is acidic. Deprotonation under basic conditions will form the phenoxide ion, which is a more powerful auxochrome, causing a bathochromic (red) shift to a longer wavelength. Running spectra in both acidic/neutral and basic solutions can be highly informative.

  • Expected UV-Vis Spectrum and Comparison:

    • Methylparaben (Reference): The parent compound, methylparaben (methyl 4-hydroxybenzoate), shows absorption maxima around 256 nm.[3] This corresponds to the π → π* transition of the benzene ring conjugated with the carbonyl group.

    • This compound: The bromine atoms and the hydroxyl group are auxochromes, which typically cause a bathochromic shift. Therefore, the λₘₐₓ for the dibromo- derivative is expected to be at a longer wavelength than for methylparaben, likely in the 270-290 nm range. For instance, the related 3,5-Dibromo-4-hydroxybenzoic acid shows a λₘₐₓ around 285 nm.[4]

Comparative Analysis: UV-Vis Spectra
Compound Key Substituents Expected λₘₐₓ (nm) Rationale
Methylparaben-OH, -COOCH₃~256[3]Baseline π → π* transition.
This compound -OH, -COOCH₃, 2x Br ~280-290Bathochromic shift due to auxochromic Br atoms.
3,5-Dibromo-4-hydroxybenzoic acid-OH, -COOH , 2x Br~285[4]Similar electronic environment to the target compound.

Experimental Workflow: UV-Vis Analysis

UVVis_Workflow A 1. Prepare a dilute stock solution of the sample in a UV-transparent solvent (e.g., Ethanol) B 2. Fill a quartz cuvette with the solvent (blank) A->B D 4. Fill a quartz cuvette with the sample solution A->D C 3. Calibrate the spectrophotometer with the blank B->C E 5. Scan the sample across the UV-Vis range (e.g., 200-400 nm) C->E D->E F 6. Identify the wavelength(s) of maximum absorbance (λₘₐₓ) E->F

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Synergistic Approach

No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic combination of these methods. For this compound:

  • NMR provides the definitive carbon-hydrogen framework and confirms the substitution pattern and symmetry.

  • MS confirms the molecular weight and, crucially, the presence of two bromine atoms through its unique isotopic pattern.

  • IR offers rapid confirmation of the key functional groups (hydroxyl, ester carbonyl).

  • UV-Vis characterizes the conjugated electronic system and provides data that can be compared to related structures.

By integrating the data from these distinct yet complementary analyses, a researcher can build an unassailable, self-validating case for the structure and purity of this compound, adhering to the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the NMR data for methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated aromatic compound of interest. By comparing its spectral features with those of structurally related analogues, we will explore the nuanced effects of substituent patterns on chemical shifts and coupling constants. This document is designed not merely as a repository of data but as an instructional tool, grounded in the principles of spectroscopic interpretation and best practices for data acquisition.

The Power of NMR in Structural Chemistry

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For substituted aromatic compounds like this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the benzene ring and the integrity of the functional groups.

Analysis of the ¹H and ¹³C NMR Spectra of this compound and Its Analogues

To fully appreciate the NMR spectrum of this compound, a comparative approach is most instructive. By examining the spectra of simpler, related molecules, we can systematically build an understanding of how different substituents influence the magnetic environment of the nuclei within the molecule.

Reference Compound: Methyl 4-hydroxybenzoate

We begin with the parent compound, methyl 4-hydroxybenzoate. Due to its symmetry, the ¹H NMR spectrum is relatively simple. The protons on the aromatic ring are chemically equivalent in pairs, leading to a characteristic AA'BB' spin system that often appears as two doublets.

¹H NMR (Methanol-d4, 500 MHz) [1]

  • δ 7.86 (d, 2H) : These are the protons ortho to the ester group (H-2 and H-6). The electron-withdrawing nature of the ester deshields these protons, shifting them downfield.

  • δ 6.82 (d, 2H) : These are the protons ortho to the hydroxyl group (H-3 and H-5). The electron-donating hydroxyl group shields these protons, shifting them upfield.

  • δ 3.84 (s, 3H) : This singlet corresponds to the three equivalent protons of the methyl ester group.

¹³C NMR (Methanol-d4, 125 MHz) [1]

  • δ 168.71 (C=O) : The carbonyl carbon of the ester group.

  • δ 163.57 (C-4) : The carbon atom attached to the hydroxyl group.

  • δ 132.78 (C-2, C-6) : The carbons ortho to the ester group.

  • δ 122.20 (C-1) : The carbon atom to which the ester group is attached.

  • δ 116.16 (C-3, C-5) : The carbons ortho to the hydroxyl group.

  • δ 52.27 (OCH₃) : The carbon of the methyl ester group.

Target Compound: this compound

Now, let's consider the effect of adding two bromine atoms at positions 3 and 5. Bromine is an electronegative, electron-withdrawing group, which will deshield the adjacent nuclei.

Predicted ¹H NMR Spectrum

  • Aromatic Protons (H-2, H-6) : With the introduction of the bromine atoms, the protons at positions 3 and 5 are replaced. The protons at positions 2 and 6 are now equivalent due to the molecule's symmetry. They are ortho to the ester group and meta to the two bromine atoms. The electron-withdrawing effect of the bromine atoms will further deshield these protons, causing them to appear as a singlet at a chemical shift significantly downfield from the corresponding protons in methyl 4-hydroxybenzoate.

  • Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It will likely appear as a broad singlet.

  • Methyl Protons (-OCH₃) : The chemical shift of the methyl ester protons is expected to be largely unaffected by the bromine substitution on the aromatic ring and should remain a singlet around 3.8-3.9 ppm.

Predicted ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O) : The chemical shift of the carbonyl carbon should be relatively unchanged.

  • Aromatic Carbons :

    • C-1 : The carbon bearing the ester group will be slightly shifted.

    • C-2 and C-6 : These carbons will be deshielded by the adjacent ester group and the meta-bromine atoms.

    • C-3 and C-5 : These carbons, directly attached to the bromine atoms, will have their chemical shifts significantly influenced by the heavy atom effect of bromine.

    • C-4 : The carbon attached to the hydroxyl group will also experience a shift due to the ortho-bromine atoms.

  • Methyl Carbon (-OCH₃) : The chemical shift of the methyl carbon will be largely unaffected.

Comparative Analogues
  • Methyl 3-bromo-4-hydroxybenzoate : In this unsymmetrical molecule, we would expect to see three distinct aromatic proton signals, each with its own multiplicity (likely a doublet, a doublet of doublets, and another doublet) due to ortho and meta couplings. The ¹³C NMR spectrum would show six distinct aromatic carbon signals.

  • 3,5-Dibromo-4-hydroxybenzoic Acid : Compared to its methyl ester, the carboxylic acid will have a very broad singlet for the acidic proton. The aromatic protons (H-2 and H-6) will appear as a singlet, similar to the methyl ester, but the electronic effect of the carboxylic acid group versus the methyl ester will cause a slight difference in their chemical shift. The ¹³C NMR will be similar, with the most significant difference being the chemical shift of the carbonyl carbon.

Summary of NMR Data

The following table summarizes the available and predicted NMR data for this compound and its analogues.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Methyl 4-hydroxybenzoate 7.86 (d, 2H), 6.82 (d, 2H), 3.84 (s, 3H)168.71, 163.57, 132.78, 122.20, 116.16, 52.27[1]
Methyl 3-bromo-4-hydroxybenzoate Predicted: 3 aromatic signals (d, dd, d), ~3.9 (s, 3H)Predicted: 6 aromatic signals, ~167 (C=O), ~52 (OCH₃)
3,5-Dibromo-4-hydroxybenzoic Acid Predicted: 1 aromatic singlet, broad COOHPredicted: 4 aromatic signals, ~170 (C=O)
This compound Predicted: 1 aromatic singlet, ~3.9 (s, 3H)Predicted: 4 aromatic signals, ~166 (C=O), ~53 (OCH₃)

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a robust protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Weighing the Sample : For a standard 5 mm NMR tube, weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the hydroxyl group.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Gentle warming or vortexing can aid dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern spectrometers can also reference the residual solvent peak.

  • Labeling : Clearly label the NMR tube with the sample identification.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program : Standard single-pulse experiment.

  • Number of Scans : 16-64 scans.

  • Relaxation Delay : 1-2 seconds.

  • Spectral Width : ~12 ppm.

¹³C NMR Parameters:

  • Pulse Program : Proton-decoupled pulse sequence.

  • Number of Scans : 1024 or more, depending on the sample concentration.

  • Relaxation Delay : 2-5 seconds.

  • Spectral Width : ~220 ppm.

NMR Data Acquisition and Analysis cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Prepared NMR Sample B Insert into Spectrometer A->B C Lock and Shim B->C D Acquire 1H and 13C Spectra C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Reference Spectra F->G H Peak Picking and Integration G->H I Assign Signals H->I J Structure Elucidation I->J

Caption: From sample to structure: the NMR workflow.

Conclusion

The NMR spectral analysis of this compound, when approached with a comparative methodology, provides a clear illustration of fundamental structure-spectra correlations. The predictable influence of electron-donating and electron-withdrawing substituents on the chemical shifts of aromatic protons and carbons allows for confident structural assignment. By following rigorous experimental protocols, researchers can obtain high-quality, reproducible NMR data, which is the bedrock of accurate molecular characterization in the demanding field of drug development and chemical research.

References

A Comparative Guide to the Infrared Spectrum of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, meticulous characterization of chemical compounds is a foundational pillar of scientific integrity. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for elucidating the functional groups and structural nuances of organic molecules. This guide provides an in-depth analysis and comparison of the infrared spectrum of methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated aromatic ester of significant interest in synthetic chemistry and materials science. By comparing its spectrum with those of structurally related analogues, we can discern the specific vibrational contributions of its constituent functional groups and the influence of heavy atom substitution on the aromatic ring.

The Significance of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, scissoring). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of characteristic functional groups and providing insights into its overall structure. For a molecule like this compound, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH), ester (C=O, C-O), and aromatic (C=C, C-H) functionalities, as well as discerning the impact of the bromine substituents.

Comparative Spectral Analysis

To fully appreciate the subtleties of the IR spectrum of this compound, a comparative approach is essential. By examining the spectra of its parent compound, methyl 4-hydroxybenzoate, and other related structures, we can isolate and understand the spectral shifts and changes attributable to specific structural modifications.

Core Compound: this compound

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400-3500 (broad)O-H stretchPhenolic Hydroxyl
~1700-1720C=O stretchEster Carbonyl
~1550-1600C=C stretchAromatic Ring
~1200-1300C-O stretchEster & Phenol
Below 800C-Br stretchAryl Halide

The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. The position of the C=O stretching frequency is characteristic of an aromatic ester.

Comparison 1: The Parent Compound - Methyl 4-hydroxybenzoate

Methyl 4-hydroxybenzoate, lacking the bromine substituents, provides a baseline for understanding the electronic effects on the aromatic ring.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3300-3400 (broad)O-H stretchPhenolic Hydroxyl
~1680-1700C=O stretchEster Carbonyl
~1580-1610C=C stretchAromatic Ring
~1250-1300C-O stretchEster & Phenol

Key Differences and Mechanistic Insights:

  • C=O Stretch: The carbonyl stretching frequency in this compound is typically shifted to a slightly higher wavenumber compared to methyl 4-hydroxybenzoate. This can be attributed to the electron-withdrawing inductive effect of the two bromine atoms, which tends to shorten and strengthen the C=O bond.

  • O-H Stretch: The position and shape of the O-H band can also be influenced by the bromine atoms. Changes in the electronic environment of the phenol can affect the strength of hydrogen bonding.

Comparison 2: The Precursor - 3,5-Dibromo-4-hydroxybenzoic Acid

Comparing the target molecule to its carboxylic acid precursor highlights the contribution of the methyl ester group.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2500-3300 (very broad)O-H stretchCarboxylic Acid
~1680-1710C=O stretchCarboxylic Acid
~1550-1600C=C stretchAromatic Ring
~1200-1300C-O stretchCarboxylic Acid & Phenol

Key Differences and Mechanistic Insights:

  • O-H Stretch: The most dramatic difference is the very broad O-H stretching absorption in the carboxylic acid, which is a hallmark of the strongly hydrogen-bonded dimer formation characteristic of carboxylic acids.

  • C=O Stretch: The carbonyl frequency of the carboxylic acid is typically at a lower wavenumber than the ester due to resonance effects within the carboxyl group.

Comparison 3: The Dehydroxylated Analogue - Methyl 3,5-dibromobenzoate

Removing the hydroxyl group allows for the isolation of its spectral features.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~1720-1740C=O stretchEster Carbonyl
~1550-1590C=C stretchAromatic Ring
~1200-1280C-O stretchEster

Key Differences and Mechanistic Insights:

  • Absence of O-H Stretch: As expected, the broad O-H stretching band is absent in the spectrum of methyl 3,5-dibromobenzoate.

  • C=O Stretch: The carbonyl stretching frequency in this analogue is generally at a higher wavenumber compared to this compound. The electron-donating resonance effect of the para-hydroxyl group in the latter weakens the C=O bond, leading to a lower absorption frequency.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum of a Solid Sample

The following protocol outlines the standard procedure for obtaining a high-quality Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of a solid powder like this compound. This method is favored for its minimal sample preparation and reproducibility.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (clean crystal) Clean->Background Place_Sample Place Small Amount of Solid Sample on Crystal Background->Place_Sample Apply_Pressure Apply Consistent Pressure with Anvil Place_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process Process Spectrum (e.g., baseline correction, ATR correction) Acquire_Spectrum->Process Analyze Analyze Peaks (identify functional groups) Process->Analyze End End Analyze->End

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Verify that the ATR accessory is correctly installed and aligned.

  • Crystal Cleaning:

    • Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned.

    • Wipe the crystal with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol or ethanol.

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in the beam path, acquire a background spectrum.

    • This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

  • Application of Pressure:

    • Engage the ATR anvil and apply consistent pressure to the sample. This ensures good contact between the solid sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • If necessary, perform a baseline correction to ensure the baseline is flat.

    • For comparison with transmission spectra, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Post-Measurement Cleaning:

    • Retract the anvil and carefully remove the sample from the crystal surface.

    • Clean the crystal as described in step 2 to prepare for the next measurement.

Conclusion

The infrared spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. Through a comparative analysis with its non-brominated parent, its carboxylic acid precursor, and its dehydroxylated analogue, the specific contributions of each functional group and the electronic effects of the bromine substituents can be confidently assigned. This systematic approach not only validates the identity of the compound but also deepens our understanding of structure-spectra correlations, a critical skill for researchers in the chemical sciences. The provided experimental protocol for ATR-FTIR analysis ensures that researchers can obtain reliable and reproducible data for their own compounds of interest.

A Comparative Guide to the Mass Spectrometry of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable analysis of chemical compounds is paramount. Methyl 3,5-dibromo-4-hydroxybenzoate, a halogenated aromatic compound, presents unique analytical challenges and opportunities. This guide provides an in-depth comparison of mass spectrometry-based techniques for its characterization, supported by experimental data and field-proven insights. We will delve into the nuances of different ionization methods and compare them with alternative analytical approaches, empowering you to make informed decisions for your analytical workflows.

Introduction to this compound and its Analytical Importance

This compound (MW: 309.94 g/mol ) is a brominated organic compound with applications in various fields, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents. The presence of two bromine atoms and a hydroxyl group on the aromatic ring significantly influences its chemical properties and, consequently, the analytical strategies for its identification and quantification. Accurate mass determination and structural elucidation are critical for quality control, metabolism studies, and environmental monitoring.

Mass Spectrometry: A Powerful Tool for Analysis

Mass spectrometry (MS) stands out as a primary technique for the analysis of this compound due to its high sensitivity, specificity, and ability to provide structural information. The choice of ionization method is a critical experimental parameter that dictates the nature of the resulting mass spectrum. Here, we compare two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI-MS): The Hard Ionization Approach

Electron Ionization is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. This fragmentation provides a characteristic "fingerprint" that is invaluable for structural elucidation and library matching.

Experimental Data from GC-MS Analysis:

The National Institute of Standards and Technology (NIST) mass spectrometry database contains a GC-MS entry for this compound. The key spectral features are summarized in the table below.

Featurem/z ValueInterpretation
Molecular Ion [M]⁺˙Not observedThe molecular ion is likely unstable under EI conditions.
Top Peak279[M - OCH₃]⁺
2nd Highest Peak277Isotopic peak of [M - OCH₃]⁺ due to the presence of ⁷⁹Br and ⁸¹Br.

Fragmentation Pathway under Electron Ionization:

The fragmentation of this compound under EI-MS is primarily driven by the loss of the methoxy group from the ester functionality. The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments, with the ⁷⁹Br and ⁸¹Br isotopes having nearly equal natural abundance. This leads to pairs of peaks separated by 2 m/z units.

fragmentation M This compound (m/z = 310, 312) frag1 [M - OCH₃]⁺ (m/z = 279, 281) M->frag1 - •OCH₃ frag2 [M - OCH₃ - CO]⁺ (m/z = 251, 253) frag1->frag2 - CO

Caption: Proposed EI fragmentation of this compound.

Expertise & Experience: The absence of a prominent molecular ion is a common feature for esters under EI, as the initial radical cation readily undergoes fragmentation. The base peak at m/z 279, corresponding to the loss of a methoxy radical (•OCH₃), is a highly favorable fragmentation pathway for methyl esters. The subsequent loss of carbon monoxide (CO) from the resulting acylium ion is also a characteristic fragmentation of esters and carboxylic acids.

Electrospray Ionization (ESI-MS): The Soft Ionization Alternative

Electrospray Ionization is a "soft" ionization technique that typically imparts less energy to the analyte molecule during the ionization process. This results in minimal fragmentation and often produces a prominent ion corresponding to the intact molecule, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Anticipated ESI-MS Performance:

Comparison of EI-MS and ESI-MS for this compound Analysis:

ParameterElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle High-energy electron bombardmentSoft ionization via charged droplet evaporation
Molecular Ion Typically weak or absentStrong [M+H]⁺ or [M-H]⁻
Fragmentation Extensive, provides structural fingerprintMinimal, preserves molecular weight information
Coupling Primarily with Gas Chromatography (GC)Primarily with Liquid Chromatography (LC)
Best For Structural elucidation of volatile compoundsAnalysis of polar, less volatile compounds
Sensitivity High for amenable compoundsGenerally very high

Trustworthiness: The choice between EI-MS and ESI-MS is dictated by the analytical goal. For unambiguous identification based on a fragmentation library match, GC-EI-MS is the gold standard. For sensitive quantification of the intact molecule, especially in complex matrices, LC-ESI-MS would be the superior choice.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile compounds. Coupled with a UV detector, it offers a cost-effective and reliable method for routine analysis.

Strengths:

  • Quantitative Accuracy: Excellent for precise quantification.

  • Robustness: Well-established and reliable instrumentation.

  • Cost-Effective: Lower instrumentation and operational costs compared to MS.

Weaknesses:

  • Limited Specificity: UV detection is not as specific as mass spectrometry and can be prone to interference from co-eluting compounds with similar chromophores.

  • No Structural Information: Provides no information on the molecular weight or structure of the analyte.

Experimental Considerations: A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) would be suitable for the separation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule.

Strengths:

  • Definitive Structure Elucidation: Provides unambiguous structural information.

  • Non-destructive: The sample can be recovered after analysis.

Weaknesses:

  • Low Sensitivity: Requires significantly more sample than mass spectrometry.

  • Complex Data Analysis: Interpretation of NMR spectra can be complex and time-consuming.

  • Not Ideal for Quantification: While quantitative NMR (qNMR) is possible, it is generally less straightforward than chromatographic methods.

Expected NMR Signals: While specific NMR data for this compound is not provided, based on its structure and data for similar compounds, one would expect to see distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using gas chromatography-mass spectrometry with electron ionization.

1. Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Examine the mass spectrum of the peak and compare it to the NIST library data or expected fragmentation pattern.
  • Quantify the analyte using an appropriate calibration curve if required.

Conclusion and Recommendations

The choice of analytical technique for this compound is contingent on the specific research question.

  • For unambiguous structural identification and confirmation , GC-EI-MS is the recommended technique due to its characteristic and reproducible fragmentation patterns.

  • For highly sensitive quantification in complex matrices , particularly for less volatile samples, LC-ESI-MS in negative ion mode is likely the most suitable approach.

  • For routine, high-throughput quantitative analysis where cost is a consideration and high specificity is not paramount, HPLC-UV offers a robust and reliable alternative.

  • For absolute structure elucidation of the pure compound, NMR spectroscopy remains the definitive method.

By understanding the strengths and limitations of each of these powerful analytical tools, researchers can design and implement the most effective strategies for the analysis of this compound and other challenging analytes in their research endeavors.

A Comparative Guide to the Reactivity of Brominated Hydroxybenzoates for Synthetic Strategy and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Brominated hydroxybenzoates are a versatile class of intermediates, offering multiple reaction sites that can be selectively addressed. However, the interplay of the hydroxyl, carboxylate (or ester), and bromo substituents creates a nuanced reactivity landscape that is highly dependent on their relative positions on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of brominated hydroxybenzoate isomers, supported by mechanistic principles and experimental data, to empower chemists in designing robust and efficient synthetic strategies.

The Influence of Substituent Position on the Acidity of the Phenolic Hydroxyl Group

The acidity of the phenolic hydroxyl group is a crucial parameter, influencing not only its own reactivity in reactions like O-alkylation and O-acylation but also the overall electronic nature of the aromatic ring. The pKa of the phenol is modulated by the electronic effects—inductive and resonance—of the bromo and carboxyl/ester substituents.

Theoretical Basis for Acidity Trends
  • Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density through the sigma bond network. This effect stabilizes the resulting phenoxide anion, thereby increasing acidity. The inductive effect is distance-dependent, being most potent at the ortho position and weakest at the para position. The carboxylic acid/ester group also exerts an electron-withdrawing inductive effect.

  • Resonance Effect (+R of -OH, -R of -COOH/-COOR, +R of -Br): The hydroxyl group is a strong resonance electron-donating group (+R), which tends to decrease acidity. Conversely, the carboxyl/ester group is a resonance electron-withdrawing group (-R), which stabilizes the phenoxide ion and increases acidity, particularly when at the para position. Bromine, while inductively withdrawing, possesses lone pairs that can be donated into the ring via resonance (+R), which can slightly destabilize the phenoxide anion.[1][2][3]

The interplay of these effects determines the overall acidity. For instance, a bromo substituent ortho to the hydroxyl group will exert a strong -I effect, increasing acidity. A carboxyl group para to the hydroxyl group will delocalize the negative charge of the phenoxide ion through resonance, significantly increasing acidity.[4][5]

Comparative Acidity of Brominated Hydroxybenzoic Acid Isomers
CompoundPredicted Relative AcidityKey Influencing Factors
5-Bromo-2-hydroxybenzoic acidHighStrong -I effect of Br meta to -OH and -I and -R effects of -COOH ortho to -OH. Potential for intramolecular hydrogen bonding.
3-Bromo-4-hydroxybenzoic acidModerate-High-I effect of Br ortho to -OH. -R effect of -COOH para to -OH stabilizes the phenoxide ion.
2-Bromo-4-hydroxybenzoic acidModerateStrong -I effect of Br meta to -OH. -R effect of -COOH para to -OH.
4-Bromo-2-hydroxybenzoic acidModerate-I and +R effects of Br para to -OH. -I and -R effects of -COOH ortho to -OH.

Reactivity of the Carbon-Bromine Bond: A Gateway to Molecular Complexity via Suzuki-Miyaura Coupling

The carbon-bromine bond is arguably the most versatile handle on these molecules for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[7][8] The reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle is highly sensitive to the electronic environment of the C-Br bond.

Mechanistic Considerations in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a Pd(0) species. The first and often rate-determining step is the oxidative addition of the aryl bromide to the Pd(0) catalyst. Electron-withdrawing groups on the aromatic ring generally accelerate this step by making the carbon atom of the C-Br bond more electrophilic. Conversely, electron-donating groups can retard the reaction.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)L2-Br Pd0->PdII_complex Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_R_complex Ar-Pd(II)L2-R PdII_complex->PdII_R_complex R-B(OH)2 / Base Transmetal Transmetalation (R-B(OH)2, Base) Product Ar-R PdII_R_complex->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Suzuki-Miyaura Coupling

The reactivity of brominated hydroxybenzoate isomers in Suzuki-Miyaura coupling is dictated by the electronic influence of the -OH and -COOR groups on the C-Br bond.

  • Electron-withdrawing groups (-COOH, -COOR) enhance the rate of oxidative addition. Therefore, isomers where the carboxyl/ester group is ortho or para to the bromine are expected to be more reactive.

  • Electron-donating groups (-OH) can decrease the rate of oxidative addition. This effect is most pronounced when the hydroxyl group is ortho or para to the bromine.

Isomer (Ester form)Predicted Relative ReactivityRationale
Methyl 3-bromo-4-hydroxybenzoateHighThe ester group is meta to the bromine, so its -I effect dominates. The -OH group is para, but its +R effect is somewhat attenuated.
Methyl 5-bromo-2-hydroxybenzoateHighThe ester group is para to the bromine, exerting a strong -R effect, making the C-Br bond more susceptible to oxidative addition.
Methyl 2-bromo-4-hydroxybenzoateModerateThe ester group is meta to the bromine. The -OH group is para, and its +R effect may slightly deactivate the C-Br bond.
Methyl 4-bromo-2-hydroxybenzoateLowerThe -OH group is ortho to the bromine, and its strong +R effect can decrease the electrophilicity of the C-Br bond.

A comparative study on bromophenol isomers supports these predictions, showing that the position of the hydroxyl group significantly influences reaction yields in Suzuki-Miyaura couplings.[9]

Electrophilic Aromatic Substitution: Predicting Regioselectivity

The existing substituents on the ring direct the position of any subsequent electrophilic aromatic substitution, such as further bromination. The hydroxyl group is a powerful activating, ortho-, para-director, while the carboxyl/ester group is a deactivating, meta-director. Bromine itself is deactivating but an ortho-, para-director. The regiochemical outcome is determined by the dominant directing group.[10][11]

Directing Effects of Substituents

Directing_Effects substituents Substituent Activating/Deactivating Directing Effect OH -OH Strongly Activating Ortho, Para Br -Br Deactivating Ortho, Para COOR -COOR Deactivating Meta

Caption: Summary of substituent effects on electrophilic aromatic substitution.

In the bromination of hydroxybenzoates, the powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles to the positions ortho and para to it. For example, in the bromination of methyl 4-hydroxybenzoate, the bromine will be directed to the positions ortho to the hydroxyl group (positions 3 and 5).

Kinetic studies on the bromination of o-hydroxybenzoic acid have shown that the reaction is second order and can be catalyzed by bromide ions, which enhance the specific reaction rate.[12][13]

Reactivity of the Carboxyl/Ester Functional Group

The reactivity of the carboxyl or ester group in reactions like esterification, hydrolysis, and decarboxylation is also influenced by the electronic nature of the ring.

Esterification

Esterification of a carboxylic acid is an equilibrium process. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carboxyl carbon, potentially favoring the forward reaction. Therefore, isomers with a bromo substituent ortho or para to the carboxylic acid may undergo esterification more readily.[14][15][16][17]

Decarboxylation

Decarboxylation of benzoic acids typically requires high temperatures, but the presence of certain substituents can facilitate this reaction. Electron-withdrawing groups can stabilize the transition state of decarboxylation. For hydroxybenzoic acids, decarboxylation often proceeds via a mechanism involving the hydroxyl group, especially when it is in the ortho position. The presence of bromine, an electron-withdrawing group, may lower the required decarboxylation temperature.[18][19][20][21]

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the experimental determination of the acidity of the phenolic hydroxyl group.[6][22][23]

Materials:

  • Brominated hydroxybenzoic acid isomer

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh approximately 50-100 mg of the brominated hydroxybenzoic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. Gentle heating may be required for dissolution.

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place the dissolved acid solution on a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the base.

  • Plot the pH versus the volume of NaOH added.

  • Determine the equivalence point (the point of steepest inflection).

  • The pKa is the pH at the half-equivalence point.

pKa_Determination start Dissolve Acid calibrate Calibrate pH Meter start->calibrate titrate Titrate with NaOH calibrate->titrate plot Plot pH vs. Volume titrate->plot analyze Determine Equivalence and Half-Equivalence Points plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Suzuki-Miyaura Coupling of a Brominated Hydroxybenzoate

This protocol provides a general procedure for the cross-coupling of a brominated hydroxybenzoate with an arylboronic acid.[7][24][25][26]

Materials:

  • Brominated hydroxybenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • Na₂CO₃ (2.0 mmol)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the brominated hydroxybenzoate, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvents (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to reflux (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of brominated hydroxybenzoates is a complex function of the electronic and steric interplay between the hydroxyl, carboxyl/ester, and bromo substituents. A thorough understanding of these effects is paramount for the strategic design of synthetic routes. This guide provides a framework for predicting the relative reactivity of different isomers in key transformations, enabling researchers to select the optimal starting materials and reaction conditions to achieve their synthetic goals efficiently and with high yields. The provided protocols serve as a starting point for the practical application of these principles in the laboratory.

References

A Comparative Guide to the Biological Efficacy of Methyl 3,5-dibromo-4-hydroxybenzoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of Methyl 3,5-dibromo-4-hydroxybenzoate and its structural analogs, Methyl 3-bromo-4-hydroxybenzoate and Methyl 4-hydroxybenzoate (Methylparaben). It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of halogenated phenolic compounds. This document synthesizes available experimental data to offer insights into their antimicrobial, antioxidant, and cytotoxic properties, supported by detailed experimental protocols and mechanistic discussions.

Introduction

The introduction of halogen atoms, particularly bromine, into the structure of biologically active molecules can significantly modulate their physicochemical properties and, consequently, their therapeutic potential. This guide focuses on a series of p-hydroxybenzoic acid methyl esters, evaluating how the progressive bromination of the aromatic ring at positions 3 and 5 influences their biological profile. We will explore the transition from the widely used preservative, Methyl 4-hydroxybenzoate, to its mono- and di-brominated counterparts, providing a framework for understanding the impact of halogenation on bioactivity.

Comparative Analysis of Biological Activities

The biological activities of this compound and its analogs are primarily attributed to their phenolic nature and the presence of bromine substituents. The following sections detail their comparative antimicrobial, antioxidant, and cytotoxic effects.

Antimicrobial Activity

Phenolic compounds are known for their broad-spectrum antimicrobial properties. The introduction of bromine atoms is anticipated to enhance this activity. The primary mechanism of antimicrobial action for these compounds involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents. Halogenation can increase the lipophilicity of the molecule, facilitating its passage through the lipid-rich cell membranes of bacteria and fungi.

Table 1: Comparative Antimicrobial Activity

CompoundStructureAnticipated Antimicrobial PotencyMechanistic Insights
Methyl 4-hydroxybenzoate COC(=O)C1=CC=C(O)C=C1ModerateDisrupts microbial membrane integrity.
Methyl 3-bromo-4-hydroxybenzoate COC(=O)C1=CC(Br)=C(O)C=C1HighIncreased lipophilicity due to the bromine atom is expected to enhance membrane penetration and disruption.
This compound COC(=O)C1=C(Br)C=C(O)C=C1BrHighestThe presence of two bromine atoms is predicted to further increase lipophilicity and electron-withdrawing effects, leading to greater membrane disruption and potential inhibition of essential enzymes.

Note: The anticipated potencies are based on established structure-activity relationships for halogenated phenols.

Antioxidant Activity

The antioxidant potential of phenolic compounds is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The substituents on the aromatic ring can influence this activity by affecting the stability of the resulting phenoxyl radical.

Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups, such as bromine, can have a more complex effect. While halogenation might decrease the hydrogen-donating ability of the hydroxyl group, it can also influence the overall stability of the molecule and its ability to participate in other antioxidant mechanisms. A comprehensive evaluation using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is necessary for a definitive comparison.

Based on general principles of structure-activity relationships for phenolic antioxidants, the following trend can be hypothesized:

Table 2: Comparative Antioxidant Activity (Hypothesized)

CompoundAnticipated Antioxidant PotencyRationale
Methyl 4-hydroxybenzoate ModerateThe phenolic hydroxyl group is the primary contributor to antioxidant activity.
Methyl 3-bromo-4-hydroxybenzoate LowerThe electron-withdrawing nature of bromine may decrease the hydrogen-donating ability of the adjacent hydroxyl group.
This compound LowestThe presence of two electron-withdrawing bromine atoms is expected to further reduce the hydrogen-donating capacity.

Note: This is a hypothesized trend and requires experimental verification through standardized antioxidant assays.

Cytotoxicity

The cytotoxic effects of these compounds are a critical consideration for their potential therapeutic applications. Studies on parabens and their halogenated byproducts have shown that cytotoxicity generally increases with halogenation and with the length of the alkyl ester chain. This is often attributed to increased lipophilicity, leading to enhanced cell membrane disruption and mitochondrial dysfunction.

A comparative study on the cytotoxicity of parabens and their chlorinated byproducts provides valuable insights that can be extrapolated to their brominated counterparts. The study demonstrated a clear trend of increased cytotoxicity with the addition of chlorine atoms to the paraben structure.

Table 3: Comparative Cytotoxicity Data for Methylparaben and its Chlorinated Analogs

CompoundCell LineEC50 (µM)
Methylparaben PLHC-1 (Fish Hepatoma)>1000
3-Chloro-Methylparaben PLHC-1 (Fish Hepatoma)580
3,5-Dichloro-Methylparaben PLHC-1 (Fish Hepatoma)350

Data extracted from de Souza, V. L. F. T., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Toxicology in Vitro, 82, 105386.[1][2][3]

Based on this data, a similar trend is expected for the brominated analogs of Methyl 4-hydroxybenzoate:

Table 4: Predicted Comparative Cytotoxicity

CompoundPredicted CytotoxicityRationale
Methyl 4-hydroxybenzoate LowExhibits low cytotoxicity in various cell lines.
Methyl 3-bromo-4-hydroxybenzoate ModerateThe addition of a bromine atom is expected to increase lipophilicity and membrane-disrupting effects, leading to higher cytotoxicity than the parent compound.
This compound HighThe presence of two bromine atoms is predicted to significantly increase cytotoxicity due to enhanced lipophilicity and potential for greater cellular damage.

Structure-Activity Relationship (SAR)

The observed and predicted biological activities of these compounds are governed by key structural features:

  • The Phenolic Hydroxyl Group: This is essential for both antioxidant and antimicrobial activities. It acts as a hydrogen donor to scavenge free radicals and can interact with microbial cell membranes.

  • The Methyl Ester Group: This group influences the lipophilicity and, consequently, the bioavailability and membrane permeability of the compounds.

  • Bromine Substituents: The number and position of bromine atoms are critical determinants of bioactivity.

    • Increased Lipophilicity: Bromination increases the lipophilicity of the molecule, which generally enhances antimicrobial and cytotoxic activities by facilitating membrane transport and interaction.

    • Electron-Withdrawing Effects: Bromine atoms are electron-withdrawing, which can decrease the hydrogen-donating ability of the phenolic hydroxyl group, potentially reducing antioxidant activity.

    • Steric Hindrance: The bulky bromine atoms can influence how the molecule interacts with biological targets such as enzymes or receptors.

SAR_Summary cluster_structure Molecular Structure cluster_activity Biological Activity Structure This compound OH_Group Phenolic -OH Structure->OH_Group Essential for activity Ester_Group Methyl Ester Structure->Ester_Group Modulates lipophilicity Br_Atoms Bromine Atoms Structure->Br_Atoms Key modulator Antimicrobial Antimicrobial OH_Group->Antimicrobial Contributes to membrane disruption Antioxidant Antioxidant OH_Group->Antioxidant Primary Contributor (H-donor) Br_Atoms->Antimicrobial Enhances (↑ Lipophilicity) Br_Atoms->Antioxidant Potentially Decreases (Electron-withdrawing) Cytotoxicity Cytotoxicity Br_Atoms->Cytotoxicity Enhances (↑ Lipophilicity)

Caption: Structure-Activity Relationship Summary.

Mechanisms of Action

Antimicrobial Mechanism

The primary antimicrobial mechanism of phenolic compounds, including these benzoates, is the disruption of the microbial cell membrane.

Antimicrobial_Mechanism cluster_workflow Antimicrobial Action Compound Brominated Hydroxybenzoate Membrane Microbial Cell Membrane Increased_Permeability Increased Membrane Permeability Leakage Leakage of Intracellular Components Cell_Death Cell Death

Caption: General Antimicrobial Mechanism.
Antioxidant Mechanism

The antioxidant action of these phenolic compounds primarily proceeds via a hydrogen atom transfer (HAT) mechanism to neutralize free radicals.

Antioxidant_Mechanism cluster_workflow Antioxidant Action (HAT) Phenol Phenolic Compound (Ar-OH) Free_Radical Free Radical (R•) H_Donation Hydrogen Atom Donation Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Neutralized_Molecule Neutralized Molecule (RH)

Caption: Antioxidant Mechanism via Hydrogen Atom Transfer.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the biological activities discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the stock solution in the broth medium to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound dilutions.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_protocol MIC Determination Workflow start Start prep_compounds Prepare Compound Stock Solutions serial_dilute Serial Dilution in 96-well Plate prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells incubate Incubate Plate read_results Visually or Spectrophotometrically Read Results determine_mic Determine MIC

Caption: Workflow for MIC Determination.
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compound.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • A control containing methanol and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The EC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

MTT_Workflow cluster_protocol MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate treat_cells Treat with Test Compounds add_mtt Add MTT Solution & Incubate solubilize Solubilize Formazan Crystals read_absorbance Read Absorbance calculate_viability Calculate Cell Viability & EC50

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

The progressive bromination of Methyl 4-hydroxybenzoate significantly influences its biological activity profile. The available evidence and established structure-activity relationships suggest that while antimicrobial and cytotoxic potency are likely enhanced with the addition of one and two bromine atoms, the antioxidant capacity may be diminished. This guide provides a framework for understanding these trends and offers standardized protocols for their experimental validation. Further research is warranted to obtain direct comparative data for these compounds to fully elucidate their therapeutic potential and guide the development of novel halogenated phenolic agents.

References

A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded comparison and validation of the synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and establishes a self-validating workflow through meticulous spectral analysis. Our objective is to provide a robust framework for ensuring the structural integrity and purity of this important chemical intermediate.

Strategic Importance and Synthetic Overview

This compound is a key building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The most common synthetic route involves the electrophilic bromination of methyl 4-hydroxybenzoate.

The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups on the starting material, methyl 4-hydroxybenzoate, direct the electrophilic substitution of bromine. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked, bromination occurs at the two ortho positions (C3 and C5). However, controlling the stoichiometry and reaction conditions is critical, as incomplete reactions can yield the mono-brominated byproduct, Methyl 3-bromo-4-hydroxybenzoate, while overly harsh conditions can lead to other impurities.[2][3] This necessitates a rigorous validation process to confirm the identity and purity of the final product.

cluster_reaction Synthesis of this compound start Methyl 4-hydroxybenzoate reagent + 2Br₂ (e.g., in Acetic Acid) start->reagent product This compound reagent->product byproduct Methyl 3-bromo-4-hydroxybenzoate (Potential Byproduct) reagent->byproduct Incomplete Reaction G cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation cluster_conclusion Final Confirmation A Crude Reaction Product B Purified Compound (e.g., via Recrystallization) A->B Purification C Mass Spectrometry (MS) Confirms Molecular Weight B->C D Infrared (IR) Spectroscopy Identifies Functional Groups B->D E ¹H NMR Spectroscopy Maps Proton Environment B->E F ¹³C NMR Spectroscopy Maps Carbon Skeleton B->F G Structure Confirmed: This compound C->G D->G E->G F->G

References

A Comparative Guide to the Synthesis of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 3,5-dibromo-4-hydroxybenzoate is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. The strategic placement of the bromine atoms and the reactive hydroxyl and ester functional groups make it a versatile precursor for further chemical transformations. For researchers and process chemists, selecting the most efficient, scalable, and cost-effective synthetic route is of paramount importance. This guide provides an in-depth comparison of the two primary synthetic strategies for this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Overview of Synthetic Strategies

There are two principal and logically sound approaches to the synthesis of this compound:

  • Route A: Direct Dibromination. This method involves the direct electrophilic bromination of the readily available starting material, Methyl 4-hydroxybenzoate.

  • Route B: Two-Step Synthesis. This approach begins with the dibromination of 4-hydroxybenzoic acid to form 3,5-dibromo-4-hydroxybenzoic acid, which is then subsequently esterified to yield the final product.

cluster_A Route A: Direct Dibromination cluster_B Route B: Two-Step Synthesis A_start Methyl 4-hydroxybenzoate A_product This compound A_start->A_product Direct Bromination B_start 4-Hydroxybenzoic Acid B_intermediate 3,5-Dibromo-4-hydroxybenzoic Acid B_start->B_intermediate Bromination B_product This compound B_intermediate->B_product Esterification

Caption: High-level overview of the two primary synthetic routes.

In-Depth Comparison of Synthetic Routes

Route A: Direct Dibromination of Methyl 4-hydroxybenzoate

This single-step approach is appealing due to its atom economy and procedural simplicity. The synthesis hinges on the electrophilic aromatic substitution of Methyl 4-hydroxybenzoate with molecular bromine.

Mechanism and Rationale:

The phenolic hydroxyl group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is already occupied by the methyl ester group, bromination occurs at the two ortho positions (C3 and C5). The reaction proceeds via the typical mechanism of electrophilic aromatic substitution, where the bromine molecule is polarized, and the aromatic ring acts as a nucleophile. The presence of a Lewis acid or a protic acid can catalyze the reaction by further polarizing the Br-Br bond. While mono-bromination can occur, the use of at least two equivalents of bromine will drive the reaction towards the desired di-substituted product. A Chinese patent (CN103467296A) describes a similar process for mono-bromination and notes the formation of the di-bromo compound as a byproduct, suggesting that controlling the stoichiometry is key to obtaining the desired product.[1]

Advantages:

  • One-step synthesis: This route is procedurally simpler and requires less processing time compared to the two-step alternative.

  • Cost-effective starting material: Methyl 4-hydroxybenzoate is a readily available and relatively inexpensive starting material.

  • High atom economy: In principle, this route has a higher atom economy as it avoids the isolation of an intermediate.

Disadvantages:

  • Potential for side products: Over-bromination or incomplete bromination can lead to a mixture of products, including the mono-brominated species and potentially other impurities. This necessitates careful control of reaction conditions and may require more rigorous purification.

  • Handling of bromine: Molecular bromine is a hazardous and corrosive substance that requires careful handling in a well-ventilated fume hood.

Route B: Two-Step Synthesis via 3,5-dibromo-4-hydroxybenzoic acid

This strategy separates the bromination and esterification steps, allowing for the purification of the intermediate, which can lead to a purer final product.

Mechanism and Rationale:

  • Step 1: Dibromination of 4-hydroxybenzoic acid. Similar to Route A, the hydroxyl group of 4-hydroxybenzoic acid activates the ring for electrophilic substitution at the ortho positions. The reaction is typically carried out in a suitable solvent like glacial acetic acid, often with a catalyst.[2]

  • Step 2: Esterification. The resulting 3,5-dibromo-4-hydroxybenzoic acid is then converted to its methyl ester. The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester.

Advantages:

  • Higher purity of the final product: The isolation and purification of the intermediate 3,5-dibromo-4-hydroxybenzoic acid can result in a cleaner final product with fewer bromination-related impurities.

  • Well-established and reliable reactions: Both bromination of phenols and Fischer esterification are classic, well-understood, and highly reliable organic transformations.

  • Flexibility: The intermediate, 3,5-dibromo-4-hydroxybenzoic acid, is a stable compound that can be stored and used to synthesize other esters or derivatives as needed.

Disadvantages:

  • Longer reaction sequence: This route involves two separate reaction and workup procedures, increasing the overall time and labor required.

  • Potentially lower overall yield: The overall yield is the product of the yields of the two individual steps, which may be lower than a high-yielding single-step process.

Comparative Data Summary

ParameterRoute A: Direct DibrominationRoute B: Two-Step Synthesis
Starting Material Methyl 4-hydroxybenzoate4-Hydroxybenzoic Acid
Number of Steps 12
Key Reagents Bromine, Dichloromethane, Acetic AcidBromine, Acetic Acid, Methanol, Sulfuric Acid
Typical Overall Yield Moderate to High (estimated 70-85%)High (typically 75-90% over two steps)
Product Purity May require careful purificationGenerally higher due to intermediate purification
Process Complexity SimplerMore complex
Key Advantages Fewer steps, higher throughputHigher purity, more reliable
Key Disadvantages Potential for mixed productsLonger process, more solvent waste

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous chemicals, including molecular bromine and concentrated acids. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol for Route A: Direct Dibromination of Methyl 4-hydroxybenzoate

This protocol is adapted from the conditions described for mono-bromination in patent CN103467296A, with the stoichiometry adjusted for di-bromination.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate), dissolve Methyl 4-hydroxybenzoate (1 equivalent) in dichloromethane.

  • Catalyst Addition: Add glacial acetic acid (approximately 1.1 equivalents).

  • Bromine Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of bromine (2.2 equivalents) in dichloromethane via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).

Protocol for Route B: Two-Step Synthesis

Step 1: Synthesis of 3,5-dibromo-4-hydroxybenzoic acid (Adapted from the bromination of a similar substrate[2])

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Bromine Addition: At room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise with stirring.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield crude 3,5-dibromo-4-hydroxybenzoic acid. This can be recrystallized from ethanol/water if necessary.

Step 2: Fischer Esterification to this compound (Adapted from the esterification of a similar substrate[3])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dibromo-4-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by recrystallization from methanol/water or ethanol.

Visualization of Synthetic Workflows

cluster_A Route A Workflow A1 Dissolve Methyl 4-hydroxybenzoate in CH2Cl2/AcOH A2 Cool to 0-5 °C A1->A2 A3 Add Br2 (2.2 eq) dropwise A2->A3 A4 Stir at RT (12-24h) A3->A4 A5 Quench with Na2S2O3 A4->A5 A6 Extract with CH2Cl2 A5->A6 A7 Wash, Dry, Concentrate A6->A7 A8 Recrystallize A7->A8 A9 This compound A8->A9

Caption: Workflow for the Direct Dibromination of Methyl 4-hydroxybenzoate.

cluster_B Route B Workflow B1 Dissolve 4-Hydroxybenzoic Acid in Acetic Acid B2 Add Br2 (2.2 eq) at RT B1->B2 B3 Stir at RT (4-6h) B2->B3 B4 Precipitate in Water B3->B4 B5 Filter and Dry Intermediate B4->B5 B6 Suspend Intermediate in Methanol B5->B6 B7 Add cat. H2SO4 B6->B7 B8 Reflux (4-6h) B7->B8 B9 Evaporate Methanol B8->B9 B10 Extract with EtOAc B9->B10 B11 Wash, Dry, Concentrate B10->B11 B12 Recrystallize B11->B12 B13 This compound B12->B13

Caption: Workflow for the Two-Step Synthesis.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice between them will largely depend on the specific requirements of the synthesis.

  • For rapid synthesis and larger scale production where high throughput is a priority, Route A (Direct Dibromination) is likely the more attractive option. Its single-step nature reduces overall processing time and labor. However, careful optimization of the reaction conditions is crucial to minimize the formation of byproducts and ensure a satisfactory yield of the desired compound.

  • For applications where the highest possible purity of the final product is critical, such as in the synthesis of pharmaceutical ingredients, Route B (Two-Step Synthesis) is recommended. The ability to isolate and purify the 3,5-dibromo-4-hydroxybenzoic acid intermediate allows for the removal of any impurities from the bromination step, leading to a cleaner final product. While this route is more time-consuming, the reliability and control it offers can be a significant advantage.

Ultimately, the decision should be based on a careful evaluation of the available resources, the scale of the synthesis, and the required purity of the final product. It is recommended to perform small-scale trial reactions for both routes to determine the optimal conditions and yields within a specific laboratory setting.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl 3,5-dibromo-4-hydroxybenzoate (CAS No. 41727-47-3). As a brominated aromatic compound used in laboratory research, its proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal protocols are both compliant and scientifically sound.

Hazard Profile and Waste Classification

Before handling any chemical for disposal, a thorough understanding of its hazard profile is essential. This compound is a white solid that presents specific risks requiring careful management.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with several key hazards.[2]

The primary reason this compound is subject to stringent disposal regulations is its chemical structure. As a halogenated organic compound , it contains carbon-bromine bonds.[3] Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, impose strict controls on the disposal of halogenated organic wastes, often prohibiting land disposal and mandating treatment methods like incineration at licensed facilities.[4][5][6]

Table 1: GHS Hazard Profile for this compound
Hazard ClassificationGHS CodeSignal WordHazard StatementAuthoritative Source
Skin Corrosion/Irritation (Category 2)H315WarningCauses skin irritationPubChem[2], Thermo Fisher SDS[7]
Serious Eye Damage/Irritation (Category 2A)H319WarningCauses serious eye irritationPubChem[2], Thermo Fisher SDS[7]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335WarningMay cause respiratory irritationPubChem[2], Thermo Fisher SDS[7]

Pre-Disposal Safety: Engineering Controls & PPE

The hazards identified above dictate the necessary safety precautions. The causality is direct: to prevent skin/eye irritation and respiratory exposure, specific barriers in the form of Personal Protective Equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls : Always handle this chemical, both in its pure form and as waste, within a certified chemical fume hood or in an area with appropriate exhaust ventilation.[1][8] This is the primary defense against inhaling the dust, which may cause respiratory irritation.[2][7]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 standards. This is non-negotiable due to the compound's classification as a serious eye irritant.[7][9]

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.

    • Lab Coat : A standard lab coat is required to prevent contamination of personal clothing. Ensure it is fully buttoned.

  • Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits or during a large spill cleanup, a NIOSH-approved particulate respirator may be necessary.

Critical Mandate: Waste Segregation

Proper segregation is the most critical step in the disposal workflow. Failure to segregate properly can lead to dangerous chemical reactions, contaminate entire drums of less hazardous waste, and significantly increase disposal costs.[10]

This compound waste is classified as Halogenated Organic Waste .[3] It must never be mixed with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[3][10]

Waste Segregation Workflow

The following diagram outlines the decision-making process for segregating waste contaminated with this compound.

WasteSegregation start Waste Generated in Lab decision Is waste the pure compound OR is it contaminated with This compound? start->decision halogenated_waste YES: Classify as HALOGENATED ORGANIC WASTE decision->halogenated_waste Yes non_halogenated_path NO: Follow standard lab protocols for non-halogenated waste. decision->non_halogenated_path No solid_liquid_decision Is the waste solid or liquid? halogenated_waste->solid_liquid_decision solid_waste SOLID WASTE (e.g., contaminated gloves, wipes, solid compound) solid_liquid_decision->solid_waste Solid liquid_waste LIQUID WASTE (e.g., solutions containing the compound) solid_liquid_decision->liquid_waste Liquid solid_container Place in a dedicated, clearly labeled 'HALOGENATED SOLID WASTE' container. Container must be durable, sealable plastic. solid_waste->solid_container liquid_container Place in a dedicated, clearly labeled 'HALOGENATED LIQUID WASTE' carboy. Use a vented cap if necessary. Provide secondary containment. liquid_waste->liquid_container pickup Store in Satellite Accumulation Area (SAA). Keep container closed. Arrange for pickup by Environmental Health & Safety (EHS). solid_container->pickup liquid_container->pickup

Caption: Waste segregation decision tree for this compound.

Step-by-Step Disposal Protocols

All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[11]

Protocol A: Disposal of Unused or Expired Pure Compound
  • Do Not Open : If the original container is sealed and the compound is no longer needed, do not open it.

  • Inspect Container : Ensure the container is in good condition, with no cracks or damage.

  • Labeling : Affix a hazardous waste tag to the container. Fill out all required information, including the full chemical name and quantity.

  • Segregation : Place the container in a designated Satellite Accumulation Area for halogenated organic solids.

  • Pickup : Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Protocol B: Disposal of Contaminated Solids (PPE, Weigh Boats, Wipes)
  • Collection : Place all contaminated solid materials (e.g., gloves, paper towels, broken glassware) into a designated, puncture-proof hazardous waste container labeled "HALOGENATED ORGANIC SOLID WASTE."

  • Glassware : Grossly contaminated glassware should be disposed of as solid waste. If decontamination is necessary, triple-rinse with a suitable solvent (e.g., ethanol or acetone). The first two rinses must be collected as halogenated liquid waste.[12]

  • Container Management : Keep the solid waste container sealed when not in use.[11] Do not overfill.

  • Pickup : When the container is full, arrange for EHS pickup.

Protocol C: Disposal of Liquid Waste Streams
  • Collection : Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a dedicated, chemically compatible container (carboy) labeled "HALOGENATED ORGANIC LIQUID WASTE."[3]

  • Compatibility : Ensure the container material is compatible with all components of the waste stream. Glass or high-density polyethylene (HDPE) is generally suitable.

  • No Drain Disposal : It is illegal and unsafe to dispose of this chemical or solutions containing it down the drain.[4][10]

  • Container Management : Keep the container tightly sealed. Use a secondary containment bin to prevent spills.[13]

  • Pickup : Store in your lab's designated Satellite Accumulation Area and arrange for EHS pickup.

Emergency Procedures: Spills and Exposures

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[12]

Minor Spill (Contained within a fume hood)
  • Alert Personnel : Inform others in the immediate area.

  • PPE : Ensure you are wearing appropriate PPE (lab coat, goggles, two pairs of nitrile gloves).

  • Containment : Cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Cleanup : Carefully sweep up the absorbed material and place it into the "HALOGENATED ORGANIC SOLID WASTE" container.[1]

  • Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then with soap and water. Dispose of all cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood)
  • Evacuate : Immediately evacuate the area.

  • Alert : Notify your supervisor and call your institution's EHS emergency number.

  • Isolate : Close the doors to the area and prevent entry.

  • Professional Cleanup : Do not attempt to clean up a large spill yourself. Wait for trained emergency personnel.

Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation persists.[1][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

By adhering to these scientifically grounded and regulation-compliant procedures, researchers can ensure the safe management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Essential Protective Measures: A Guide to Handling Methyl 3,5-dibromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols for the handling, use, and disposal of Methyl 3,5-dibromo-4-hydroxybenzoate (CAS No. 41727-47-3). Designed for researchers, scientists, and drug development professionals, our focus is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. By explaining the causality behind each safety measure, we empower you to work with confidence and maintain the highest standards of laboratory safety.

Hazard Assessment: The 'Why' Behind the 'What'

This compound is a white, powdered solid.[1] While some safety data sheets may present minimal hazard information, a conservative approach grounded in available GHS classifications is paramount for ensuring personnel safety.[1] Authoritative data from the European Chemicals Agency (ECHA) indicates that this compound should be handled as a hazardous substance.[2]

The primary hazards associated with this compound are:

  • H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[2]

  • H319 - Causes serious eye irritation: The fine powder can cause significant, potentially damaging, irritation if it enters the eyes.[2]

  • H335 - May cause respiratory irritation: As a fine powder, this compound poses an inhalation risk.[2] Inhaling the dust can irritate the nose, throat, and lungs.[3]

Understanding these three key hazards—dermal, ocular, and respiratory—is the foundation for selecting the appropriate engineering controls and Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any PPE is worn, engineering controls must be in place to minimize exposure. PPE should be considered the last line of defense.

  • Chemical Fume Hood: This is the most critical engineering control for handling this compound.[4] All procedures that involve open handling of the powder, especially weighing, must be performed inside a properly functioning chemical fume hood.[3] This prevents the inhalation of airborne particles and contains any potential spills.

  • Designated Work Area: Establish a clearly marked area for working with this chemical.[3] Cover the work surface with absorbent, disposable bench paper to contain contamination and simplify cleanup.[3]

Personal Protective Equipment (PPE) Protocol

Once engineering controls are established, the correct selection and use of PPE are mandatory. The following table summarizes the required equipment for various laboratory tasks involving this compound.

TaskEngineering ControlRequired Personal Protective Equipment (PPE)
Retrieving from Storage / Transport N/ALab Coat, Safety Glasses with Side-Shields, Nitrile Gloves
Weighing Solid Compound Chemical Fume Hood (Mandatory) Lab Coat, Chemical Splash Goggles, Nitrile Gloves. Consider a respirator if there is a risk of dust generation outside of the hood.[1]
Handling Solutions Chemical Fume HoodLab Coat, Safety Glasses with Side-Shields (Goggles if splashing is possible), Nitrile Gloves
Step-by-Step PPE Application (Donning)
  • Core Attire: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.[5][6] This is the baseline for laboratory safety.

  • Body Protection: Don a clean, knee-length laboratory coat and fasten all buttons.[7] This protects your skin and personal clothing from splashes and spills.

  • Eye and Face Protection: Wear safety glasses with side-shields at a minimum.[1][8] For weighing operations or any task with a risk of splashing, upgrade to chemical splash goggles for a complete seal around the eyes.[7]

  • Hand Protection: Wear nitrile gloves suitable for chemical handling.[5] Inspect each glove for tears or punctures before use. Ensure the gloves overlap the cuffs of your lab coat.

  • Respiratory Protection: Under normal use within a fume hood, a respirator is not required.[1] However, if you are handling large quantities or there is a failure in engineering controls leading to dust in the air, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1]

Procedural Workflow for Safe Handling

The following workflow illustrates the critical decision points and safety procedures for handling powdered chemical reagents like this compound. This process ensures that hazards are systematically controlled at every step.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start 1. Review Safety Data Sheet (SDS) & Identify Hazards eng_controls 2. Prepare Engineering Controls (Fume Hood, Designated Area) start->eng_controls ppe_select 3. Select & Inspect PPE (Coat, Goggles, Gloves) eng_controls->ppe_select don_ppe 4. Don PPE ppe_select->don_ppe weigh 5. Perform Task in Fume Hood (e.g., Weighing Powder) don_ppe->weigh transport 6. Securely Close Container & Transport to Reaction weigh->transport decon 7. Decontaminate Work Area & Equipment transport->decon dispose 8. Dispose of Contaminated Waste (Gloves, Bench Paper) decon->dispose doff_ppe 9. Doff PPE Correctly dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of Powdered Reagents.

Decontamination and Disposal

Proper procedure does not end until the work area is clean and waste is properly managed.

PPE Removal (Doffing)

To prevent self-contamination, remove PPE in the following order:

  • Gloves: Remove the first glove by pinching the cuff and peeling it off inside-out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off inside-out.

  • Goggles/Face Shield: Handle by the strap or sides.

  • Lab Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Wash Hands: Immediately wash your hands with soap and water.[9]

Waste Disposal

All contaminated materials, including used gloves, disposable bench paper, and any excess chemical, must be treated as hazardous waste.

  • Collect these materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[10] Never dispose of this material down the drain or in regular trash.

Emergency Response: Be Prepared

Accidents are preventable but preparation is essential. Know the location of your laboratory's eyewash stations and safety showers.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water.[11] Remove all contaminated clothing while under a safety shower if the exposure is extensive.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1] If they feel unwell or have difficulty breathing, seek medical attention.

  • Ingestion: Clean the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.